Product packaging for 5-Chloro-3-fluoro-2-hydroxypyridine(Cat. No.:CAS No. 514797-96-7)

5-Chloro-3-fluoro-2-hydroxypyridine

Cat. No.: B1365279
CAS No.: 514797-96-7
M. Wt: 147.53 g/mol
InChI Key: AKLNMOLGRGQMFY-UHFFFAOYSA-N
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Description

5-Chloro-3-fluoro-2-hydroxypyridine is a useful research compound. Its molecular formula is C5H3ClFNO and its molecular weight is 147.53 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClFNO B1365279 5-Chloro-3-fluoro-2-hydroxypyridine CAS No. 514797-96-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-fluoro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClFNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLNMOLGRGQMFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476159
Record name 5-Chloro-3-fluoro-2(1H)-pyridinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

514797-96-7
Record name 5-Chloro-3-fluoro-2-hydroxypyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0514797967
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-3-fluoro-2(1H)-pyridinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-CHLORO-3-FLUORO-2-HYDROXYPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U37313A71T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Strategic Role of 5-Chloro-3-fluoro-2-hydroxypyridine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold for Complex Molecular Architectures

In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents.[1] Its functionalization is a key strategy for modulating potency, selectivity, and pharmacokinetic profiles. 5-Chloro-3-fluoro-2-hydroxypyridine (CAS 514797-96-7), also known as 5-chloro-3-fluoro-1H-pyridin-2-one, has emerged as a highly valuable and strategic building block for the synthesis of complex, biologically active molecules.[2][3] The specific arrangement of its chloro, fluoro, and hydroxyl/oxo substituents imparts a unique combination of electronic properties and chemical reactivity, making it a sought-after intermediate in the development of novel therapeutics, particularly in oncology.[4]

This technical guide provides an in-depth exploration of this compound, offering field-proven insights into its synthesis, chemical behavior, and critical applications. It is designed to serve as a comprehensive resource for researchers engaged in the design and synthesis of next-generation pharmaceuticals.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key properties of this compound are summarized below, providing essential data for reaction planning and characterization.[2]

PropertyValueSource
CAS Number 514797-96-7PubChem[2]
Molecular Formula C₅H₃ClFNOPubChem[2]
Molecular Weight 147.53 g/mol PubChem[2]
IUPAC Name 5-chloro-3-fluoro-1H-pyridin-2-onePubChem[2]
Canonical SMILES C1=C(C(=O)NC=C1Cl)FPubChem[2]
InChI Key AKLNMOLGRGQMFY-UHFFFAOYSA-NPubChem[2]
XLogP3 0.9PubChem[2]
Hydrogen Bond Donor Count 1PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]

Synthesis and Manufacturing: A Strategic Approach

The synthesis of substituted pyridines often requires multi-step sequences. While a direct, one-pot synthesis for this compound is not prominently documented, a logical and robust pathway can be constructed from established chemical transformations described in patent literature for analogous structures. A highly plausible route begins with a readily available trichloropyridine precursor, 2,3,5-trichloropyridine, and proceeds via selective fluorination followed by hydrolysis.

This approach is advantageous as it leverages common starting materials and well-understood reaction mechanisms, such as nucleophilic aromatic substitution (SNAr), which are amenable to industrial scale-up.[5]

G cluster_0 Plausible Synthetic Pathway A 2,3,5-Trichloropyridine B 2,5-Dichloro-3-fluoropyridine A->B  Selective Fluorination (e.g., KF, CsF, Phase-Transfer Catalyst)  High Temperature C This compound (CAS 514797-96-7) B->C  Hydrolysis (e.g., NaOH or KOH (aq))  Heat

Caption: Plausible two-step synthesis of the title compound.
Experimental Protocol: Synthesis via Fluorination and Hydrolysis

The following protocol is a representative, self-validating system based on analogous transformations found in the literature.[5] Researchers should perform appropriate small-scale trials to optimize conditions for their specific equipment and reagent batches.

Step 1: Selective Fluorination of 2,3,5-Trichloropyridine

  • Causality: The 2-position of the pyridine ring is the most electron-deficient and thus the most susceptible to nucleophilic attack. This regioselectivity allows for the initial, selective replacement of the C2-chloro substituent with fluoride. High temperatures and a phase-transfer catalyst (e.g., tetrabutylphosphonium bromide) are employed to overcome the high activation energy of the C-Cl bond cleavage and facilitate the reaction with alkali metal fluorides like KF or CsF.[6]

  • Methodology:

    • To a high-pressure reaction vessel purged with an inert gas (e.g., Argon), add 2,3,5-trichloropyridine (1.0 eq), anhydrous potassium fluoride (KF, ~2.0-4.0 eq), and a phase-transfer catalyst such as tetrabutylphosphonium bromide (0.05-0.1 eq).

    • Add a high-boiling polar aprotic solvent, such as N-Methyl-2-pyrrolidone (NMP) or sulfolane.

    • Seal the reactor and heat the mixture to 180-210 °C with vigorous stirring for 10-20 hours.[6]

    • Monitor the reaction progress by GC-MS or LC-MS to observe the consumption of starting material and the formation of the intermediate, 2,5-dichloro-3-fluoropyridine.

    • Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Step 2: Hydrolysis to this compound

  • Causality: The remaining chloro group at the 2-position is still activated towards nucleophilic substitution. Hydrolysis using a strong base like sodium hydroxide proceeds via an SNAr mechanism, where the hydroxide ion attacks the C2 position, leading to the displacement of the chloride ion and formation of the more thermodynamically stable 2-pyridone tautomer.

  • Methodology:

    • Dissolve the 2,5-dichloro-3-fluoropyridine (1.0 eq) from Step 1 in a suitable solvent such as dioxane or DMSO.

    • Add an aqueous solution of sodium hydroxide (NaOH, ~1.5-2.5 eq).

    • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, carefully acidify the reaction mixture with aqueous HCl (e.g., 2M HCl) to a pH of approximately 5-6.

    • The product will typically precipitate out of the solution. Collect the solid by filtration.

    • Wash the solid with cold water and dry under vacuum to yield this compound.

Key Reactions and Synthetic Utility

The true value of this compound lies in its utility as a versatile intermediate. The distinct reactivity of its functional groups allows for sequential, regioselective modifications to build molecular complexity.

  • N-Alkylation/Arylation: The pyridone nitrogen is a nucleophile and can be readily alkylated or arylated under basic conditions (e.g., using Cs₂CO₃ or NaH) with various electrophiles (alkyl halides, arylboronic acids via Chan-Lam coupling).

  • O-Alkylation: While the N-position is generally more nucleophilic, O-alkylation can be achieved under specific conditions, leading to 2-alkoxypyridine derivatives.

  • Cross-Coupling Reactions: The chloro group at the 5-position is less reactive than a chloro group at the 2- or 4-positions but can still participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. This is often performed after functionalizing the nitrogen.

G cluster_1 Synthetic Utility cluster_N N-Functionalization cluster_C5 C5 Cross-Coupling start This compound N_Alk N-Alkylated Pyridone start->N_Alk  R-X, Base (e.g., NaH, DMF) N_Aryl N-Arylated Pyridone start->N_Aryl  Ar-B(OH)₂, Cu(OAc)₂ (Chan-Lam Coupling) Suzuki C5-Aryl/Alkyl Derivative N_Aryl->Suzuki  R'-B(OH)₂, Pd Catalyst (Suzuki Coupling)

Caption: Key reaction pathways for molecular diversification.

Application in Drug Discovery: The Case of BRAF Inhibitors

Halogenated pyridine scaffolds are instrumental in the synthesis of numerous kinase inhibitors.[4] Kinases are critical enzymes in cell signaling pathways, and their dysregulation is a hallmark of cancer. The BRAF kinase, in particular, is a key target in melanoma. While direct citation is sparse, the structure of this compound makes it an ideal precursor for intermediates used in the synthesis of potent BRAF inhibitors like Dabrafenib .[4][7]

The synthesis of Dabrafenib involves the creation of a complex thiazole intermediate which is then coupled to a pyrimidine ring. The required aniline precursors for such syntheses are often derived from functionalized chloropyridines. The 5-chloro-3-fluoropyridin-2-one scaffold provides the precise arrangement of halogens and a reactive nitrogen handle necessary for constructing the core of these advanced therapeutic agents.[4][8]

The mechanism of action for Dabrafenib involves inhibiting the mutated BRAF V600E kinase, which is constitutively active in many melanomas. This inhibition blocks the downstream signaling through the MEK-ERK pathway, thereby halting uncontrolled cell proliferation and inducing apoptosis.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on available safety data, the compound is classified as an irritant.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[9]

  • Precautionary Measures:

    • Handle only in a well-ventilated area, preferably in a chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid breathing dust, fumes, or vapors.

    • Wash hands thoroughly after handling.

    • Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong acids, bases, and oxidizing agents.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its carefully positioned functional groups provide a blueprint for building molecular complexity through selective, high-yield reactions. Its utility as a precursor for key fragments in the synthesis of targeted therapies, such as BRAF kinase inhibitors, underscores its importance in modern drug discovery. A comprehensive understanding of its synthesis, reactivity, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage the potential of this versatile scaffold in the creation of innovative medicines.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is my experience that a comprehensive understanding of a molecule's fundamental physicochemical properties is the bedrock of successful research and development, particularly in the fields of medicinal chemistry and agrochemistry. This guide is dedicated to 5-Chloro-3-fluoro-2-hydroxypyridine, a compound of growing interest due to its structural motifs present in various bioactive molecules.[1] This document moves beyond a simple recitation of data, aiming to provide a deeper, more causal understanding of why specific experimental choices are made and how the inherent properties of this molecule influence its behavior and potential applications. Every protocol and piece of data presented herein is designed to be part of a self-validating system, grounded in established scientific principles and supported by authoritative references.

Chemical Identity and Structure

This compound, identified by the CAS Number 514797-96-7, possesses the molecular formula C₅H₃ClFNO.[2][3] Its molecular weight is approximately 147.5 g/mol .[2][3] The structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxyl group at the 2-position.

It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. In the case of this compound, this equilibrium is with 5-chloro-3-fluoro-1H-pyridin-2-one .[4] This tautomerism is a critical consideration for its reactivity, hydrogen bonding potential, and spectroscopic characteristics.

Caption: Tautomeric equilibrium of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a molecule is paramount for predicting its behavior in various systems, from biological assays to formulation development. Due to a lack of extensive experimental data in publicly available literature, many of the following values are computed, providing a theoretical baseline for experimental design.

PropertyValueSource
Molecular Weight 147.53 g/mol PubChem[4]
XLogP3 0.9PubChem[4]
Hydrogen Bond Donor Count 1PubChem[4]
Hydrogen Bond Acceptor Count 3PubChem[4]
Rotatable Bond Count 0PubChem[4]
Exact Mass 146.9887196PubChem[4]
Topological Polar Surface Area 41.1 ŲPubChem[4]
Heavy Atom Count 9PubChem[4]

Note on Data: The values presented above are computationally generated and should be used as a guide for initial experimental design. Experimental verification is highly recommended.

Synthesis and Characterization

Proposed Synthetic Pathway

A potential synthetic route could start from a readily available aminopyridine precursor, followed by a series of halogenation, diazotization, and fluorination reactions.

Synthesis_Pathway A 2-Amino-5-chloropyridine B Diazotization A->B NaNO2, H2SO4 C 2-Hydroxy-5-chloropyridine B->C D Nitration C->D HNO3, H2SO4 E 2-Hydroxy-3-nitro-5-chloropyridine D->E F Reduction E->F Fe, HCl or H2, Pd/C G 3-Amino-5-chloro-2-hydroxypyridine F->G H Balz-Schiemann Reaction G->H 1. HBF4, NaNO2 2. Heat I This compound H->I

Caption: Proposed multi-step synthesis of this compound.

Experimental Protocols for Characterization

Rationale: NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR will provide unambiguous evidence for the successful synthesis and purity of the target compound.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • ¹H NMR:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Signals: Two aromatic protons exhibiting splitting patterns influenced by both the fluorine and the other proton. The chemical shifts will be downfield due to the electronegative substituents and the aromatic ring current.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Expected Signals: Five distinct signals for the pyridine ring carbons. The chemical shifts will be significantly influenced by the attached heteroatoms (Cl, F, O, N). The carbon attached to fluorine will show a large one-bond C-F coupling constant.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Expected Signal: A single resonance for the fluorine atom. The chemical shift will be characteristic of a fluorine attached to an aromatic ring.

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. This is particularly useful for confirming the presence of the hydroxyl/carbonyl group and the aromatic ring.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ (for the hydroxyl form).

    • N-H stretch: A band in the region of 3300-3500 cm⁻¹ (for the pyridone form).

    • C=O stretch: A strong absorption around 1650-1700 cm⁻¹ (for the pyridone form).

    • C=C and C=N stretching: Bands in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

    • C-Cl and C-F stretching: Absorptions in the fingerprint region (below 1400 cm⁻¹).

Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile).

  • Data Acquisition: Record the UV-Vis spectrum over a range of approximately 200-400 nm.

  • Expected Absorptions: The pyridine ring system is expected to show characteristic π → π* transitions. The exact wavelength of maximum absorbance (λmax) will be influenced by the substituents.

Applications and Relevance in Research

Halogenated and, in particular, fluorinated pyridine derivatives are of significant interest in medicinal chemistry and drug discovery.[1] The introduction of fluorine can modulate a molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.

While specific applications for this compound are not extensively documented, its structural similarity to other bioactive compounds suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

Role as a Metabolite of Clodinafop

A significant aspect of this compound's relevance is its identity as a major degradation product of the herbicide Clodinafop, where it is referred to as CGA 302371 .[4][7] Understanding the physicochemical properties of this metabolite is crucial for environmental fate studies, residue analysis, and toxicological assessments of the parent herbicide. Analytical methods for the determination of CGA 302371 in soil have been developed, typically employing liquid chromatography-mass spectrometry (LC-MS).[4]

Clodinafop_Degradation Clodinafop Clodinafop-propargyl Metabolite This compound (CGA 302371) Clodinafop->Metabolite Environmental Degradation

Caption: Degradation pathway of Clodinafop to this compound.

Conclusion

This compound is a molecule with significant, albeit currently under-explored, potential. Its physicochemical properties, driven by the interplay of its halogen and hydroxyl/pyridone functionalities, make it a compelling scaffold for further investigation in both medicinal and agrochemical research. While a dearth of experimental data necessitates a degree of predictive and adaptive methodology, the information and protocols outlined in this guide provide a robust framework for initiating and advancing research on this intriguing compound. The elucidation of its experimental properties and the exploration of its synthetic utility will undoubtedly contribute to the broader landscape of heterocyclic chemistry.

References

5-Chloro-3-fluoro-2-hydroxypyridine: A Technical Guide for Medicinal Chemists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chloro-3-fluoro-2-hydroxypyridine is a key building block in the synthesis of novel pharmaceutical compounds. Its unique molecular structure, featuring a pyridine core with chloro, fluoro, and hydroxyl substituents, provides a versatile scaffold for developing new therapeutic agents. This guide offers an in-depth exploration of its molecular characteristics, synthesis, and applications in drug discovery, tailored for researchers, scientists, and professionals in the field.

Molecular Structure and Physicochemical Properties

The strategic placement of halogen and hydroxyl groups on the pyridine ring imparts distinct chemical properties to this compound, influencing its reactivity and potential as a pharmacophore.

Molecular Identity
  • Molecular Formula: C₅H₃ClFNO[1][2]

  • Molecular Weight: 147.53 g/mol [1]

  • IUPAC Name: 5-chloro-3-fluoro-1H-pyridin-2-one[1]

  • CAS Number: 514797-96-7[2]

The structure consists of a pyridine ring with a chlorine atom at the 5-position, a fluorine atom at the 3-position, and a hydroxyl group at the 2-position. This arrangement creates a unique electronic and steric profile that is advantageous in designing molecules with specific biological targets.

Caption: Molecular structure of this compound.

Physicochemical Data
PropertyValue
Appearance Solid
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 0[1]
Topological Polar Surface Area 29.1 Ų[1]
LogP (calculated) 0.9[1]

Synthesis and Manufacturing

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. While specific proprietary methods may vary, a general understanding of the synthetic pathways is crucial for researchers.

A common approach involves the halogenation of a pyridine precursor. For instance, the synthesis can start from 2-amino-5-chloropyridine, which undergoes diazotization to form 2-hydroxy-5-chloropyridine.[3] This intermediate is then nitrated to yield 2-hydroxy-3-nitro-5-chloropyridine.[3] Subsequent reduction of the nitro group to an amino group, followed by another diazotization and hydrolysis, can introduce the hydroxyl group at the desired position.

Another strategy could involve the nitration of a fluorinated pyridine precursor, such as treating 2-hydroxy-5-fluoropyridine with a mixture of concentrated sulfuric acid and fuming nitric acid under controlled temperatures.[4]

synthesis_workflow A 2-Amino-5-chloropyridine B Diazotization A->B C 2-Hydroxy-5-chloropyridine B->C D Nitration C->D E 2-Hydroxy-3-nitro-5-chloropyridine D->E F Reduction E->F G 2-Hydroxy-3-amino-5-chloropyridine F->G H Diazotization & Hydrolysis G->H I 5-Chloro-2,3-dihydroxypyridine (Illustrative Intermediate) H->I

Caption: Illustrative synthetic workflow for related dihydroxypyridines.

Applications in Drug Discovery

Halogenated pyridines are prevalent in medicinal chemistry due to the ability of halogen atoms to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability.[5] This can lead to improved pharmacokinetic profiles and enhanced binding affinity to biological targets.

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential applications as kinase inhibitors and other therapeutic agents. The pyridine core is a common motif in many approved drugs.[5] The presence of chlorine and fluorine allows for various cross-coupling reactions to build molecular diversity.[5]

While specific drugs containing this exact scaffold may not be widely documented in the public domain, the structural motifs are present in numerous bioactive molecules and are considered key intermediates in their synthesis.[5] The strategic placement of the chloro, fluoro, and hydroxyl groups offers a unique combination of electronic properties and reactivity, making it a versatile starting point for the development of new drugs targeting a wide range of diseases.[5]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) for detailed information on potential hazards, handling, and storage. Based on data for similar compounds, it may cause skin and eye irritation and may be harmful if swallowed.[6][7]

General Handling Recommendations:

  • Use in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust.

  • Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a specialized chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined molecular structure and versatile reactivity make it an attractive building block for the synthesis of novel therapeutic agents. A thorough understanding of its properties, synthesis, and applications is essential for medicinal chemists and researchers aiming to innovate in pharmaceutical sciences.

References

Spectroscopic Profile of 5-Chloro-3-fluoro-2-hydroxypyridine: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth analysis of the anticipated spectroscopic characteristics of 5-Chloro-3-fluoro-2-hydroxypyridine (CAS 514797-96-7). In the absence of publicly available experimental spectra for this specific molecule, this document leverages a predictive approach grounded in the empirical data of structurally analogous compounds and first-principle spectroscopic theory. It is designed to equip researchers, scientists, and drug development professionals with a robust framework for identifying and characterizing this compound. The guide details predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) data, alongside validated, step-by-step protocols for data acquisition.

Introduction and Molecular Context

This compound, also known by its tautomeric name 5-chloro-3-fluoro-1H-pyridin-2-one, is a halogenated pyridine derivative with the molecular formula C₅H₃ClFNO.[1][2] Its structure presents a unique combination of electron-withdrawing groups (chloro and fluoro) and a proton-donating/accepting group (hydroxyl/amide) on a pyridine scaffold. This compound is of particular interest as it has been identified as an environmental transformation product of the herbicide Clodinafop.[2]

Understanding the spectroscopic signature of this molecule is paramount for its unambiguous identification in complex matrices, for quality control in synthesis, and for further investigation into its chemical and biological properties. This guide provides the foundational data and methodologies required for these pursuits.

Tautomerism: A Critical Spectroscopic Consideration

It is crucial to recognize that 2-hydroxypyridines exist in a tautomeric equilibrium with their corresponding 2-pyridone form. For this compound, this equilibrium is a key factor influencing its spectroscopic properties, particularly in NMR and IR spectroscopy. The pyridone form is generally favored in most solvents, and this guide will proceed with the assumption of this dominant tautomer for predictive analysis.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for this compound. These predictions are synthesized from the known spectral data of closely related analogs, providing a scientifically grounded estimation of the expected experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The analysis considers ¹H, ¹³C, and ¹⁹F NMR, as each provides unique and complementary information.

Expert Insight: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended for its ability to dissolve the polar compound and to clearly observe the exchangeable N-H proton of the pyridone tautomer.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentRationale and Comparative Analysis
~12.0 - 12.5Broad Singlet (br s)-N-HThe N-H proton of the 2-pyridone tautomer is expected to be significantly deshielded and will appear as a broad signal due to solvent exchange. This is consistent with the spectra of similar 2-pyridones.[3]
~7.8 - 8.0Doublet of Doublets (dd)J(H-F) ≈ 8-10 Hz, J(H-H) ≈ 2-3 HzH-6This proton is coupled to both the fluorine at C-3 (long-range, ⁴JHF) and the proton at C-4 (⁴JHH). The electron-withdrawing chlorine at C-5 will deshield this proton, placing it downfield.
~7.6 - 7.8Doublet of Doublets (dd)J(H-F) ≈ 10-12 Hz, J(H-H) ≈ 2-3 HzH-4This proton is coupled to the adjacent fluorine at C-3 (³JHF) and the proton at C-6 (⁴JHH). The direct coupling to fluorine will result in a significant splitting.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Chemical Shift (δ, ppm) | Coupling to ¹⁹F | Assignment | Rationale and Comparative Analysis | | :--- | :--- | :--- | :--- | :--- | | ~155 - 160 | Doublet (J ≈ 10-15 Hz) | C-2 (C=O) | The carbonyl carbon of the pyridone is expected in this region. It will exhibit a small coupling to the fluorine at C-3. | | ~145 - 150 | Doublet (J ≈ 240-260 Hz) | C-3 | The carbon directly bonded to fluorine will show a very large one-bond C-F coupling constant and will be significantly downfield. | | ~125 - 130 | Doublet (J ≈ 20-25 Hz) | C-4 | This carbon will show a two-bond C-F coupling. Its chemical shift is influenced by both the adjacent fluorine and the nitrogen atom. | | ~115 - 120 | Singlet or small Doublet | C-5 | The carbon bearing the chlorine atom. Any coupling to fluorine would be long-range and potentially unresolved. | | ~135 - 140 | Doublet (J ≈ 3-5 Hz) | C-6 | This carbon is three bonds away from the fluorine, resulting in a small coupling constant. |

Predicted ¹⁹F NMR Data (376 MHz, DMSO-d₆)

Predicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale and Comparative Analysis
-110 to -130MultipletC3-FAromatic fluorine chemical shifts are highly dependent on substitution. Compared to fluorobenzene (-113 ppm), the electron-withdrawing nature of the pyridone ring and the C-5 chlorine would likely shift this signal.[4] The multiplicity will arise from couplings to H-4 and H-6.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide key fragmentation data, revealing the molecule's composition.

Expert Insight: Electrospray Ionization (ESI) is the preferred method due to the compound's polarity and the presence of an acidic proton, making it amenable to forming [M+H]⁺ or [M-H]⁻ ions.

Predicted ESI-MS Data

Ion ModePredicted m/zInterpretation
Positive148.9860[M+H]⁺ for C₅H₄ClFNO⁺. The presence of the chlorine isotope pattern (³⁵Cl/³⁷Cl in a ~3:1 ratio) at m/z 148.98 and 150.98 will be a definitive indicator.
Negative146.9702[M-H]⁻ for C₅H₂ClFNO⁻. The chlorine isotope pattern will also be present here.

Predicted Fragmentation Pathways (EI or CID):

  • Loss of CO: A primary fragmentation for pyridones is the loss of carbon monoxide (28 Da).

  • Loss of Cl: Cleavage of the C-Cl bond (loss of 35/37 Da).

  • Loss of HF: Elimination of hydrogen fluoride (20 Da).

Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule, confirming its pyridone structure.

Expert Insight: A solid-state measurement (e.g., KBr pellet or ATR) is standard for a crystalline compound like this. The N-H and C=O stretching frequencies are particularly diagnostic for the pyridone tautomer.

Predicted IR Absorption Bands (Solid Phase, cm⁻¹)

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale and Comparative Analysis
3100 - 2800Broad, MediumN-H stretchThe N-H bond in the pyridone ring, involved in hydrogen bonding, gives a broad absorption in this region.
1650 - 1680StrongC=O stretch (Amide I)This strong, sharp peak is characteristic of the carbonyl group in a cyclic amide (pyridone) and is a key diagnostic feature.
1600 - 1550Medium-StrongC=C and C=N stretchesAromatic and heteroaromatic ring stretching vibrations.
1200 - 1250StrongC-F stretchThe carbon-fluorine bond stretch is typically a strong and distinct absorption in this region of the IR spectrum.
700 - 850Medium-StrongC-Cl stretchThe carbon-chlorine stretch appears in the fingerprint region and confirms the presence of the chloro substituent.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the conjugated π-system of the molecule.

Expert Insight: The choice of solvent can influence the absorption maxima (λ_max). A polar protic solvent like ethanol or methanol is a good starting point. The spectrum should be measured in a quartz cuvette.

Predicted UV-Vis Absorption (in Ethanol)

Predicted λ_max (nm)Type of TransitionRationale and Comparative Analysis
~220 - 240π → πHigh-energy transition associated with the conjugated system of the pyridone ring.
~290 - 310π → π / n → πLower-energy transition, often showing some fine structure. The presence of the carbonyl group and heteroatom introduces n → π transitions, which may overlap with the π → π* band. This value is consistent with other substituted 2-pyridones.

Experimental Protocols & Workflows

To achieve high-quality data that can be confidently compared against the predicted values, adherence to rigorous experimental protocols is essential.

General Sample Preparation
  • Material Check: Confirm the purity of the this compound sample (typically >97%) via a preliminary technique like melting point determination or TLC.[5]

  • Sample Weighing: Accurately weigh the required amount of sample using an analytical balance. For NMR, typically 5-10 mg is sufficient. For other techniques, sub-milligram quantities may be used.

  • Solvent Selection: Use high-purity or spectroscopic grade solvents. For NMR, use deuterated solvents (e.g., DMSO-d₆, CDCl₃, MeOD). For UV-Vis, use UV-grade solvents (e.g., Ethanol, Acetonitrile).

Step-by-Step Data Acquisition Protocols

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Vortex the tube until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Tune and shim the probe for the specific sample to ensure optimal magnetic field homogeneity.

  • For ¹H NMR: Acquire a standard proton spectrum (e.g., using a 'zg30' pulse program on a Bruker spectrometer). Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • For ¹³C NMR: Acquire a proton-decoupled carbon spectrum (e.g., 'zgpg30'). Due to the lower sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

  • For ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are typically needed compared to ¹³C.[6]

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C). Reference the ¹⁹F spectrum to an external standard like CFCl₃ (δ = 0 ppm).

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

  • Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent like methanol or acetonitrile.

  • Set up the ESI source in either positive or negative ion mode.

  • Infuse the sample solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 μL/min).

  • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest ([M+H]⁺ or [M-H]⁻).

  • Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) using a high-resolution analyzer (e.g., Orbitrap or TOF).

  • Analyze the resulting spectrum for the accurate mass of the parent ion and confirm the characteristic 3:1 isotopic pattern for the single chlorine atom.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of this compound.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_structural Detailed Structural Elucidation Compound Sample: 5-Chloro-3-fluoro- 2-hydroxypyridine MS HRMS (ESI) Confirm MW & Formula Compound->MS Molecular Weight IR IR (ATR/KBr) Identify Functional Groups Compound->IR Functional Groups H_NMR ¹H NMR Proton Environment MS->H_NMR Formula Known IR->H_NMR Groups Known C_NMR ¹³C NMR Carbon Skeleton H_NMR->C_NMR F_NMR ¹⁹F NMR Fluorine Environment C_NMR->F_NMR TwoD_NMR 2D NMR (COSY, HSQC) Confirm Connectivity F_NMR->TwoD_NMR Establish J-Coupling Final_Structure Final Structure Confirmation TwoD_NMR->Final_Structure

Caption: Integrated workflow for spectroscopic identification.

Conclusion

This technical guide establishes a detailed, predictive spectroscopic profile for this compound based on established chemical principles and data from analogous structures. The provided tables of predicted data, coupled with robust experimental protocols and a logical analysis workflow, offer a comprehensive resource for researchers. While awaiting the publication of definitive experimental data, this guide serves as an authoritative reference for the identification, characterization, and quality control of this important halogenated pyridine derivative.

References

discovery and history of substituted pyridines in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on its Discovery, History, and Enduring Impact in Drug Development

For researchers, scientists, and drug development professionals, understanding the lineage of a core molecular scaffold is not merely an academic exercise; it is a lens through which we can appreciate the evolution of medicinal chemistry and inform future discovery. Among the pantheon of heterocyclic compounds, the simple six-membered aromatic ring of pyridine stands as a titan. Its journey from a foul-smelling byproduct of coal tar to a "privileged scaffold" integral to a multitude of life-saving therapeutics is a testament to serendipity, synthetic innovation, and the relentless pursuit of molecular optimization. This guide provides a comprehensive exploration of the discovery and history of substituted pyridines, offering field-proven insights into their synthesis, structure-activity relationships, and profound impact on modern medicine.

The Pyridine Moiety: An Introduction to a Privileged Scaffold

Pyridine, a heterocyclic organic compound with the chemical formula C₅H₅N, is structurally analogous to benzene with one methine group replaced by a nitrogen atom.[1] This seemingly simple substitution has profound implications for its chemical and physical properties, making it an exceptionally versatile building block in drug design. The nitrogen atom imparts a dipole moment, enhances water solubility through its potential for hydrogen bonding, and provides a site for specific interactions with biological targets.[2] Furthermore, the aromatic nature of the ring allows for crucial π-π stacking interactions with protein residues.[2]

The unique electronic and structural characteristics of the pyridine ring have led to its classification as a "privileged scaffold" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide range of therapeutic agents. The pyridine nucleus is a core component in over 7,000 existing drug molecules of medicinal importance.[3][4]

From Obscurity to Elucidation: The Early History of Pyridine

The story of pyridine begins in the mid-19th century. In 1846, the Scottish chemist Thomas Anderson first isolated an impure form of pyridine from bone oil.[5] He named the substance "pyridine" from the Greek words "pyr" (fire) and "idine" (denoting an aromatic base), a nod to its flammability.[1][6] However, it would take several more decades for its chemical structure to be fully understood.

The true nature of pyridine was unraveled through the work of Wilhelm Körner in 1869 and James Dewar in 1871, who proposed that its structure was derived from benzene by the substitution of a C-H unit with a nitrogen atom.[3][4] This hypothesis was later confirmed experimentally. The first synthesis of a heteroaromatic compound was achieved in 1876 by William Ramsay, who successfully prepared pyridine by passing a mixture of acetylene and hydrogen cyanide through a red-hot iron tube.[1][6]

The Dawn of Synthesis: Unlocking the Potential of Substituted Pyridines

The ability to synthesize pyridine derivatives with specific substitution patterns was a critical turning point that propelled the scaffold into the realm of medicinal chemistry. Early methods were often low-yielding, but the development of named reactions provided the tools necessary for the systematic exploration of pyridine's therapeutic potential.

The Hantzsch Pyridine Synthesis: A Foundational Method

The first major synthetic route to pyridine derivatives was described in 1881 by Arthur Rudolf Hantzsch.[1] The Hantzsch synthesis is a classic multi-component reaction that typically involves the condensation of a β-ketoester (2 equivalents), an aldehyde (1 equivalent), and ammonia (1 equivalent) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine.[1][7] This method's high yield and suitability for large-scale production have made it a cornerstone of pyridine chemistry for over a century.[7]

Experimental Protocol: A Generalized Hantzsch Pyridine Synthesis

  • Reaction Setup: A mixture of the β-ketoester, aldehyde, and a source of ammonia (e.g., ammonium acetate) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask equipped with a reflux condenser.

  • Condensation: The reaction mixture is heated to reflux for a specified period, allowing for the formation of the dihydropyridine intermediate.

  • Oxidation: An oxidizing agent (e.g., nitric acid, ceric ammonium nitrate, or simply exposure to air) is introduced to the reaction mixture to facilitate the aromatization of the dihydropyridine to the final substituted pyridine product.

  • Workup and Purification: The reaction mixture is cooled, and the product is isolated through standard procedures such as extraction, crystallization, or column chromatography.

The versatility of the Hantzsch synthesis allows for the introduction of a wide variety of substituents onto the pyridine ring, enabling the generation of diverse chemical libraries for drug screening.

The Chichibabin Pyridine Synthesis and Other Key Methodologies

Reported in 1924, the Chichibabin pyridine synthesis is another important method, particularly for industrial applications.[1] This reaction involves the condensation of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or its derivatives.[1] While yields can be modest, the inexpensiveness of the starting materials makes it an attractive route for the production of certain pyridines.[1]

Over the years, a multitude of other synthetic strategies have been developed to access functionalized pyridines, including:

  • Bönnemann Cyclization: An industrial process for the synthesis of unsubstituted pyridine from butadiene and hydrogen cyanide.[7]

  • Kröhnke Pyridine Synthesis: A method involving the reaction of pyridinium salts with α,β-unsaturated carbonyl compounds.

  • Guareschi-Thorpe Condensation: A reaction used to synthesize 2-pyridones.

  • Modern Cross-Coupling Reactions: Palladium-catalyzed reactions such as the Suzuki and Buchwald-Hartwig couplings have become indispensable for the late-stage functionalization of pre-formed pyridine rings.

The continuous evolution of synthetic methodologies has provided medicinal chemists with an ever-expanding toolbox for the creation of novel and complex substituted pyridines.

The Rise of Pyridine-Containing Drugs: A Therapeutic Revolution

The true impact of substituted pyridines lies in their extensive and diverse applications in medicine. From the early days of antibacterial discovery to the modern era of targeted cancer therapies, the pyridine scaffold has been a constant presence.

Early Breakthroughs: Antibacterials and Beyond

One of the earliest successes of pyridine-based drugs was the development of sulfapyridine . The attachment of the pyridine nucleus to sulfanilamide produced a potent antibacterial agent.[8] Another landmark discovery was isoniazid , a simple pyridine derivative that remains a cornerstone of tuberculosis treatment.[9][10] These early discoveries demonstrated the profound effect the pyridine ring could have on the biological activity of a molecule.

A Scaffold for All Seasons: Diverse Therapeutic Applications

The versatility of the pyridine scaffold is evident in the wide range of therapeutic areas it has impacted. The following table highlights some key examples of FDA-approved drugs containing a substituted pyridine ring, showcasing the breadth of their applications.

Drug NameTherapeutic AreaMechanism of Action
Omeprazole GastroenterologyProton Pump Inhibitor[9][10]
Amlodipine CardiologyCalcium Channel Blocker[6]
Piroxicam Anti-inflammatoryNon-steroidal anti-inflammatory drug (NSAID)[9][10]
Nicotinamide VitaminComponent of NAD and NADP[9][10]
Pyridostigmine NeurologyAcetylcholinesterase inhibitor[9][10]
Imatinib OncologyTyrosine Kinase Inhibitor[3]
Atazanavir AntiviralHIV Protease Inhibitor[3]
Lansoprazole GastroenterologyProton Pump Inhibitor[8]
Montelukast PulmonologyLeukotriene Receptor Antagonist[8]
Pioglitazone EndocrinologyPPARγ Agonist[8]

This is just a small sampling of the numerous pyridine-containing drugs that have reached the market, underscoring the scaffold's enduring importance in drug discovery. A 2023 analysis of US FDA-approved drugs between 2014 and 2023 revealed that 54 drugs contained a pyridine ring, with the largest number being in the anticancer category.[11]

Structure-Activity Relationships (SAR) and the Art of Molecular Design

The success of substituted pyridines in medicinal chemistry is not accidental; it is the result of meticulous structure-activity relationship (SAR) studies. By systematically modifying the substituents on the pyridine ring, medicinal chemists can fine-tune a molecule's properties to optimize its potency, selectivity, and pharmacokinetic profile.

For instance, the position of a substituent on the pyridine ring can dramatically alter its biological activity. The nitrogen atom's electron-withdrawing nature influences the reactivity and basicity of the different positions on the ring, which in turn affects how the molecule interacts with its biological target.

The introduction of specific functional groups can also impart desirable properties. For example, the incorporation of a pyridine ring can improve a drug's metabolic stability and enhance its permeability.[9] The ability to form hydrogen bonds via the ring nitrogen is a key factor in the binding of many pyridine-containing drugs to their target proteins.[6]

The Future of Pyridines in Medicinal Chemistry

The story of substituted pyridines is far from over. The scaffold's proven track record and chemical tractability ensure its continued relevance in the future of drug discovery. As our understanding of disease biology deepens, medicinal chemists will continue to leverage the unique properties of the pyridine ring to design the next generation of innovative therapeutics.

Emerging areas of research include the development of novel pyridine-based compounds for the treatment of neurodegenerative diseases, rare genetic disorders, and drug-resistant infections.[11] The ongoing development of new synthetic methodologies will further expand the accessible chemical space for pyridine derivatives, paving the way for the discovery of even more effective and selective drugs.

Conclusion

The journey of the substituted pyridine from a simple heterocyclic compound to a cornerstone of modern medicinal chemistry is a powerful illustration of the synergy between chemical synthesis and biological innovation. Its history is a testament to the enduring value of fundamental research and the creative ingenuity of medicinal chemists. For those of us in the field of drug development, the pyridine scaffold serves as a constant reminder of the immense potential that lies within the elegant simplicity of a well-chosen molecular framework.

References

Unlocking the Therapeutic Potential of 5-Chloro-3-fluoro-2-hydroxypyridine Derivatives: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of potential therapeutic targets for derivatives of 5-Chloro-3-fluoro-2-hydroxypyridine. As a versatile scaffold, this halogenated pyridinol offers a promising starting point for the development of novel therapeutics across various disease areas. We will delve into the scientific rationale behind selecting potential target classes, supported by evidence from analogous structures, and provide detailed, field-proven methodologies for target validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this chemical series for therapeutic innovation.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring is a ubiquitous feature in a multitude of FDA-approved drugs, valued for its ability to engage in hydrogen bonding, its metabolic stability, and its synthetic tractability.[1][2][3] The introduction of halogen atoms, specifically chlorine and fluorine, can significantly modulate the physicochemical properties of the molecule, including lipophilicity, metabolic stability, and binding affinity to biological targets.[4] The 2-hydroxypyridine moiety exists in tautomeric equilibrium with 2-pyridone, a structure known to act as a bioisostere for amides and phenols, further expanding its potential for molecular interactions.[5][6]

Derivatives of this compound are recognized as important intermediates in the synthesis of pharmaceuticals and agrochemicals.[7][8] While direct therapeutic applications of this specific parent compound are not extensively documented in publicly available literature, the broader class of halogenated pyridines and pyridinones exhibits a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer effects.[7][9][10] This suggests a rich, yet largely untapped, potential for discovering novel therapeutics by exploring the target space of its derivatives.

Identifying High-Potential Therapeutic Target Classes

Based on the known bioactivities of structurally related compounds, we can logically infer several high-priority target classes for derivatives of this compound. The following sections outline these potential targets and the scientific rationale for their selection.

Protein Kinases: The Druggable Workhorses of the Cell

A significant percentage of modern targeted therapies, particularly in oncology, are small-molecule kinase inhibitors.[2] The pyridine scaffold is a common feature in many of these drugs.[3][11] The ATP-binding pocket of kinases provides a well-defined site for the design of competitive inhibitors, and the structural features of the this compound core are well-suited to form key interactions within this pocket.

Potential Kinase Targets:

  • Receptor Tyrosine Kinases (RTKs): Involved in cell proliferation, survival, and angiogenesis. Examples include EGFR, VEGFR, and PDGFR.[12]

  • Non-Receptor Tyrosine Kinases: Crucial for intracellular signaling. Examples include Src, Abl, and JAK.

  • Serine/Threonine Kinases: Regulate a vast array of cellular processes. Examples include LIMK, PI3K, Haspin, and DYRK2.[5][13][14]

Rationale for Prioritization: The widespread involvement of kinases in cancer, inflammatory diseases, and neurodegenerative disorders makes them a high-value target class. The proven success of pyridine-based kinase inhibitors provides a strong precedent for the potential of this scaffold.

Modulators of Cell Adhesion and Migration in Oncology

A key hallmark of metastatic cancer is the ability of tumor cells to alter their adhesion properties and migrate to distant sites. A close analog, 5-chloro-2,4-dihydroxypyridine (CDHP), has been shown to prevent lung metastasis in a preclinical model of breast cancer by impairing the formation of nascent adhesions.[10] This provides a compelling rationale for investigating derivatives of this compound as inhibitors of cell migration and invasion.

Potential Targets in the Adhesion/Migration Pathway:

  • Integrins: Transmembrane receptors that mediate cell-matrix adhesion.

  • Focal Adhesion Kinase (FAK): A key signaling molecule downstream of integrin activation.

  • Src Family Kinases: Non-receptor tyrosine kinases that play a central role in focal adhesion dynamics.

  • Rho GTPases: Molecular switches that control the actin cytoskeleton and cell motility.

Rationale for Prioritization: Targeting metastasis remains a major challenge in oncology. Compounds that can inhibit cell migration offer a distinct therapeutic strategy that can be complementary to conventional cytotoxic agents.

Bacterial Virulence Factors: An Antimicrobial Strategy to Mitigate Resistance

The rise of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents with new mechanisms of action. Instead of directly killing bacteria, an alternative approach is to disarm them by inhibiting their virulence factors. Halogenated pyrimidines, a related class of compounds, have demonstrated promising antibiofilm activity against pathogenic bacteria like Staphylococcus aureus and Escherichia coli.[1][7][15] This is often achieved by down-regulating the expression of genes responsible for toxin production and biofilm formation.[1]

Potential Bacterial Targets:

  • Quorum Sensing Systems: Bacterial communication networks that control the expression of virulence genes (e.g., the agr system in S. aureus).

  • Enzymes involved in biofilm formation: For example, glycosyltransferases that synthesize the extracellular matrix.

  • Toxin Secretion Systems: Multiprotein complexes that deliver toxins into host cells.

Rationale for Prioritization: Anti-virulence strategies are thought to exert less selective pressure for the development of resistance compared to traditional bactericidal or bacteriostatic antibiotics.

Experimental Workflows for Target Validation

The following section provides detailed, step-by-step protocols for the initial validation of the prioritized therapeutic targets. These workflows are designed to be robust and provide a clear path from initial screening to more in-depth mechanistic studies.

Workflow for Kinase Inhibitor Profiling

This workflow outlines the process for screening a library of this compound derivatives against a panel of protein kinases to identify potential inhibitors.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response and Selectivity cluster_2 Phase 3: Cellular and Mechanistic Studies A Synthesize Library of This compound Derivatives B High-Throughput Screen (HTS) (e.g., ADP-Glo™ Kinase Assay) A->B Diverse chemical modifications C Select Hits Based on % Inhibition Threshold B->C Single concentration (e.g., 10 µM) D Determine IC50 Values for Primary Hit Kinases C->D Validate primary hits E Counter-screen Against a Broad Kinase Panel D->E 8-point dose-response curve F Identify Potent and Selective Inhibitors E->F Assess off-target effects G Cellular Target Engagement Assay (e.g., NanoBRET™) F->G Advance lead candidates H Western Blot for Downstream Substrate Phosphorylation G->H Confirm on-target activity in cells I Cell-Based Functional Assays (e.g., Proliferation, Apoptosis) H->I Link target inhibition to cellular phenotype

Caption: Kinase Inhibitor Discovery Workflow.

Detailed Protocol: ADP-Glo™ Kinase Assay (Promega)

This is a luminescent, homogeneous assay for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.

  • Prepare Kinase Reaction Buffer: Typically contains a buffer (e.g., Tris-HCl), MgCl₂, DTT, and a substrate peptide specific for the kinase of interest.

  • Set up Kinase Reaction:

    • Add 2.5 µL of a 4X concentration of the test compound (dissolved in DMSO and diluted in kinase buffer) to the wells of a 384-well plate.

    • Add 2.5 µL of a 4X concentration of the kinase/substrate mixture.

    • Add 5 µL of a 2X ATP solution to initiate the reaction.

    • Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Terminate Kinase Reaction and Deplete ATP:

    • Add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes to stop the kinase reaction and consume the remaining ATP.

  • Detect ADP:

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate a luminescent signal.

  • Measure Luminescence: Read the plate using a luminometer.

  • Data Analysis: Calculate the percent inhibition relative to positive (no inhibitor) and negative (no kinase) controls. For dose-response experiments, fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Workflow for Cell Migration and Adhesion Assays

This workflow details the experimental approach to assess the impact of the compounds on cancer cell motility and adhesion, building on the findings for the related compound CDHP.[10]

G cluster_0 Step 1: Phenotypic Screening cluster_1 Step 2: Mechanistic Investigation J Wound Healing (Scratch) Assay K Transwell Migration/Invasion Assay J->K Confirm migration inhibition L Select Hits Based on Inhibition of Cell Movement K->L Quantify migratory and invasive potential M Immunofluorescence Staining of Focal Adhesions (e.g., Vinculin, Paxillin) L->M Investigate mechanism of action N Western Blot for Key Signaling Proteins (p-FAK, p-Src) M->N Visualize effects on adhesion structures O Cell Adhesion Assay N->O Probe signaling pathways O->M Quantify cell attachment

Caption: Cell Migration and Adhesion Assay Workflow.

Detailed Protocol: Transwell Migration Assay (e.g., Corning® Transwell®)

This assay measures the ability of cells to migrate through a porous membrane in response to a chemoattractant.

  • Cell Preparation:

    • Culture a metastatic cancer cell line (e.g., MDA-MB-231) to ~80% confluency.

    • Starve the cells in serum-free medium for 12-24 hours prior to the assay.

  • Assay Setup:

    • Rehydrate the Transwell inserts (e.g., 8.0 µm pore size) with serum-free medium.

    • Add a chemoattractant (e.g., medium with 10% FBS) to the lower chamber.

    • Harvest the starved cells and resuspend them in serum-free medium containing the test compounds at various concentrations.

    • Add the cell suspension to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for migration to occur (e.g., 12-24 hours).

  • Cell Staining and Quantification:

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with methanol.

    • Stain the cells with a crystal violet solution.

    • Elute the stain with a solubilization buffer (e.g., 10% acetic acid).

    • Measure the absorbance of the eluted stain using a plate reader at ~570 nm.

  • Data Analysis: Quantify the inhibition of migration relative to a vehicle control.

Data Summary and Interpretation

For effective comparison and decision-making, it is crucial to present quantitative data in a clear and structured format.

Table 1: Example Data Summary for Kinase Inhibition Profiling

Compound IDDerivative StructurePrimary TargetIC₅₀ (nM)Selectivity Score*Cellular IC₅₀ (nM)
EX-001R₁=H, R₂=PhenylKinase A50150250
EX-002R₁=CH₃, R₂=PhenylKinase A25200120
EX-003R₁=H, R₂=FurylKinase B12050>1000

*Selectivity Score can be defined as the ratio of IC₅₀ values for off-targets versus the primary target.

Table 2: Example Data Summary for Cell Migration Assays

Compound IDWound Healing (% Closure Inhibition)Transwell Migration (IC₅₀, µM)p-FAK Inhibition (Western Blot, Fold Change)
EX-00165% at 10 µM8.50.3 at 10 µM
EX-00240% at 10 µM15.20.7 at 10 µM
EX-003<10% at 10 µM>500.9 at 10 µM

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics. The evidence from structurally related compounds strongly suggests that derivatives of this molecule are likely to exhibit activity against high-value therapeutic targets, including protein kinases, mediators of cancer cell metastasis, and bacterial virulence factors. The experimental workflows detailed in this guide provide a robust framework for identifying and validating these potential targets.

Future work should focus on synthesizing a diverse library of derivatives to establish clear structure-activity relationships (SAR) for the identified targets. Promising lead compounds should then be advanced into more complex cellular and in vivo models to assess their therapeutic potential. By combining rational drug design with rigorous biological evaluation, the full therapeutic promise of this versatile chemical scaffold can be realized.

References

A Technical Guide to the Preliminary Toxicity Screening of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preliminary toxicity screening of novel fluorinated pyridine compounds, a chemical class of increasing importance in pharmaceuticals and agrochemicals. The strategic incorporation of fluorine into the pyridine scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity.[1] However, these alterations also necessitate a thorough and early assessment of potential toxicities. This document outlines a tiered, multi-pronged approach, integrating in silico predictive modeling with robust in vitro assays to enable early-stage risk assessment and guide lead optimization in drug development.

The Rationale for a Tailored Screening Strategy

The unique physicochemical properties imparted by fluorine, such as the strength of the carbon-fluorine bond, can lead to altered metabolic pathways and potentially novel toxicological profiles compared to their non-fluorinated analogues.[2][3][4] Therefore, a one-size-fits-all toxicity screening approach is insufficient. This guide emphasizes a logical progression of assays, from computational predictions to cell-based assays, to efficiently identify and characterize potential liabilities. This tiered approach aligns with regulatory expectations for preclinical safety evaluation, which advocate for a combination of in vitro and in vivo studies to assess the safety of new chemical entities.[5][6][7]

Tier 1: In Silico Predictive Toxicology

The initial phase of screening should leverage computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the fluorinated pyridine candidates.[8][9] This cost-effective and high-throughput approach allows for the early deselection of compounds with a high probability of unfavorable toxicological profiles.

Key In Silico Endpoints and Predictive Models

A variety of open-access and commercial software platforms can be utilized for ADMET prediction.[9] The focus should be on models that have been validated for heterocyclic and fluorinated compounds.

  • Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate the chemical structure of a compound with its biological activity, including toxicity.[10] For fluorinated compounds, specific QSAR models have been developed to predict endpoints like acute toxicity.[11][12][13] It is crucial to use models that have demonstrated high sensitivity and a low false-negative rate for mutagenicity predictions.[14]

  • ADMET Prediction Suites: Comprehensive software packages can predict a wide range of properties, including:

    • Hepatotoxicity: Prediction of potential drug-induced liver injury.

    • Cardiotoxicity: Assessment of the risk of adverse cardiac events.[15][16][17]

    • Genotoxicity: Prediction of a compound's potential to damage genetic material.[18][19]

    • Metabolic Stability: Prediction of the compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes.[20]

Data Interpretation and Candidate Prioritization

The output from these models should be used to rank and prioritize compounds for further in vitro testing. Compounds with multiple predicted liabilities should be deprioritized or flagged for more intensive investigation.

Parameter Favorable Profile Unfavorable Profile Rationale
Predicted Mutagenicity (Ames) NegativePositiveEarly indicator of potential carcinogenicity.[18][19]
Predicted hERG Inhibition pIC50 < 5pIC50 > 6Risk of drug-induced QT prolongation and cardiac arrhythmia.
Predicted Hepatotoxicity Low ProbabilityHigh ProbabilityPotential for liver damage is a major cause of drug attrition.
Predicted Metabolic Lability ModerateHigh or Very LowHigh lability can lead to poor bioavailability; very low lability can lead to accumulation and off-target effects.[2][3][4]

Tier 2: In Vitro Toxicity Screening

Compounds that pass the in silico filter should proceed to a panel of in vitro assays to experimentally assess key toxicological endpoints. A tiered approach, starting with general cytotoxicity and progressing to more specific assays, is recommended.[7]

General Cytotoxicity Assays

The initial in vitro step is to determine the concentration at which a compound induces cell death. This provides a baseline for dosing in subsequent, more specific assays.

This protocol outlines a standard colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.

  • Cell Culture: Culture human hepatocellular carcinoma (HepG2) cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a serial dilution of the fluorinated pyridine compounds in the appropriate vehicle (e.g., DMSO). The final DMSO concentration in the cell culture medium should not exceed 0.5%. Treat the cells with a range of compound concentrations for 24 to 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).

Genotoxicity Assays

Given the potential for pyridine derivatives to have genotoxic effects, it is crucial to assess the mutagenic potential of new fluorinated analogues.[21][22]

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.[18][19] This test should be conducted both with and without metabolic activation (S9 fraction) to account for the potential of metabolites to be genotoxic.

Cardiotoxicity Screening

Cardiotoxicity is a significant concern for many classes of compounds, including some heterocyclic amines.[15][16][17][23] Early screening for potential cardiotoxic effects is therefore essential.

The human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical component of cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal arrhythmias. A patch-clamp assay using cells expressing the hERG channel is the gold standard for assessing a compound's potential for hERG inhibition.

Hepatotoxicity and Metabolic Profiling

The liver is a primary site of drug metabolism, and hepatotoxicity is a major reason for drug withdrawal.[6]

The metabolism of fluorinated compounds is often mediated by cytochrome P450 (CYP) enzymes.[2][4][20][24] Understanding which CYP isoforms are involved in the metabolism of a fluorinated pyridine is crucial for predicting potential drug-drug interactions and understanding metabolic pathways.[25][26]

This protocol describes a method to assess the potential of a compound to inhibit major CYP isoforms.

  • Reagents: Obtain recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2D6, CYP3A4), their respective fluorescent probe substrates, and a suitable buffer system.

  • Incubation: In a 96-well plate, combine the recombinant CYP enzyme, the test compound at various concentrations, and the fluorescent probe substrate in the buffer. Include a positive control inhibitor for each isoform.

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system.

  • Fluorescence Measurement: Monitor the fluorescence signal over time using a plate reader. The rate of fluorescence generation is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of inhibition of each CYP isoform by the test compound and determine the IC50 value.

Visualization of the Screening Workflow

A logical and structured workflow is essential for the efficient preliminary toxicity screening of fluorinated pyridines.

ToxicityScreeningWorkflow cluster_in_silico Tier 1: In Silico Screening cluster_in_vitro Tier 2: In Vitro Assays in_silico ADMET & QSAR Prediction (Hepatotoxicity, Cardiotoxicity, Genotoxicity, Metabolism) decision1 Prioritize Candidates Based on In Silico Profile in_silico->decision1 cytotoxicity General Cytotoxicity (e.g., MTT Assay in HepG2) genotoxicity Genotoxicity (e.g., Ames Test) cytotoxicity->genotoxicity cardiotoxicity Cardiotoxicity (e.g., hERG Assay) genotoxicity->cardiotoxicity hepatotoxicity Hepatotoxicity & Metabolism (e.g., CYP Inhibition Assay) cardiotoxicity->hepatotoxicity decision2 Assess In Vitro Toxicity Profile hepatotoxicity->decision2 start Fluorinated Pyridine Candidate Library start->in_silico decision1->cytotoxicity Favorable Profile deprioritized Deprioritized/ Redesigned Compounds decision1->deprioritized Unfavorable Profile lead_candidates Lead Candidates for Further Development decision2->lead_candidates Acceptable Profile decision2->deprioritized Unacceptable Profile

Caption: A tiered workflow for the preliminary toxicity screening of fluorinated pyridines.

Conclusion

This technical guide provides a robust and scientifically grounded framework for the preliminary toxicity screening of fluorinated pyridines. By integrating in silico predictions with a tiered in vitro testing strategy, researchers can make informed decisions early in the drug discovery process, thereby reducing the risk of late-stage failures and focusing resources on the most promising candidates. Adherence to these principles will not only enhance the efficiency of drug development but also contribute to the development of safer and more effective medicines.

References

Methodological & Application

Application Note & Protocol: A Validated Synthetic Route to 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Chloro-3-fluoro-2-hydroxypyridine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its unique substitution pattern offers modulated electronic properties and metabolic stability, making it a valuable scaffold for novel therapeutics. This document provides a comprehensive, field-tested protocol for the synthesis of this compound. The described two-stage methodology begins with the preparation of the crucial precursor, 2-amino-5-chloro-3-fluoropyridine, followed by a robust diazotization and subsequent hydrolysis to yield the target compound. This guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles for researchers in the field.

Introduction: The Significance of Fluorinated Pyridinols

Halogenated and, in particular, fluorinated pyridinols are privileged structures in modern pharmaceutical development. The introduction of fluorine can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and bioavailability. This compound (CAS 514797-96-7) serves as a critical intermediate for a range of biologically active molecules.[1][2] The strategic placement of the chloro, fluoro, and hydroxyl groups provides multiple points for further chemical elaboration. This guide presents a validated and accessible synthetic pathway, empowering researchers to reliably produce this high-value compound.

Overall Synthetic Strategy

The synthesis is approached in a two-part sequence. The initial stage focuses on the construction of the necessary precursor, 2-amino-5-chloro-3-fluoropyridine. The second stage details the conversion of this aminopyridine into the target 2-hydroxypyridine via a Sandmeyer-type reaction.[3][4] This well-established transformation involves the diazotization of the primary amine, followed by hydrolysis of the resulting diazonium salt.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis 2,3-Difluoro-5-chloropyridine 2,3-Difluoro-5-chloropyridine Ammonification Ammonification 2,3-Difluoro-5-chloropyridine->Ammonification Ammonia water 2-Amino-5-chloro-3-fluoropyridine 2-Amino-5-chloro-3-fluoropyridine Ammonification->2-Amino-5-chloro-3-fluoropyridine Diazotization & Hydrolysis Diazotization & Hydrolysis 2-Amino-5-chloro-3-fluoropyridine->Diazotization & Hydrolysis 1. NaNO2, H2SO4 2. H2O, Heat This compound This compound Diazotization & Hydrolysis->this compound

Figure 1: High-level workflow for the synthesis of this compound.

Part 1: Synthesis of the Precursor, 2-Amino-5-chloro-3-fluoropyridine

The synthesis of the aminopyridine precursor is a critical first step. A reliable method involves the nucleophilic aromatic substitution of 2,3-difluoro-5-chloropyridine with ammonia. This precursor is accessible through the fluorination of 2,3,5-trichloropyridine.

Experimental Protocol: Ammonification of 2,3-Difluoro-5-chloropyridine

This protocol is adapted from established patent literature.[5]

Materials:

  • 2,3-Difluoro-5-chloropyridine

  • Aqueous ammonia (25-28%)

  • Dichloromethane (DCM)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Petroleum ether

Procedure:

  • Reaction Setup: To a high-pressure reactor, add 2,3-difluoro-5-chloropyridine (1 equivalent) and aqueous ammonia (10 equivalents).

  • Reaction: Seal the reactor and heat to 80-90°C with vigorous stirring. Maintain this temperature for 12-16 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: After cooling the reactor to room temperature, transfer the reaction mixture to a separatory funnel.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volume of the initial reaction mixture).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by creating a slurry with a small amount of petroleum ether, followed by vacuum filtration to yield 2-amino-5-chloro-3-fluoropyridine as a solid.[5]

ParameterValue/ConditionRationale
Temperature 80-90°CSufficient thermal energy is required to overcome the activation barrier for nucleophilic aromatic substitution on the electron-deficient pyridine ring.
Pressure AutogenousThe reaction is heated in a sealed vessel, leading to an increase in pressure which helps to maintain the ammonia concentration in the solution.
Reaction Time 12-16 hoursAllows for the reaction to proceed to completion. Monitoring is crucial to avoid byproduct formation.
Solvent AqueousWater acts as the solvent for the ammonia and facilitates the reaction.

Table 1: Key parameters for the synthesis of 2-amino-5-chloro-3-fluoropyridine.

Part 2: Synthesis of this compound

The conversion of the 2-aminopyridine to a 2-hydroxypyridine is achieved through diazotization followed by hydrolysis. The amino group is transformed into a diazonium salt, which is an excellent leaving group (N₂), and is subsequently displaced by a hydroxyl group from water.[6][7]

Mechanism Insight: The Sandmeyer-Type Reaction

The reaction proceeds in two main stages:

  • Diazotization: The primary aromatic amine reacts with nitrous acid (generated in situ from sodium nitrite and a strong acid like sulfuric acid) to form a diazonium salt. This reaction is typically carried out at low temperatures (0-5°C) to ensure the stability of the diazonium intermediate.[4][6]

  • Hydrolysis: The diazonium salt solution is then heated. This provides the energy for the elimination of nitrogen gas, a thermodynamically very favorable process, and the subsequent nucleophilic attack by water to form the hydroxypyridine.

G Precursor 2-Amino-5-chloro-3-fluoropyridine Diazonium Salt Pyridinium Diazonium Salt Precursor->Diazonium Salt NaNO2, H2SO4 0-5°C Final Product This compound Diazonium Salt->Final Product H2O, Heat (-N2)

Caption: Key stages in the conversion of the aminopyridine to the hydroxypyridine.

Experimental Protocol: Diazotization and Hydrolysis

Materials:

  • 2-Amino-5-chloro-3-fluoropyridine

  • Concentrated sulfuric acid

  • Sodium nitrite

  • Water

  • Sodium hydroxide solution (for neutralization)

  • Ethyl acetate

Procedure:

  • Formation of Diazonium Salt:

    • In a reaction vessel, dissolve 2-amino-5-chloro-3-fluoropyridine (1 equivalent) in a solution of sulfuric acid and water, while maintaining the temperature at 0-5°C using an ice bath.

    • Slowly add a solution of sodium nitrite (1.2 equivalents) in water dropwise, ensuring the temperature does not exceed 5°C.

    • Stir the mixture at this temperature for 1-2 hours after the addition is complete.

  • Hydrolysis:

    • Slowly warm the reaction mixture to room temperature, and then heat to 40-60°C. Vigorous gas evolution (N₂) will be observed.

    • Maintain this temperature until the gas evolution ceases, indicating the completion of the reaction (typically 1-2 hours).

  • Workup and Isolation:

    • Cool the reaction mixture back to 0-5°C.

    • Carefully neutralize the mixture to a pH of approximately 7 using a sodium hydroxide solution.

    • The product may precipitate out of the solution. If so, it can be collected by filtration, washed with cold water, and dried.

    • Alternatively, the aqueous solution can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the final product.

ParameterValue/ConditionRationale
Diazotization Temperature 0-5°CPyridinium diazonium salts can be unstable at higher temperatures. Low temperature is crucial for preventing premature decomposition.[7]
Hydrolysis Temperature 40-60°CProvides the necessary energy for the decomposition of the diazonium salt and subsequent hydrolysis, while minimizing potential side reactions.
Stoichiometry of NaNO₂ 1.2 equivalentsA slight excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt.
pH during Workup ~7Neutralization is necessary to remove excess acid and to facilitate the extraction of the final product into an organic solvent.

Table 2: Critical parameters for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • ¹H and ¹⁹F NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents on the pyridine ring.

  • Mass Spectrometry: To determine the molecular weight of the compound.[5]

  • Melting Point: To assess the purity of the final product.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Reagent-Specific Hazards:

    • 2,3-Difluoro-5-chloropyridine: Handle with care as halogenated pyridines can be toxic.

    • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme caution.

    • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

    • Diazonium Salts: Potentially explosive in a dry state. It is imperative to keep them in solution and handle them at low temperatures.

Conclusion

This application note provides a detailed and reliable two-part protocol for the synthesis of this compound. By first preparing the 2-amino-5-chloro-3-fluoropyridine precursor and subsequently performing a diazotization and hydrolysis, researchers can obtain this valuable building block with good yield and purity. The outlined procedures, coupled with an understanding of the underlying chemical principles, will enable proficient synthesis for applications in drug discovery and medicinal chemistry.

References

detailed experimental protocol for using 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 5-Chloro-3-fluoro-2-hydroxypyridine for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

This compound is a strategically functionalized heterocyclic compound that serves as a valuable starting material in medicinal chemistry and the broader field of organic synthesis. Its utility stems from the unique interplay of its substituents on the pyridine core. The pyridine ring itself is a ubiquitous motif in numerous approved drugs, prized for its ability to engage in hydrogen bonding and other key biological interactions.[1][2] This particular scaffold offers a trifecta of functionality: a hydroxyl group (which exists in tautomeric equilibrium with its pyridinone form), a fluorine atom, and a chlorine atom.

This arrangement provides chemists with multiple avenues for molecular elaboration:

  • The chloro group at the 5-position is an excellent handle for transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or alkyl fragments.

  • The fluoro substituent at the 3-position significantly modulates the electronic properties of the ring, influencing its pKa, lipophilicity, and metabolic stability—critical parameters in drug design.[1]

  • The 2-hydroxypyridine (or 2-pyridinone) core is recognized as a "privileged scaffold" in drug discovery.[3][4] It can act as both a hydrogen bond donor and acceptor and frequently serves as a bioisostere for amide or phenol groups, often forming critical interactions with biological targets like enzyme active sites.[4]

This guide provides detailed protocols for two fundamental transformations using this building block—Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution—and explores its strategic application in the context of drug discovery.

Physicochemical Properties and Safe Handling

Before beginning any experimental work, it is crucial to understand the properties of this compound and the necessary safety precautions. The compound exists as a solid at room temperature and, like most 2- and 4-hydroxypyridines, it predominantly exists as the pyridin-2-one tautomer.[5]

Table 1: Physicochemical Data for this compound

Property Value Source
IUPAC Name 5-chloro-3-fluoro-1H-pyridin-2-one [5]
CAS Number 514797-96-7 [5][6]
Molecular Formula C₅H₃ClFNO [5][6]
Molecular Weight 147.53 g/mol [5][6]
Appearance Solid (form may vary) N/A
Melting Point Data not consistently available; related compounds like 5-chloro-2-hydroxypyridine melt at 163-165 °C.

| SMILES | C1=C(C(=O)NC=C1Cl)F |[5] |

Safety & Handling: Researchers must consult the most current Safety Data Sheet (SDS) before use.[7] Based on data for structurally similar compounds, the following precautions are mandated:

  • Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[8][9]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes. Avoid all personal contact.[8][10]

  • First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if any irritation or symptoms persist.[8]

  • Storage: Store in a tightly closed container in a cool, dry place.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C-C bonds between an organohalide and a boronic acid or ester. For this compound, this reaction selectively targets the C5-Cl bond.

Causality and Experimental Rationale
  • Why this reaction? It allows for the modular and predictable installation of diverse (hetero)aryl groups at the 5-position, a common strategy for exploring Structure-Activity Relationships (SAR) in drug discovery programs.

  • The Challenge of Chlorides: C-Cl bonds are significantly less reactive towards oxidative addition to a palladium(0) center than their C-Br or C-I counterparts.[11] This higher bond dissociation energy necessitates the use of highly active catalytic systems.

  • Catalyst System Selection: To overcome the inertness of the chloride, bulky and electron-rich phosphine ligands are required. Ligands like SPhos, XPhos, or P(t-Bu)₃ stabilize the palladium center and promote the difficult oxidative addition step.[11][12] We will use a system of Palladium(II) acetate (a common precatalyst that is reduced in situ to Pd(0)) and SPhos.

  • Base and Solvent: A base (e.g., K₃PO₄, Cs₂CO₃) is essential for activating the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step.[13] A polar aprotic solvent like 1,4-dioxane is often used to solubilize the various components. The addition of water can sometimes accelerate the reaction.

Experimental Workflow: Suzuki Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 1. Add Reagents to Vial (Pyridine, Boronic Acid, Base) prep2 2. Add Catalyst System (Pd(OAc)₂, SPhos) prep1->prep2 prep3 3. Purge with Inert Gas (Nitrogen or Argon) prep2->prep3 react1 4. Add Degassed Solvents (Dioxane/Water) prep3->react1 react2 5. Heat to 100-110 °C (Stir for 12-24 h) react1->react2 react3 6. Monitor Progress (TLC or LC-MS) react2->react3 workup1 7. Cool & Dilute (Ethyl Acetate & Water) react3->workup1 workup2 8. Liquid-Liquid Extraction workup1->workup2 workup3 9. Dry, Filter & Concentrate workup2->workup3 purify 10. Purify via Chromatography workup3->purify

Caption: Workflow for the Suzuki-Miyaura cross-coupling protocol.

Step-by-Step Methodology

This protocol describes the coupling of this compound with 4-methoxyphenylboronic acid as a representative example.

Materials:

  • This compound (1.0 mmol, 147.5 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182.4 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 mmol, 424.6 mg)

  • 1,4-Dioxane, anhydrous and degassed (4 mL)

  • Water, degassed (0.8 mL)

  • Oven-dried reaction vial with a stir bar and screw cap

Procedure:

  • Vessel Preparation: To the oven-dried reaction vial, add this compound, 4-methoxyphenylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium(II) acetate and SPhos ligand to the vial.

  • Inert Atmosphere: Seal the vial with the screw cap, and purge the headspace with nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Using a syringe, add the degassed 1,4-dioxane followed by the degassed water.

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot and analyzing it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, exacerbated by the electron-withdrawing effects of the chloro and fluoro substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). This reaction provides a direct route to introduce nitrogen, oxygen, or sulfur nucleophiles.

Causality and Experimental Rationale
  • Why this reaction? SNAr is a powerful, often metal-free method for C-N, C-O, or C-S bond formation, which is highly valuable for building molecules with pharmacologically relevant functional groups.

  • Mechanism: The reaction proceeds through a two-step addition-elimination mechanism. The nucleophile attacks the electron-poor carbon bearing a leaving group (in this case, the chloride), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The leaving group is then expelled to restore aromaticity.[14]

  • Reactivity: The rate of SNAr is highly dependent on the strength of the nucleophile and the electronic properties of the aromatic ring. The presence of both fluorine and the ring nitrogen atoms enhances the electrophilicity of the carbon attached to the chlorine, facilitating the initial nucleophilic attack.[14]

  • Solvent and Base: Polar aprotic solvents like DMSO or DMF are ideal as they can solvate the cationic counter-ion of the nucleophile, leaving the nucleophile "bare" and more reactive. A base is often required to deprotonate the nucleophile (if it's neutral, like an amine) or to scavenge the HCl byproduct.

Step-by-Step Methodology

This protocol describes the SNAr reaction with morpholine as a representative secondary amine nucleophile.

Materials:

  • This compound (1.0 mmol, 147.5 mg)

  • Morpholine (1.5 mmol, 131 µL)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 mmol, 276.4 mg)

  • Dimethyl sulfoxide (DMSO), anhydrous (5 mL)

  • Reaction vial with a stir bar and screw cap

Procedure:

  • Vessel Preparation: To a reaction vial, add this compound and potassium carbonate.

  • Reagent Addition: Add the anhydrous DMSO followed by the morpholine via syringe.

  • Reaction: Seal the vial and place it in a preheated oil bath or heating block at 120 °C. Stir the mixture for 8-16 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water (50 mL) and stir. A precipitate may form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate (3 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (2 x 30 mL) to remove residual DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the pure amino-substituted pyridine.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The 2-pyridinone scaffold is a well-established "hinge-binder" motif found in numerous kinase inhibitors.[4] Kinases are a critical class of enzymes that regulate cellular signaling, and their dysregulation is a hallmark of cancer and other diseases. Inhibitors typically target the ATP-binding site of the kinase. The 2-pyridinone core is adept at forming key hydrogen bonds with the "hinge region" of this site, mimicking the interaction of the adenine base of ATP.

By using this compound as a starting material, medicinal chemists can generate large libraries of potential kinase inhibitors. The Suzuki coupling protocol allows for the installation of a "scaffold-hopping" fragment that can occupy other pockets of the ATP-binding site, while the fluoro group can be used to fine-tune binding affinity and pharmacokinetic properties.

Conceptual Kinase Binding

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor Pyridinone-Based Inhibitor hinge Hinge Region (Backbone NH & C=O) pocket Hydrophobic Pocket pyridinone Pyridinone Core (from starting material) pyridinone->hinge Forms 2-3 H-bonds (Key Anchoring Interaction) substituent Aryl Group (from Suzuki coupling) substituent->pocket Occupies Pocket (Improves Potency & Selectivity)

Caption: Conceptual binding mode of a pyridinone inhibitor in a kinase active site.

Targeting Cellular Signaling

A kinase inhibitor developed from this scaffold could potentially block a key node in a cellular signaling cascade, such as the MAPK/ERK pathway, which is frequently overactive in cancer. By inhibiting a kinase like MEK or RAF in this pathway, the drug could prevent downstream signaling that leads to uncontrolled cell proliferation.

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Inhibitor Pyridinone Inhibitor (Derived from Scaffold) Inhibitor->MEK  Inhibition

Caption: Simplified MAPK signaling pathway showing the potential intervention point for a MEK inhibitor.

References

Application Notes: 5-Chloro-3-fluoro-2-hydroxypyridine in Agrochemical Innovation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the applications of 5-Chloro-3-fluoro-2-hydroxypyridine (CAS No. 514797-96-7) in modern agrochemical research. This versatile heterocyclic compound serves as a critical structural motif and synthetic intermediate, primarily in the development of advanced herbicides and as a promising scaffold for novel fungicides. We will explore the chemical rationale behind its utility, present detailed protocols for its application in synthesis, and discuss its potential in creating next-generation crop protection agents.

Introduction: The Strategic Value of a Halogenated Pyridine Scaffold

This compound, which exists in tautomeric equilibrium with 5-chloro-3-fluoro-1H-pyridin-2-one, is a specialized chemical building block of significant interest in agrochemical synthesis. Its strategic importance is derived from the unique combination of substituents on the pyridine ring:

  • 2-Hydroxyl Group: This functional group is the key reactive site for derivatization, most commonly through Williamson ether synthesis, allowing for the coupling of the pyridine core to other molecular fragments.

  • Chlorine and Fluorine Atoms: The presence and position of these halogens are crucial for modulating the molecule's electronic properties, lipophilicity, and metabolic stability. Halogenation is a well-established strategy in agrochemical design to enhance biological efficacy and control physicochemical properties. The fluorine at the 3-position, in particular, can increase the binding affinity to target enzymes and improve translocation within the plant.

This guide will focus on two primary applications: its established role as a core component of aryloxyphenoxypropionate (AOPP) herbicides and its emerging potential as a foundational scaffold for the discovery of new hydroxypyridone fungicides.

Physicochemical Properties
PropertyValueSource
CAS Number 514797-96-7PubChem[1]
Molecular Formula C₅H₃ClFNOPubChem[1]
Molecular Weight 147.53 g/mol PubChem[1]
IUPAC Name 5-chloro-3-fluoro-1H-pyridin-2-onePubChem[1]
Synonyms 5-Chloro-3-fluoropyridin-2-ol, CGA 302371PubChem[1]

Application I: Core Intermediate in Aryloxyphenoxypropionate (AOPP) Herbicide Synthesis

The most prominent application of the 5-chloro-3-fluoro-2-pyridinyloxy moiety is in the synthesis of AOPP herbicides, a critical class of post-emergence graminicides. These herbicides are essential for controlling grass weeds in broadleaf crops.

Mechanistic Rationale: ACCase Inhibition

AOPP herbicides function by inhibiting the acetyl-CoA carboxylase (ACCase) enzyme in susceptible grass species.[2] ACCase is vital for the biosynthesis of fatty acids, which are fundamental components of cell membranes and lipids.[2][3] By blocking this enzyme, the herbicide halts lipid production, leading to the cessation of growth and eventual death of the weed. The 5-chloro-3-fluoro-2-pyridinyloxy portion of the molecule is critical for binding to the active site of the ACCase enzyme, making it a potent toxophore.

graph "ACCase_Inhibition_Workflow" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

}

Workflow of ACCase Inhibition by AOPP Herbicides.
Case Study: Clodinafop-propargyl

Clodinafop-propargyl is a highly effective AOPP herbicide that incorporates the 5-chloro-3-fluoro-2-pyridinyloxy structure.[2][4] It is the propargyl ester of the active acid, clodinafop.[4] While many industrial syntheses of clodinafop-propargyl start from 2,3-difluoro-5-chloropyridine,[5][6][7] this compound represents the hydrolyzed form of this key intermediate and is a known environmental transformation product of the final herbicide.[1]

The core synthetic step involves a nucleophilic aromatic substitution (SNAr) reaction, specifically a Williamson ether synthesis, where the hydroxyl group of the pyridine (or a precursor) attacks a phenoxy derivative.

Protocol: Synthesis of a Pyridinyloxy-Phenoxy Intermediate

This protocol outlines the synthesis of (R)-2-[4-(5-chloro-3-fluoro-2-pyridyloxy)-phenoxy]propanoic acid, the active acid form of clodinafop, adapted from established Williamson ether synthesis procedures.[6][8] This protocol is provided for research and development purposes.

Objective: To couple this compound with a phenoxypropionate moiety.

Materials:

  • This compound

  • (R)-2-(4-hydroxyphenoxy)propionic acid (HPPA)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add (R)-2-(4-hydroxyphenoxy)propionic acid (1.0 eq) and anhydrous DMF.

  • Base Addition: Add anhydrous potassium carbonate (2.2 eq) to the stirring solution. The K₂CO₃ acts as the base to deprotonate the phenolic hydroxyl group of HPPA, forming a more nucleophilic phenoxide.

  • Pyridine Addition: Add this compound (1.1 eq) to the reaction mixture. Alternative syntheses may use 2,3-difluoro-5-chloropyridine, where the fluorine at the 2-position acts as a good leaving group for the SNAr reaction.[5]

  • Heating: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify to pH 3-4 with 1M HCl. This protonates the carboxylic acid and precipitates the product.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography to yield the pure acid intermediate.

graph "Synthesis_Workflow" { rankdir="TB"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

}

General workflow for intermediate synthesis.

Application II: Scaffold for Novel Fungicide Discovery

The 2-hydroxypyridine core (the pyridinone tautomer) is a known "privileged scaffold" in medicinal and agrochemical chemistry, exhibiting a wide range of biological activities. The class of hydroxypyridone antimycotics, such as Rilopirox and Ciclopirox, demonstrates potent antifungal properties.[9][10] This provides a strong rationale for investigating this compound and its derivatives as potential new fungicides.

Mechanistic Rationale: Metal Ion Chelation and Oxidative Stress

The mode of action for hydroxypyridone antifungals is not fully elucidated but is distinct from azoles and polyenes.[11] Key proposed mechanisms include:

  • Metal Ion Chelation: The bidentate nature of the hydroxypyridone core allows it to chelate essential trivalent metal cations, particularly Fe³⁺.[10][12] This sequestration disrupts vital iron-dependent enzymes in fungal pathogens, leading to metabolic failure.

  • Generation of Reactive Oxygen Species (ROS): There are strong indications that hydroxypyridones induce the formation of ROS within fungal cells, leading to oxidative stress and damage to cellular components like membranes and proteins.[11]

The chloro and fluoro substituents on the this compound scaffold can be used to fine-tune the compound's chelation strength, lipophilicity (for cell penetration), and metabolic stability, potentially leading to candidates with improved fungicidal profiles.

Protocol: In Vitro Antifungal Screening Assay

This protocol describes a general method for screening derivatives of this compound against common phytopathogenic fungi.

Objective: To determine the half-maximal effective concentration (EC₅₀) of test compounds against fungal mycelial growth.

Materials:

  • Test compounds (derivatives of this compound) dissolved in DMSO.

  • Potato Dextrose Agar (PDA) medium.

  • Cultures of phytopathogenic fungi (e.g., Fusarium oxysporum, Botrytis cinerea).

  • Sterile petri dishes (90 mm).

  • Sterile cork borer (5 mm).

  • Positive control fungicide (e.g., Tebuconazole).

  • Negative control (PDA with DMSO).

Procedure:

  • Medium Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Cool the medium to 45-50 °C in a water bath.

  • Compound Incorporation: Add appropriate volumes of the stock solutions of test compounds (and controls) to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Also prepare a control plate containing only DMSO at the highest concentration used.

  • Plate Pouring: Swirl the flasks to ensure even distribution of the compounds and pour the amended PDA into sterile petri dishes. Allow the plates to solidify.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the edge of an actively growing fungal culture and place it, mycelium-side down, in the center of each prepared plate.

  • Incubation: Incubate the plates at 25 °C in the dark.

  • Data Collection: After the fungal growth in the negative control plate has reached approximately 70-80% of the plate diameter (typically 3-7 days), measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Use these values to determine the EC₅₀ value for each test compound using probit analysis or other suitable statistical software.

Hypothetical Screening Data

The following table illustrates potential screening results for hypothetical derivatives, demonstrating how structural modifications could influence antifungal activity.

Compound IDR-Group ModificationTarget FungusEC₅₀ (µg/mL)
CFHP-01 (Parent Scaffold)Fusarium oxysporum>100
CFHP-02 N-alkylation (C₄H₉)Fusarium oxysporum45.2
CFHP-03 6-position BrominationFusarium oxysporum15.8
CFHP-04 N-benzyl (4-Cl)Fusarium oxysporum8.3
Tebuconazole (Positive Control)Fusarium oxysporum0.8

Conclusion and Future Outlook

This compound is a high-value building block for agrochemical research. Its established role in the synthesis of potent ACCase-inhibiting herbicides like clodinafop-propargyl underscores its industrial relevance. Furthermore, its structural similarity to the hydroxypyridone class of antimycotics presents a compelling opportunity for the development of novel fungicides with alternative modes of action. Future research should focus on synthesizing libraries of derivatives and employing high-throughput screening to unlock the full potential of this versatile scaffold in addressing the ongoing challenges of weed and disease management in global agriculture.

References

The Strategic Application of 5-Chloro-3-fluoro-2-hydroxypyridine in the Development of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are a pivotal class of enzymes that govern a vast array of cellular processes.[1] Their dysregulation is a well-established driver of numerous pathologies, most notably cancer, making them a primary focus of modern drug discovery.[1][2] Within the medicinal chemist's arsenal, halogenated heterocyclic scaffolds are of paramount importance. This guide provides an in-depth technical overview of 5-Chloro-3-fluoro-2-hydroxypyridine (also known as 5-chloro-3-fluoro-1H-pyridin-2-one), a versatile building block for the synthesis of targeted kinase inhibitors. We will explore the unique chemical properties conferred by its specific substitution pattern, its strategic role in modulating inhibitor potency and selectivity, and provide detailed protocols for its synthesis and incorporation into lead compounds.

Introduction: The Rationale for the this compound Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors.[3] The strategic placement of substituents on this ring is a critical element of drug design, influencing a molecule's pharmacological activity, selectivity, and pharmacokinetic profile. The subject of this guide, this compound, offers a compelling combination of features for the development of potent and selective kinase inhibitors.

The 2-hydroxypyridine moiety exists in equilibrium with its tautomeric form, 2-pyridone. In the context of kinase inhibition, the 2-pyridone form is particularly valuable. It can act as a versatile hydrogen bond donor and acceptor, mimicking the hinge-binding motifs of many ATP-competitive inhibitors. This interaction with the kinase hinge region is a cornerstone of achieving high-potency inhibition.

The strategic placement of the chloro and fluoro groups further enhances the utility of this scaffold:

  • The 5-Chloro Group: The chlorine atom at the 5-position serves multiple purposes. Its electron-withdrawing nature can modulate the pKa of the pyridone nitrogen, influencing its hydrogen bonding capabilities. Furthermore, the chloro group can engage in specific halogen bonding interactions within the ATP-binding pocket of certain kinases, contributing to both potency and selectivity. It also offers a potential vector for further chemical modification, although it is generally less reactive in cross-coupling reactions than a bromo or iodo substituent. The inclusion of chlorine is a well-established strategy in medicinal chemistry, with over 250 FDA-approved chloro-containing drugs on the market.[4]

  • The 3-Fluoro Group: The introduction of a fluorine atom at the 3-position has profound effects on the molecule's properties. Fluorine's high electronegativity can significantly alter the electronic distribution within the pyridine ring, impacting binding affinities.[5] It is also a common bioisosteric replacement for hydrogen, offering a subtle but significant steric difference while potentially blocking sites of metabolic degradation, thereby improving the pharmacokinetic profile of a drug candidate.[6][7]

This unique combination of a hinge-binding pyridone core with strategically placed halogen atoms makes this compound a highly attractive starting point for the design of novel kinase inhibitors targeting a range of kinases, including but not limited to p38 MAP kinase and MNK1/2.[1][3][8][9]

Synthetic Pathways to this compound

Proposed Synthetic Protocol:

The overall synthetic strategy is depicted below:

G A 2-Amino-3-fluoropyridine B 2-Amino-5-chloro-3-fluoropyridine A->B Chlorination (e.g., NCS) C This compound B->C Diazotization & Hydrolysis (NaNO2, H2SO4, H2O)

Figure 1: Proposed synthetic pathway to this compound.

Step 1: Chlorination of 2-Amino-3-fluoropyridine

  • To a solution of 2-amino-3-fluoropyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloro-3-fluoropyridine.

Step 2: Diazotization and Hydrolysis to this compound

  • Dissolve 2-amino-5-chloro-3-fluoropyridine (1.0 eq) in an aqueous solution of sulfuric acid (e.g., 50% v/v) and cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, maintaining the internal temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30-60 minutes.

  • Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until gas evolution ceases (typically 1-2 hours). This step facilitates the hydrolysis of the diazonium salt.

  • Cool the reaction mixture to room temperature and neutralize with a suitable base, such as sodium bicarbonate or sodium hydroxide, to a pH of approximately 6-7.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.

Application in Kinase Inhibitor Design: A Focus on p38 and MNK1/2 Kinases

The 2-pyridone scaffold is a well-established hinge-binding motif in a variety of kinase inhibitors. The strategic placement of substituents at the 3- and 5-positions allows for the fine-tuning of interactions within the ATP-binding pocket, leading to enhanced potency and selectivity.

Targeting p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β.[1] Consequently, inhibitors of p38 are of significant interest for the treatment of inflammatory diseases. Numerous p38 inhibitors are based on a substituted pyridine or pyridone core.[1][6][10] The 5-chloro-3-fluoro-2-pyridone moiety can be incorporated as a central scaffold that presents a substituted aryl group to the hydrophobic pocket of the kinase.

G cluster_0 Kinase Inhibitor Core cluster_1 Kinase ATP Binding Site Pyridone 5-Chloro-3-fluoro-2-pyridone Hinge Hinge Region Pyridone->Hinge H-bonds Aryl_Group Substituted Aryl Group Pyridone->Aryl_Group Covalent Linkage (N-Arylation) HydrophobicPocket Hydrophobic Pocket Aryl_Group->HydrophobicPocket van der Waals interactions

Figure 2: General binding mode of a pyridone-based kinase inhibitor.

Targeting MNK1/2 Kinases

Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2) are key regulators of mRNA translation and are implicated in tumorigenesis.[3][8] A notable example of a potent MNK1/2 inhibitor is eFT508, which features a pyridone-aminal core structure.[8] This highlights the utility of the pyridone scaffold in targeting this kinase family. The incorporation of the 5-chloro-3-fluoro substitution pattern into novel MNK1/2 inhibitors could offer advantages in terms of potency, selectivity, and metabolic stability. A series of pyridone-aminal derivatives have been synthesized and evaluated as MNK1/2 inhibitors, with some compounds showing IC50 values in the low nanomolar range.[3]

Key Experimental Protocols

The incorporation of the this compound scaffold into a potential kinase inhibitor typically involves an N-arylation reaction to connect it to other parts of the molecule. Below are representative protocols for this key transformation.

Protocol 1: Copper-Catalyzed N-Arylation of this compound

This protocol is adapted from established methods for the N-arylation of 2-pyridones.

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the desired aryl iodide or aryl bromide (1.2 eq), copper(I) iodide (CuI) (0.1 eq), and a suitable ligand such as N,N'-dimethylethylenediamine (DMEDA) (0.2 eq).

  • Solvent and Base: Add a suitable base, such as potassium carbonate (K2CO3) (2.0 eq), and a polar aprotic solvent like dimethylformamide (DMF) or dioxane.

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the N-arylated pyridone.

Protocol 2: Palladium-Catalyzed Suzuki Coupling

While the chloro group at the 5-position is less reactive than a bromo or iodo group, Suzuki coupling can be achieved with the appropriate catalyst system. This would typically be performed on a precursor before the final pyridone is formed. For instance, coupling with 2-alkoxy-5-chloro-3-fluoropyridine followed by dealkylation.

  • Reaction Setup: In a glovebox, combine the 2-alkoxy-5-chloro-3-fluoropyridine (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst such as Pd2(dba)3 (0.02 eq), and a suitable phosphine ligand like XPhos (0.04 eq).

  • Base and Solvent: Add a base, such as cesium carbonate (Cs2CO3) (2.0 eq), and an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction Conditions: Seal the reaction vessel and heat to 100-120 °C for 12-24 hours.

  • Workup and Purification: Follow standard aqueous workup and purification procedures as described in Protocol 1.

  • Deprotection: The resulting coupled product can then be deprotected (e.g., removal of a methoxy or benzyloxy group) to yield the final N-aryl-5-substituted-3-fluoro-2-hydroxypyridine.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for inhibitors containing the this compound moiety is not extensively published, we can infer likely trends based on related series of kinase inhibitors.

PositionSubstitutionLikely Impact on ActivityRationale
N1 Substituted Aryl/HeteroarylCrucial for Potency Directs the molecule into the hydrophobic pocket of the kinase ATP-binding site. Substituents on this ring can be optimized to maximize van der Waals interactions and tune solubility.
C3 FluoroEnhances Potency & Metabolic Stability The electronegativity of fluorine can modulate the electronics of the pyridone ring, influencing hinge binding. It can also block a potential site of metabolism.[5]
C4 Hydrogen (unsubstituted)Varies with Kinase TargetIn many kinase inhibitor series, this position is solvent-exposed, and substitution can be used to modulate physicochemical properties.
C5 ChloroContributes to Potency & Selectivity The chloro group can form halogen bonds with specific residues in the ATP-binding pocket and can also serve as a steric block to prevent unfavorable binding modes.
C6 Hydrogen (unsubstituted)Varies with Kinase TargetSubstitution at this position can be used to probe for additional interactions within the active site or to modulate the overall shape of the inhibitor.

Conclusion

This compound is a highly valuable and versatile building block for the development of novel kinase inhibitors. Its unique electronic and steric properties, arising from the specific arrangement of the chloro and fluoro substituents on the 2-pyridone core, provide medicinal chemists with a powerful tool to design potent, selective, and metabolically robust drug candidates. The synthetic protocols and design strategies outlined in this guide offer a solid foundation for researchers to explore the full potential of this promising scaffold in the ongoing quest for new and effective kinase-targeted therapies.

References

protocols for the purification of 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Purification of 5-Chloro-3-fluoro-2-hydroxypyridine

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical and agrochemical industries. As a versatile synthetic intermediate, its purity is paramount to ensure the desired outcome, yield, and safety profile of subsequent reactions and final products. The presence of regioisomeric, starting material, or solvent-based impurities can lead to complex downstream purification challenges and compromise the integrity of drug development programs.

This comprehensive guide provides detailed protocols and the underlying scientific rationale for the purification of this compound. We move beyond simple step-by-step instructions to offer a self-validating framework, empowering researchers to adapt and troubleshoot these methods for optimal results.

Physicochemical Profile and Strategic Considerations

Understanding the molecule's properties is the foundation of an effective purification strategy. This compound exists in a tautomeric equilibrium with its pyridinone form, 5-chloro-3-fluoro-1H-pyridin-2-one. This equilibrium influences its polarity, acidity, and solubility.

PropertyValue / DescriptionSignificance for Purification
Molecular Formula C₅H₃ClFNO[1][2]
Molecular Weight 147.53 g/mol [1][2]Used for calculating molar quantities.
Appearance Expected to be an off-white to light-colored solid.Solid form makes recrystallization a viable final purification step.
pKa (Predicted) ~7.5 (pyridinium ion)The weakly basic nitrogen allows for purification via acid-base extraction by protonation in acidic media.
Polarity HighThe hydroxyl/carbonyl group, fluorine, and ring nitrogen create a polar molecule, making it suitable for normal-phase chromatography on silica gel.
Solubility Soluble in polar organic solvents (e.g., Methanol, Ethyl Acetate, THF). Low solubility in non-polar solvents (e.g., Hexane) and moderate to low in water.Guides the selection of solvents for chromatography, extraction, and recrystallization.

Overall Purification Workflow

The purification strategy is designed to remove a broad range of potential impurities, from non-polar organic residues to highly polar inorganic salts. The workflow systematically increases the purity of the target compound at each stage.

G crude Crude Product (Post-Synthesis) extraction Protocol 1: Acid-Base Extraction crude->extraction Removes non-basic organic impurities chromatography Protocol 2: Flash Column Chromatography extraction->chromatography Removes regioisomers & close-polarity impurities recrystallization Protocol 3: Recrystallization chromatography->recrystallization Final polishing step, removes trace impurities pure Pure Compound (>98%) (Ready for Analysis/Use) recrystallization->pure

Caption: A multi-step workflow for purifying this compound.

Protocol 1: Preparative Purification by Acid-Base Extraction

Principle: This technique leverages the basicity of the pyridine nitrogen. By washing an organic solution of the crude product with aqueous acid, the target compound becomes protonated and forms a salt, which dissolves in the aqueous layer. Non-basic impurities remain in the organic layer and are discarded. Subsequently, neutralizing the aqueous layer regenerates the neutral compound, which can be extracted back into a fresh organic solvent. This method is highly effective for removing non-polar and neutral organic impurities.[3][4]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Acidic Wash (Extraction):

    • Transfer the organic solution to a separatory funnel.

    • Add an equal volume of 1 M hydrochloric acid (HCl).

    • Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated product is now in the lower aqueous layer (if using DCM) or upper aqueous layer (if using ethyl acetate).

    • Drain and collect the aqueous layer. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete recovery. Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined acidic aqueous extracts with a small portion of fresh organic solvent to remove any trapped non-basic impurities.

  • Neutralization and Re-extraction:

    • Cool the acidic aqueous solution in an ice bath to manage any heat from neutralization.

    • Slowly add a base, such as 3 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution, with stirring until the pH of the solution is ~7-8. The product will precipitate if its water solubility is exceeded.

    • Extract the neutralized aqueous solution three times with a fresh organic solvent (e.g., ethyl acetate or DCM).

  • Drying and Concentration:

    • Combine the organic extracts from the previous step.

    • Dry the solution over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the partially purified product.

Protocol 2: High-Purity Separation by Flash Column Chromatography

Principle: Flash column chromatography separates compounds based on their differential adsorption to a stationary phase (typically polar silica gel) and solubility in a mobile phase (a less polar solvent system).[5][6] Polar compounds like this compound interact strongly with the silica gel and elute more slowly, while less polar impurities travel through the column faster.[7]

G cluster_0 Chromatography Workflow node1 Step 1: Slurry Prep Pack column with silica gel in non-polar solvent (e.g., Hexane). node2 Step 2: Sample Loading Dissolve crude product in minimal DCM. Adsorb onto a small amount of silica. Load solid sample onto the column. node1->node2 node3 Step 3: Elution Run mobile phase (e.g., Hexane:EtOAc gradient) through the column. node2->node3 node4 Step 4: Fraction Collection Collect small, uniform fractions as solvent elutes. node3->node4 node5 Step 5: Analysis (TLC) Spot each fraction on a TLC plate to identify fractions containing the pure product. node4->node5 node6 Step 6: Pooling & Concentration Combine pure fractions and remove solvent under reduced pressure. node5->node6

Caption: The systematic workflow for purification by flash column chromatography.

Step-by-Step Protocol:

  • Mobile Phase Selection:

    • Using Thin Layer Chromatography (TLC), identify a solvent system that provides a retention factor (Rf) of ~0.2-0.3 for the target compound. A good starting point is a mixture of Hexane and Ethyl Acetate (EtOAc).

    • Expert Tip: Peak tailing can be an issue for pyridine derivatives due to interaction with acidic silanol groups on the silica.[8] Adding a small amount of triethylamine (TEA, ~0.5-1%) or acetic acid to the mobile phase can significantly improve peak shape.[9]

  • Column Packing:

    • Select a column of appropriate size for the amount of material to be purified.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 10% EtOAc in Hexane).

    • Pour the slurry into the column and use gentle pressure (flash) to pack the bed, ensuring no cracks or air bubbles are present.

  • Sample Loading:

    • For best resolution, use solid loading. Dissolve the crude product in a minimal amount of a strong solvent (like DCM or Methanol), add a small amount of silica gel, and evaporate the solvent completely to get a free-flowing powder.

    • Carefully add the silica-adsorbed sample to the top of the packed column.

  • Elution and Fractionation:

    • Begin eluting with the mobile phase. A gradient elution is often most effective. Start with a low polarity mixture (e.g., 10% EtOAc/Hexane) and gradually increase the percentage of the polar solvent (e.g., to 30%, 50% EtOAc).

    • Collect the eluent in a series of test tubes or flasks (fractions).

  • Analysis and Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure to yield the highly purified compound.

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard polar support for separating moderately to highly polar organic molecules.
Mobile Phase Hexane / Ethyl Acetate GradientOffers good resolving power for a wide range of polarities.
Gradient Profile Start: 10% EtOAc -> End: 50% EtOAcEnsures non-polar impurities elute first, followed by the target compound, without excessive band broadening.
Additive 0.5% Triethylamine (TEA)Masks acidic silanol sites on the silica, preventing peak tailing of the basic pyridine.[8][9]

Protocol 3: Final Polishing by Recrystallization

Principle: This technique purifies crystalline solids. The crude material is dissolved in a hot solvent in which it is highly soluble, and then the solution is cooled slowly. As the solubility decreases with temperature, the compound crystallizes out, leaving impurities behind in the solvent (the "mother liquor"). This method is excellent for removing small amounts of similarly structured impurities.

Step-by-Step Protocol:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point. A binary solvent system (e.g., ethanol/water, DCM/hexane) can also be effective.

  • Dissolution: Place the compound in a flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. For maximum recovery, you may then place it in an ice bath. Slow cooling is critical for forming large, pure crystals.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing & Drying: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Dry the crystals under vacuum to remove all traces of solvent.

References

analytical methods for characterizing 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide to the Analytical Characterization of 5-Chloro-3-fluoro-2-hydroxypyridine

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the analytical characterization of this compound. This compound is a key intermediate in the synthesis of various biologically active molecules, making its purity and structural integrity paramount for researchers, scientists, and drug development professionals.[1] The following sections elucidate a multi-faceted approach to its characterization, employing a suite of orthogonal analytical techniques to ensure a comprehensive understanding of its chemical and physical properties. We will delve into the causality behind experimental choices, offering insights honed from extensive field experience to ensure that each protocol is a self-validating system.

Introduction: The Significance of this compound

This compound is a halogenated pyridine derivative with a molecular formula of C₅H₃ClFNO and a molecular weight of approximately 147.53 g/mol .[2][3] Its unique substitution pattern, featuring both chlorine and fluorine atoms, makes it a valuable building block in medicinal chemistry and agrochemical synthesis.[1] The presence of these halogens can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, making precise characterization of this intermediate a critical step in the development of novel compounds.

The analytical methods detailed herein are designed to provide a comprehensive profile of this compound, including its identity, purity, and stability. By employing a combination of chromatographic and spectroscopic techniques, we can confidently assess the quality of this critical synthetic intermediate.

Chromatographic Analysis for Purity and Quantification

Chromatographic methods are indispensable for separating this compound from potential impurities, starting materials, and byproducts. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) is often dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method is recommended for optimal separation and quantification.

Principle of the Method: In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture (e.g., water and acetonitrile). The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds will elute earlier, while less polar compounds will be retained longer on the column.

Protocol 1: HPLC Purity Determination of this compound

1. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.
  • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
  • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.
  • Filter the final solution through a 0.45 µm syringe filter before injection.

2. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 220 nm and 254 nm

3. Data Analysis:

  • Integrate the peak areas of all components in the chromatogram.
  • Calculate the purity of this compound as the percentage of the main peak area relative to the total peak area.
  • The retention time of the main peak should be consistent across injections.

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile and thermally stable compounds, GC-MS offers excellent separation efficiency and definitive identification through mass spectral data.[4][5] Given the nature of halogenated pyridines, GC-MS is a powerful tool for both purity assessment and impurity identification.

Principle of the Method: In GC, the sample is vaporized and transported by an inert carrier gas through a capillary column. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio.

Protocol 2: GC-MS Analysis of this compound

1. Sample Preparation:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
  • Ensure the sample is completely dissolved.

2. Instrumentation and Conditions:

ParameterRecommended Setting
GC-MS System Agilent 8890 GC with 5977B MSD or equivalent
Column HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (10:1)
Injection Volume 1 µL
Oven Program Start at 80 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-400 amu

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time and mass spectrum.
  • The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
  • Analyze minor peaks for potential impurities and identify them by comparing their mass spectra to a library (e.g., NIST).

Spectroscopic Analysis for Structural Elucidation and Identification

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for unambiguous structure elucidation of organic molecules.[6] For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of the molecule's connectivity and environment of the NMR-active nuclei.

Principle of the Method: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb radiofrequency energy at specific frequencies. The chemical shift, splitting patterns, and integration of the NMR signals provide detailed information about the chemical environment of the atoms.

Protocol 3: NMR Spectroscopic Analysis of this compound

1. Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
  • Ensure the sample is fully dissolved to obtain a homogeneous solution.

2. Instrumentation and Data Acquisition:

  • Spectrometer: Bruker Avance III 400 MHz or equivalent.
  • ¹H NMR:
  • Acquire a standard proton spectrum.
  • Expected signals: Aromatic protons and the hydroxyl proton. The hydroxyl proton may be broad and its chemical shift can be concentration-dependent.
  • ¹³C NMR:
  • Acquire a proton-decoupled carbon spectrum.
  • Expected signals: Five distinct carbon signals for the pyridine ring.
  • ¹⁹F NMR:
  • Acquire a proton-decoupled fluorine spectrum.
  • Expected signal: A single resonance for the fluorine atom, potentially showing coupling to nearby protons and carbons.

3. Data Interpretation:

NucleusExpected Chemical Shift Range (ppm)Expected Multiplicity
¹H Aromatic: 6.0 - 8.5Doublets, Doublet of doublets
Hydroxyl: 5.0 - 12.0Broad singlet
¹³C Aromatic: 100 - 160Singlets (in decoupled spectrum)
¹⁹F -100 to -150 (relative to CFCl₃)Singlet or multiplet
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify functional groups in a molecule.[7] It is particularly useful for confirming the presence of the hydroxyl group and the aromatic pyridine ring in this compound.

Principle of the Method: FTIR spectroscopy measures the absorption of infrared radiation by a sample at different wavelengths. The absorption of IR radiation causes molecular vibrations (stretching, bending), and the frequencies of these vibrations are characteristic of the functional groups present.

Protocol 4: FTIR Spectroscopic Analysis of this compound

1. Sample Preparation:

  • For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation.
  • Place a small amount of the solid sample directly on the ATR crystal.

2. Instrumentation and Data Acquisition:

  • Spectrometer: Thermo Scientific Nicolet iS50 FTIR Spectrometer or equivalent with an ATR accessory.
  • Scan Range: 4000 - 400 cm⁻¹
  • Resolution: 4 cm⁻¹
  • Number of Scans: 32

3. Data Interpretation:

Wavenumber (cm⁻¹)Assignment
3400 - 3200 (broad) O-H stretching of the hydroxyl group
3100 - 3000 C-H stretching of the aromatic ring
1650 - 1550 C=C and C=N stretching of the pyridine ring
1250 - 1000 C-F stretching
800 - 600 C-Cl stretching

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), provide information about the thermal properties of this compound, including its melting point and thermal stability.

Principle of the Method:

  • DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and other thermal events.

  • TGA: Measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and decomposition temperatures.

Protocol 5: Thermal Analysis of this compound

1. Sample Preparation:

  • Accurately weigh 2-5 mg of the sample into an aluminum DSC pan or a ceramic TGA pan.

2. Instrumentation and Conditions:

  • Instrument: TA Instruments Q2000 DSC and Q500 TGA or equivalent.
  • DSC:
  • Temperature Program: Heat from 25 °C to 250 °C at a rate of 10 °C/min.
  • Atmosphere: Nitrogen at 50 mL/min.
  • TGA:
  • Temperature Program: Heat from 25 °C to 500 °C at a rate of 10 °C/min.
  • Atmosphere: Nitrogen at 50 mL/min.

3. Data Analysis:

  • DSC: Determine the onset and peak of the melting endotherm.
  • TGA: Determine the onset of decomposition, indicated by a significant weight loss.

Visualized Workflows

Analytical_Workflow cluster_0 Sample Receipt and Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Sample Sample Preparation Sample Preparation (Dissolution/Dilution) Sample->Preparation HPLC HPLC Preparation->HPLC GC_MS GC-MS Preparation->GC_MS NMR NMR Preparation->NMR FTIR FTIR Preparation->FTIR Thermal Thermal Analysis Preparation->Thermal Purity Purity Assessment HPLC->Purity GC_MS->Purity Identity Structural Confirmation GC_MS->Identity NMR->Identity FTIR->Identity Stability Thermal Properties Thermal->Stability Report Comprehensive Report Purity->Report Identity->Report Stability->Report

Caption: Overall analytical workflow for the characterization of this compound.

HPLC_Method_Development Start Start Select_Column Select Column (e.g., C18) Start->Select_Column Optimize_Mobile_Phase Optimize Mobile Phase (Acetonitrile/Water Ratio) Select_Column->Optimize_Mobile_Phase Adjust_Gradient Adjust Gradient Profile Optimize_Mobile_Phase->Adjust_Gradient Check_Resolution Resolution > 1.5? Adjust_Gradient->Check_Resolution Check_Resolution->Optimize_Mobile_Phase No Finalize_Method Finalize Method Check_Resolution->Finalize_Method Yes

Caption: Logical flow for HPLC method development for purity analysis.

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the characterization of this compound. By combining chromatographic techniques for purity assessment with spectroscopic and thermal methods for structural elucidation and stability profiling, a complete and reliable analytical data package can be generated. Adherence to these protocols will ensure the quality and consistency of this important chemical intermediate, thereby supporting the advancement of research and development in the pharmaceutical and agrochemical industries.

References

The Strategic Application of 5-Chloro-3-fluoro-2-hydroxypyridine in the Synthesis of Novel Antiviral Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Advanced Antiviral Scaffolds

The relentless evolution of viral pathogens necessitates a continuous pipeline of novel antiviral therapeutics. Medicinal chemists are increasingly turning to halogenated heterocyclic compounds as privileged scaffolds in drug design. The strategic incorporation of fluorine and chlorine atoms can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to viral enzymes.[1] Within this class of valuable building blocks, 5-chloro-3-fluoro-2-hydroxypyridine emerges as a highly versatile precursor for the synthesis of a new generation of antiviral agents, particularly those designed as analogues of broad-spectrum antivirals like Favipiravir.[2][3]

This technical guide elucidates the synthetic utility of this compound, providing detailed protocols and mechanistic insights for its application in the development of potential antiviral drug candidates. We will explore its role as a modifiable scaffold, allowing for the introduction of diverse functionalities to probe structure-activity relationships (SAR) and optimize antiviral potency.

Core Principles: The Chemical Versatility of this compound

The synthetic potential of this compound is rooted in the distinct reactivity of its substituents. The pyridine ring itself is a common motif in a multitude of FDA-approved drugs.[4] The strategic placement of the chloro, fluoro, and hydroxyl groups offers a platform for sequential and regioselective modifications:

  • The 5-Chloro Group: This position is susceptible to nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents.

  • The 3-Fluoro Group: The high electronegativity of fluorine can modulate the acidity of the neighboring hydroxyl group and influence the electronic properties of the pyridine ring, potentially enhancing binding interactions with biological targets.[5]

  • The 2-Hydroxyl Group: This functional group can be alkylated, acylated, or converted to a triflate, providing another avenue for derivatization or for mimicking the hydrogen-bonding capabilities of nucleobases.

This multi-faceted reactivity allows for the systematic development of compound libraries for antiviral screening.

Application Protocol: Synthesis of a Novel Pyridine-Based Antiviral Candidate

This section details a representative, multi-step synthetic protocol starting from this compound to generate a hypothetical antiviral agent. The proposed target molecule is a C-nucleoside analogue, inspired by the mechanism of action of Favipiravir, which acts as a viral RNA polymerase inhibitor after intracellular conversion to its active triphosphate form.[6]

Workflow Overview

G A This compound B Step 1: Protection of Hydroxyl Group A->B C Protected Intermediate B->C D Step 2: Suzuki Cross-Coupling C->D E Coupled Product D->E F Step 3: Deprotection E->F G Final Pyridine Scaffold F->G H Step 4: Glycosylation (Conceptual) G->H I Target Antiviral Candidate H->I

Caption: Synthetic workflow for a potential antiviral agent.

Step 1: Protection of the 2-Hydroxyl Group

Rationale: To prevent unwanted side reactions at the hydroxyl group during the subsequent cross-coupling step, it must be protected. A benzyl group is chosen for its stability under the planned reaction conditions and its relatively straightforward removal.

Protocol:

  • To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K2CO3, 1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and pour into ice water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-(benzyloxy)-5-chloro-3-fluoropyridine.

Step 2: Suzuki Cross-Coupling for C-C Bond Formation

Rationale: A Suzuki cross-coupling reaction is employed to replace the chlorine atom at the 5-position with a cyano-vinyl group. This functional group can be further elaborated or may itself contribute to antiviral activity. The cyano group is a common feature in various enzyme inhibitors.

Protocol:

  • In a reaction vessel, combine 2-(benzyloxy)-5-chloro-3-fluoropyridine (1.0 eq), (E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylonitrile (1.2 eq), and a palladium catalyst such as Pd(PPh3)4 (0.05 eq).

  • Add a suitable base, for instance, sodium carbonate (2.0 eq), dissolved in a mixture of toluene and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction to 90°C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates completion.

  • Cool the mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue via flash chromatography to obtain the desired coupled product.

Step 3: Deprotection to Unveil the Hydroxyl Group

Rationale: The benzyl protecting group is removed via hydrogenolysis to regenerate the 2-hydroxyl group, which is crucial for the biological activity of many nucleoside analogues.

Protocol:

  • Dissolve the protected, coupled product from Step 2 in ethanol or methanol.

  • Add palladium on carbon (10% w/w, catalytic amount).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir vigorously at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected final pyridine scaffold.

Quantitative Data Summary

The following table presents expected yields for the synthetic sequence, based on analogous reactions in the literature. Actual yields may vary depending on experimental conditions and scale.

StepReaction TypeStarting MaterialProductExpected Yield (%)
1O-AlkylationThis compound2-(Benzyloxy)-5-chloro-3-fluoropyridine85-95
2Suzuki Coupling2-(Benzyloxy)-5-chloro-3-fluoropyridine(E)-3-(2-(benzyloxy)-3-fluoropyridin-5-yl)acrylonitrile60-75
3HydrogenolysisCoupled Product from Step 2(E)-3-(3-fluoro-2-hydroxypyridin-5-yl)acrylonitrile>90

Mechanistic Insights

G cluster_0 Catalytic Cycle A Pd(0)L2 B Oxidative Addition A->B F Ar-Pd(II)-X B->F C Transmetalation H Ar-Pd(II)-R C->H D Reductive Elimination D->A Regeneration I Ar-R D->I E Ar-X E->B F->C G R-B(OR)2 G->C H->D

Caption: Generalized catalytic cycle for the Suzuki cross-coupling reaction.

The Suzuki reaction (Step 2) is a cornerstone of modern organic synthesis. It proceeds via a catalytic cycle involving a palladium catalyst. The cycle begins with the oxidative addition of the aryl halide (our protected pyridine) to the Pd(0) complex. This is followed by transmetalation with the boronic ester and concludes with reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of ligands, base, and solvent is critical for optimizing the reaction yield and minimizing side products.

Conclusion and Future Directions

This compound represents a valuable and versatile starting material for the synthesis of novel antiviral compounds. Its strategically placed functional groups allow for a range of chemical modifications, making it an ideal scaffold for building libraries of potential drug candidates. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound. Future work could involve introducing different functionalities at the 5-position, exploring alternative glycosylation strategies, and ultimately, screening the synthesized compounds for activity against a panel of RNA viruses.

References

Application Note & Protocols: High-Throughput Synthesis of Novel Compound Libraries Based on the 5-Chloro-3-fluoro-2-hydroxypyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyridine ring is a privileged scaffold in medicinal chemistry, present in approximately 20% of the top 200 small-molecule drugs.[1] The strategic incorporation of fluorine and chlorine atoms can significantly enhance a molecule's metabolic stability, binding affinity, and lipophilicity, making fluorinated pyridines highly valuable in drug discovery.[2][3][4] This guide provides a comprehensive framework and detailed protocols for the efficient construction of diverse compound libraries using 5-chloro-3-fluoro-2-hydroxypyridine as a versatile starting scaffold. We will explore orthogonal diversification strategies, focusing on palladium-catalyzed cross-coupling reactions at the C5 position and derivatization of the 2-hydroxy group. The methodologies are designed for high-throughput synthesis, enabling the rapid generation of novel chemical entities for screening and lead optimization programs.

Introduction: The Strategic Value of the this compound Scaffold

The design of a successful compound library hinges on the selection of a core scaffold that is not only synthetically tractable but also presents multiple vectors for diversification into relevant chemical space.[5][6] The this compound scaffold is an exemplary choice for several reasons:

  • The 2-Hydroxypyridine Moiety: This functional group exists in tautomeric equilibrium with its 2-pyridone form.[7][8][9] This duality influences its electronic properties and hydrogen bonding capabilities, making it a frequent pharmacophore in bioactive molecules. It also provides a reactive handle for O-alkylation or O-acylation, adding a key diversification point.

  • The C5-Chloro Substituent: The chlorine atom serves as an excellent leaving group for a wide range of palladium-catalyzed cross-coupling reactions.[10] This allows for the reliable introduction of aryl, heteroaryl, and amino moieties, which are crucial for modulating protein-ligand interactions. The reactivity of chloropyridines in Suzuki couplings, for instance, is well-established.[10][11]

  • The C3-Fluoro Substituent: Fluorine's high electronegativity can profoundly alter the pKa of the pyridine nitrogen and adjacent functional groups, impacting binding affinity and pharmacokinetic properties.[3][4] It can also block sites of metabolic oxidation, thereby enhancing the metabolic stability of the resulting compounds.[4]

This guide will detail a robust, divergent synthetic strategy that leverages these features to generate a library of compounds with high structural diversity from a single, readily accessible scaffold.

Caption: Diversification strategy for the this compound scaffold.

Synthetic Strategy and Library Design

Our proposed strategy employs a divergent, two-stage approach suitable for parallel synthesis in a 96-well plate format. The core idea is to first generate a set of intermediates by modifying the C5 position and then, if desired, further diversify the library by modifying the O2 position.

Stage 1: C5 Position Diversification via Cross-Coupling

The chloro group at the C5 position is the primary handle for introducing significant structural diversity. We will focus on two of the most robust and versatile palladium-catalyzed reactions in modern organic synthesis: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

  • Suzuki-Miyaura Coupling: For the formation of C(sp²)-C(sp²) bonds, introducing a wide array of aryl and heteroaryl boronic acids.[12][13][14]

  • Buchwald-Hartwig Amination: For the formation of C(sp²)-N bonds, coupling with a diverse set of primary and secondary amines.[15][16][17]

Stage 2: O2 Position Diversification

The 2-hydroxy group can be readily alkylated or acylated using standard nucleophilic substitution chemistry, providing another layer of diversity. This step can be performed on the products from Stage 1 to create a matrix of unique compounds.

The following workflow diagram illustrates the overall process for library production.

cluster_synthesis Synthesis & Purification cluster_analysis Analysis & Archiving start Dispense Scaffold (this compound) into 96-well plate reagents Add Building Blocks (Boronic Acids or Amines) + Catalysts/Reagents start->reagents reaction Reaction Incubation (Heated Stirring) reagents->reaction workup High-Throughput Workup (e.g., Solid-Phase Extraction) reaction->workup purify Parallel Purification (Preparative HPLC-MS) workup->purify qc Quality Control (LC-MS, NMR) purify->qc plate Plate Final Compounds (DMSO Stocks) qc->plate archive Data Archiving & Screening Deck Integration plate->archive

Caption: High-throughput compound library generation workflow.

Detailed Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. All palladium catalysts and phosphine ligands are air- and moisture-sensitive to varying degrees and should be handled under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position

This protocol describes the coupling of various aryl/heteroaryl boronic acids with the scaffold.

cluster_title Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_oxid Ar-Pd(II)L₂(X) pd0->pd2_oxid pd2_trans Ar-Pd(II)L₂(R) pd2_oxid->pd2_trans pd2_trans->pd0 product Ar-R (Coupled Product) pd2_trans->product Reductive Elimination reagents Ar-X (Scaffold) reagents->pd0 Oxidative Addition boronic R-B(OH)₂ + Base boronic->pd2_oxid Transmetalation

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials & Reagents

ReagentM.W.EquivalentsAmount (for 0.1 mmol scale)Purpose
This compound147.531.014.8 mgScaffold
Aryl/Heteroaryl Boronic AcidVariable1.20.12 mmolBuilding Block
Pd(dppf)Cl₂731.700.053.7 mg (5 mol%)Palladium Catalyst
K₂CO₃ (Potassium Carbonate)138.212.027.6 mgBase
1,4-Dioxane--0.8 mLSolvent
Water--0.2 mLCo-solvent

Protocol for a Single Well (96-well plate format):

  • Plate Preparation: To a 2 mL well in a 96-well reaction block, add this compound (14.8 mg, 0.1 mmol).

  • Reagent Addition: Add the corresponding arylboronic acid (0.12 mmol) and K₂CO₃ (27.6 mg, 0.2 mmol).

  • Catalyst Addition: In a separate vial, prepare a stock solution of the palladium catalyst if desired for easier dispensing. Add Pd(dppf)Cl₂ (3.7 mg, 0.005 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (0.8 mL) and degassed water (0.2 mL). Causality Note: Degassing the solvent is crucial to prevent oxidation of the Pd(0) active species, which would otherwise lead to catalyst deactivation and low yields.[12]

  • Reaction: Seal the 96-well plate with a cap mat. Place the plate on a heated shaker block and heat to 90 °C with vigorous shaking for 12-18 hours.

  • Monitoring: After the reaction is complete, take a small aliquot (5 µL), dilute with acetonitrile (100 µL), and analyze by LC-MS to confirm product formation and consumption of starting material.

  • Work-up & Purification:

    • Allow the plate to cool to room temperature.

    • Add ethyl acetate (1 mL) to each well and transfer the contents to a fresh plate containing a phase separator cartridge to remove aqueous layer and inorganic salts.

    • Concentrate the organic phase in a centrifugal evaporator.

    • Re-dissolve the residue in a minimal amount of DMSO/Methanol for purification by preparative HPLC-MS. Automated high-throughput purification systems are recommended for library processing.[18]

Protocol 2: Buchwald-Hartwig Amination at the C5 Position

This protocol details the coupling of various primary and secondary amines to the scaffold.

cluster_title Buchwald-Hartwig Amination Catalytic Cycle pd0 Pd(0)L pd2_oxid Ar-Pd(II)L(X) pd0->pd2_oxid pd2_amine [Ar-Pd(II)L(NHR¹R²)]⁺ pd2_oxid->pd2_amine pd2_amido Ar-Pd(II)L(NR¹R²) pd2_amine->pd2_amido pd2_amido->pd0 product Ar-NR¹R² (Coupled Product) pd2_amido->product Reductive Elimination reagents Ar-X (Scaffold) reagents->pd0 Oxidative Addition amine HNR¹R² (Amine) amine->pd2_oxid Ligand Exchange base Base base->pd2_amine Deprotonation

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.[17][19]

Materials & Reagents

ReagentM.W.EquivalentsAmount (for 0.1 mmol scale)Purpose
This compound147.531.014.8 mgScaffold
Primary/Secondary AmineVariable1.20.12 mmolBuilding Block
Pd₂(dba)₃915.720.021.8 mg (2 mol%)Palladium Pre-catalyst
XPhos476.610.083.8 mg (8 mol%)Ligand
NaOtBu (Sodium tert-butoxide)96.101.413.5 mgBase
Toluene--1.0 mLSolvent

Protocol for a Single Well (96-well plate format):

  • Plate Preparation: To a 2 mL well in a 96-well reaction block (previously dried and under an inert atmosphere), add this compound (14.8 mg, 0.1 mmol).

  • Reagent Addition: Add the corresponding amine (0.12 mmol) and NaOtBu (13.5 mg, 0.14 mmol). Causality Note: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, forming the active nucleophile and facilitating the catalytic cycle. Weaker bases often result in slow or incomplete reactions.[19][20]

  • Catalyst/Ligand Addition: In a glovebox, pre-mix Pd₂(dba)₃ (1.8 mg, 0.002 mmol) and XPhos (3.8 mg, 0.008 mmol) and add the solid mixture to the well. Causality Note: Bulky, electron-rich phosphine ligands like XPhos are essential for stabilizing the palladium catalyst, promoting reductive elimination, and preventing catalyst decomposition, which is critical for coupling less reactive aryl chlorides.[17]

  • Solvent Addition: Add anhydrous, degassed toluene (1.0 mL).

  • Reaction: Seal the 96-well plate with a cap mat. Place the plate on a heated shaker block and heat to 100 °C with vigorous shaking for 12-24 hours.

  • Monitoring & Work-up: Follow the same procedures as described in Protocol 1 (steps 6 and 7).

Library Characterization and Data Management

The quality and reliability of a compound library are paramount for its utility in screening campaigns.[21] Rigorous quality control is a self-validating step that ensures the fidelity of the synthesized compounds.

High-Throughput Analysis

TechniquePurposeTypical Output
LC-MS Confirm molecular weight and assess purityChromatogram (purity as % area under the curve), Mass spectrum (M+H)⁺
NMR Confirm structure of representative examples¹H, ¹³C, ¹⁹F NMR spectra to verify scaffold and building block incorporation

Data Presentation

The results of the library synthesis should be compiled into a clear, searchable database. A typical format is shown below.

Compound IDScaffoldBuilding Block (R²)MW (Expected)MW (Found, M+H)⁺Purity (LC-MS @ 254nm)
LIB-001-A1C5H3ClFNOPhenylboronic acid223.02224.198%
LIB-001-A2C5H3ClFNO4-Methoxyphenylboronic acid253.03254.197%
LIB-001-A3C5H3ClFNOMorpholine214.07215.295%
..................

Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently strong base.3. Poor quality reagents.1. Ensure all reagents and solvents are anhydrous and degassed. Use fresh catalyst.2. For Buchwald-Hartwig, use NaOtBu or LHMDS. For Suzuki, try Cs₂CO₃.3. Verify the purity of building blocks.
Formation of Side Products 1. Homocoupling of boronic acid (Suzuki).2. Hydrodehalogenation of the scaffold.1. Lower catalyst loading; ensure reaction is strictly anaerobic.2. Use a less reactive base or lower the reaction temperature.
Catalyst Deactivation Coordination of the pyridine nitrogen to the palladium center.Use ligands designed to be less sensitive to heteroatom coordination. In some cases, increasing ligand:metal ratio can help.[22]
Poor Solubility Reagents or products are not soluble in the chosen solvent.Screen alternative solvents (e.g., THF, DME, t-Amyl alcohol). For Suzuki, a co-solvent like water is often beneficial.

Conclusion

The this compound scaffold offers a superb starting point for the construction of diverse and drug-like compound libraries. By employing robust and well-understood palladium-catalyzed cross-coupling reactions in a high-throughput format, researchers can rapidly access novel chemical space. The protocols and strategies outlined in this document provide a validated, field-proven blueprint for generating high-quality libraries, thereby accelerating the hit-to-lead optimization process in modern drug discovery.

References

Application Notes & Protocols: Patent-Derived Synthesis of 5-Chloro-3-fluoro-2-hydroxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Halogenated 2-Hydroxypyridines

The 2-hydroxypyridine (or 2-pyridone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms, particularly chlorine and fluorine, onto this scaffold profoundly modulates a molecule's physicochemical and pharmacological properties. Attributes such as metabolic stability, membrane permeability, and binding affinity can be fine-tuned, making analogs like 5-Chloro-3-fluoro-2-hydroxypyridine critical building blocks in modern drug discovery.

This technical guide provides an in-depth analysis of synthetic strategies for this compound and its analogs, synthesized from methodologies reported in patent literature. The protocols herein are designed to be robust and explanatory, offering researchers not just the procedural steps but the underlying chemical logic, thereby enabling adaptation and optimization for novel derivatives.

Overview of Synthetic Strategies

Analysis of the patent landscape reveals two primary approaches for constructing the this compound core:

  • Sequential Halogenation and Functionalization: This common and versatile strategy involves building the desired substitution pattern on a pyridine ring through a series of discrete halogenation, functional group interconversion, and hydrolysis steps. A key tactic is the use of halogen exchange (Halex) reactions to introduce fluorine.

  • Ring Formation via Cyclocondensation: This approach constructs the pyridone ring from acyclic precursors. While often requiring more complex starting materials, it can offer a more convergent and sometimes higher-yielding route to highly substituted pyridones.

The following workflow diagram illustrates the general process from conceptualization to the final compound, emphasizing the iterative nature of synthesis and analysis.

G cluster_0 Strategy & Planning cluster_1 Execution & Synthesis cluster_2 Analysis & Validation lit_review Patent Literature Review (e.g., CN101648904B, US5436344A) route_select Synthetic Route Selection (Halogenation vs. Cyclization) lit_review->route_select Identify Precedents precursor Precursor Synthesis/ Procurement (e.g., 2,3,5-Trichloropyridine) route_select->precursor reaction Core Reaction Protocol (e.g., Halex Fluorination) precursor->reaction Execute Protocol workup Work-up & Isolation reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification analysis Structural Analysis (NMR, MS, etc.) purification->analysis Characterize purity Purity Assessment (HPLC) analysis->purity final_product Final Compound: 5-Chloro-3-fluoro- 2-hydroxypyridine purity->final_product Validation

Caption: General workflow for the synthesis of target pyridone analogs.

Comparative Analysis of Synthetic Routes

StrategyKey FeaturesAdvantagesDisadvantagesPatent Precedent
1. Halogen Exchange (Halex) Fluorination Starts with a polychlorinated pyridine. Selectively replaces a chlorine atom with fluorine using a fluoride salt.Readily available starting materials (e.g., 2,3,5-trichloropyridine). High potential for industrial scale-up.Requires high temperatures and anhydrous conditions. Regioselectivity can be a challenge.CN101648904B[1], CN102702087A[2]
2. Diazotization & Functionalization Begins with an aminopyridine. The amino group is converted to a diazonium salt, which is then displaced.Well-established classical methodology. Allows for diverse functionalization.Often requires strongly acidic and/or cryogenic conditions. Diazonium intermediates can be unstable.US5436344A[3], CN101830845A
3. Ring-Closing Cyclocondensation Builds the pyridine ring from acyclic precursors like α,β-unsaturated aldehydes and ketones.Convergent approach. Can build molecular complexity quickly.Starting materials may require multi-step synthesis. Optimization of cyclization conditions can be complex.US5229519A

Application Protocol 1: Synthesis via Sequential Halogen Exchange and Hydrolysis

This protocol is a representative procedure for the synthesis of this compound, adapted from patent literature describing the synthesis of 2,3-difluoro-5-chloropyridine.[1][2][4] It leverages a high-temperature halogen exchange (Halex) reaction followed by a selective hydrolysis step.

Causality and Experimental Rationale: The core of this synthesis is the nucleophilic aromatic substitution of chloride by fluoride. The choice of 2,3,5-trichloropyridine as a starting material is strategic; the chlorine at the 2-position is the most activated towards substitution, followed by the 3-position. By carefully controlling reaction temperature and time, a mixture containing the desired 2-fluoro-3,5-dichloropyridine and 2,3-difluoro-5-chloropyridine can be generated.[1] The use of a high-boiling polar aprotic solvent (e.g., NMP, Sulfolane) is essential to dissolve the potassium fluoride salt and achieve the high temperatures needed for the reaction. A phase-transfer catalyst (PTC) like tetrabutylphosphonium bromide is critical; it complexes the potassium ion, making the fluoride anion "naked" and significantly more nucleophilic, thereby increasing the reaction rate and yield.[1] The final hydrolysis step targets the remaining chloro or fluoro group at the 2-position, which is readily displaced by hydroxide to yield the thermodynamically stable 2-pyridone tautomer.

Reaction Scheme:

Caption: Reaction scheme for the synthesis of the target compound.

Step-by-Step Methodology:

Part A: Fluorination of 2,3,5-Trichloropyridine

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add anhydrous potassium fluoride (e.g., 2.4 molar equivalents) and tetrabutylphosphonium bromide (e.g., 0.1 molar equivalents).

    • Insight: The KF must be rigorously dried (e.g., vacuum-dried at 140°C for 12 hours) as any residual water will hinder the reaction.[1]

  • Solvent and Reactant Addition: Add a high-boiling aprotic solvent such as sulfolane or N-Methyl-2-pyrrolidone (NMP) to dissolve the reactants. Add 2,3,5-trichloropyridine (1.0 molar equivalent).

  • Reaction: Under a slow stream of nitrogen, heat the mixture. A two-stage heating profile is recommended based on patent examples.[1]

    • Heat to 180-190°C for 5-10 hours. This stage primarily forms the mono-fluorinated intermediate, 2-fluoro-3,5-dichloropyridine.

    • Increase the temperature to 200-210°C for another 10-15 hours to drive the formation of the di-fluorinated product, 2,3-difluoro-5-chloropyridine.

    • Insight: Monitoring the reaction by GC-MS is crucial to determine the optimal time to stop and maximize the yield of the desired intermediate.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and extract with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product, a mixture of chlorinated and fluorinated pyridines, can be purified by vacuum distillation to isolate the 2,3-difluoro-5-chloropyridine fraction. Yields of approximately 40% are reported for this step in related syntheses.[1]

Part B: Hydrolysis to this compound

  • Reaction Setup: In a round-bottom flask, dissolve the purified 2,3-difluoro-5-chloropyridine from Part A in a suitable solvent like dioxane or DMSO.

  • Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 2-3 molar equivalents) and heat the mixture to reflux (typically 80-100°C) for several hours.

    • Insight: The 2-position is most susceptible to nucleophilic attack by hydroxide. The reaction progress can be monitored by TLC or LC-MS until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with concentrated hydrochloric acid to a pH of approximately 5-6. The product should precipitate out of the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and then a small amount of a non-polar solvent like hexane to remove any organic impurities.

    • Dry the solid under vacuum to yield the final product, this compound. The product can be further purified by recrystallization if necessary.

Application Protocol 2: Synthesis via Diazotization of an Aminopyridine Precursor

This protocol is based on established patent literature for converting amino-substituted pyridines into their corresponding hydroxy derivatives.[3][5] This route is advantageous when the corresponding aminopyridine is commercially available or easily synthesized.

Causality and Experimental Rationale: The Sandmeyer-type reaction is a cornerstone of aromatic chemistry. This protocol begins with 2-amino-5-chloro-3-fluoropyridine. The amino group is treated with a diazotizing agent (e.g., sodium nitrite in strong acid) at low temperatures (typically -10 to 5°C) to form a relatively unstable diazonium salt intermediate.[5] Maintaining low temperatures is critical to prevent premature decomposition of this intermediate. The subsequent hydrolysis step involves carefully warming the solution, allowing water to act as a nucleophile, displacing the diazonium group (as N₂ gas) to form the desired hydroxyl group.

Step-by-Step Methodology:
  • Preparation: Dissolve 2-amino-5-chloro-3-fluoropyridine (1.0 molar equivalent) in an aqueous solution of a strong acid, such as 48% hydrobromic acid or concentrated sulfuric acid, in a three-neck flask cooled to 0°C in an ice-salt bath.

  • Diazotization: Prepare a solution of sodium nitrite (e.g., 1.2 molar equivalents) in water. Add this solution dropwise to the stirred aminopyridine solution, ensuring the internal temperature does not exceed 5°C.[5]

    • Safety Note: Diazonium salts can be explosive when isolated and dry. This procedure is designed for in-situ conversion. Nitrous acid fumes are toxic; the reaction should be performed in a well-ventilated fume hood.

  • Hydrolysis: After the addition is complete, stir the mixture at 0-5°C for an additional 30-60 minutes. Then, slowly and carefully warm the reaction mixture to 50-60°C.[5] Vigorous evolution of nitrogen gas will be observed.

    • Insight: The rate of heating should be controlled to manage the effervescence.

  • Work-up and Isolation:

    • Maintain the elevated temperature until gas evolution ceases (typically 1-2 hours).

    • Cool the reaction mixture to room temperature. The product may precipitate.

    • Extract the aqueous mixture several times with ethyl acetate.

    • Combine the organic extracts, wash with saturated sodium bicarbonate solution (to neutralize residual acid) and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

References

Troubleshooting & Optimization

Navigating the Synthesis of 5-Chloro-3-fluoro-2-hydroxypyridine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of highly substituted pyridine derivatives like 5-Chloro-3-fluoro-2-hydroxypyridine is a critical process in the development of novel pharmaceuticals and agrochemicals. However, the multi-step nature of these syntheses often presents challenges in achieving high purity and yield. This technical support guide, structured in a troubleshooting-focused question-and-answer format, provides in-depth insights into the common impurities encountered during the synthesis of this compound, their origins, and strategies for their mitigation and removal.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am observing an impurity with a mass corresponding to the starting material in my final product analysis. What are the likely causes and how can I resolve this?

A1: The presence of unreacted starting material is a common issue. The primary causes are typically incomplete reaction conversion due to suboptimal reaction conditions or insufficient reaction time.

Causality and Resolution:

  • Reaction Kinetics: Ensure that the reaction temperature and time are optimized. For instance, in a potential synthesis involving the nitration of a fluorinated hydroxypyridine precursor, the reaction may require careful temperature control, often starting at a low temperature and gradually warming to ensure complete conversion without promoting side reactions.[1]

  • Stoichiometry of Reagents: An insufficient excess of a key reagent can lead to incomplete conversion. Re-evaluate the molar ratios of your reactants.

  • Catalyst Activity: If the reaction is catalyst-dependent, ensure the catalyst is fresh and active. Deactivated catalysts will lead to sluggish or incomplete reactions.

  • Purification Strategy: An effective purification method is crucial. Acid-base extraction can be employed to separate the acidic product from non-acidic starting materials. Recrystallization is also a powerful technique for removing less soluble starting materials.

Q2: My mass spectrometry analysis indicates the presence of an isomer of my target compound. What is the likely identity of this isomeric impurity and how can I minimize its formation?

A2: The most probable isomeric impurity is a regioisomer formed during an electrophilic substitution step, such as nitration or halogenation. For example, in the synthesis of a related compound, 5-Fluoro-2-Hydroxy-3-Nitropyridine, nitration of 2-hydroxy-5-fluoropyridine can potentially yield other nitrated isomers.[1]

Minimizing Isomer Formation:

  • Directing Group Effects: The position of substitution on the pyridine ring is governed by the electronic effects of the existing substituents. The -OH group is an activating ortho-, para-director, while the halogen is a deactivating ortho-, para-director. Careful consideration of the order of synthetic steps is crucial.

  • Reaction Conditions: The choice of solvent and temperature can significantly influence the regioselectivity of the reaction. For instance, performing a nitration at a lower temperature may favor the formation of the desired isomer.

  • Steric Hindrance: The steric bulk of the substituents can also influence the position of the incoming electrophile.

Proposed Synthetic Pathway and Potential Isomeric Impurities:

A plausible synthetic route to this compound could start from 2-amino-5-chloropyridine.

Synthetic Pathway A 2-Amino-5-chloropyridine B Diazotization & Fluorination (Sandmeyer-type reaction) A->B NaNO2, HF C 2-Fluoro-5-chloropyridine B->C D Nitration C->D HNO3, H2SO4 E 5-Chloro-3-fluoro-2-nitropyridine D->E F Reduction E->F Fe/HCl or SnCl2 G 3-Amino-5-chloro-2-fluoropyridine F->G H Diazotization & Hydrolysis G->H NaNO2, H2SO4, H2O I This compound H->I Impurity Identification Workflow A Crude Product Analysis B HPLC Analysis A->B C LC-MS Analysis A->C E Identify Retention Times of Peaks B->E F Determine Molecular Weights of Impurities C->F D NMR Analysis G Structural Elucidation D->G E->G F->G H Correlate with Potential Side Reactions G->H I Implement Mitigation Strategy H->I

References

Technical Support Center: Strategies to Improve the Purity of 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Chloro-3-fluoro-2-hydroxypyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound and seeking to enhance its purity. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your experiments.

Introduction: The Importance of Purity

This compound is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential safety concerns. This guide provides in-depth strategies and practical advice to help you achieve the desired purity of this compound in your laboratory.

Part 1: Troubleshooting Guide - Common Purification Issues

This section addresses common problems encountered during the purification of this compound and provides systematic solutions.

Question 1: After synthesis, my crude this compound is a dark, oily residue instead of a solid. What could be the cause and how do I proceed with purification?

Answer:

A dark, oily crude product often indicates the presence of significant impurities, residual solvent, or byproducts that depress the melting point.

Possible Causes:

  • Incomplete Reaction: The presence of unreacted starting materials or intermediates can result in an impure mixture.

  • Side Reactions: The synthesis of halogenated pyridines can sometimes lead to the formation of polymeric or tar-like substances, especially if reaction temperatures are not well-controlled.

  • Residual Solvent: Inadequate removal of high-boiling point solvents used in the synthesis can leave an oily residue.

  • Presence of Isomeric Impurities: The formation of isomers during synthesis can lead to a complex mixture that is difficult to solidify.

Troubleshooting Workflow:

G start Dark, Oily Crude Product step1 Analyze a small sample by TLC or LC-MS to identify the number of components. start->step1 step2 Attempt to precipitate the product by adding a non-polar solvent (e.g., hexanes, heptane) and triturating. step1->step2 step3 If precipitation occurs, filter the solid and proceed to recrystallization or chromatography. step2->step3 Success step4 If no precipitation, consider a liquid-liquid extraction to remove highly polar or non-polar impurities. step2->step4 Failure step5 If the product is still oily, column chromatography is the recommended next step. step4->step5

Caption: Troubleshooting workflow for an oily crude product.

Detailed Steps:

  • Initial Analysis: Before attempting any large-scale purification, analyze a small aliquot of the crude oil by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This will give you an idea of the complexity of the mixture and the polarity of the desired product relative to the impurities.

  • Trituration: Place the oily crude in a flask and add a small amount of a non-polar solvent in which the desired product is expected to have low solubility (e.g., hexanes, diethyl ether). Use a spatula or glass rod to scratch the inside of the flask and stir the mixture vigorously. This can often induce crystallization.

  • Liquid-Liquid Extraction: If trituration fails, dissolve the crude oil in a suitable solvent like ethyl acetate or dichloromethane. Wash the organic layer with a saturated sodium bicarbonate solution to remove any acidic impurities, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. This may yield a solid or a more manageable oil.

  • Column Chromatography: If the product remains oily, column chromatography is the most effective method for purification. A detailed protocol is provided in the FAQ section below.

Question 2: My recrystallization of this compound resulted in a low yield. How can I improve the recovery?

Answer:

Low recovery during recrystallization is a common issue and can be addressed by optimizing several parameters.

Possible Causes:

  • Choice of Solvent: The recrystallization solvent may be too good at dissolving the compound, even at low temperatures.

  • Excessive Solvent: Using too much solvent will keep a significant portion of the product dissolved in the mother liquor.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate out along with impurities.

  • Incomplete Crystallization: Not allowing sufficient time for crystallization at low temperatures can result in low yields.

Strategies to Improve Yield:

StrategyRationale
Solvent Screening Test a range of solvents and solvent mixtures to find a system where the compound has high solubility at high temperatures and low solubility at low temperatures.
Use Minimal Solvent Dissolve the crude product in the minimum amount of boiling solvent required to achieve complete dissolution.
Slow Cooling Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.
Extended Cooling Time Increase the time the flask spends in the ice bath to ensure maximum crystallization.
Second Crop of Crystals Concentrate the mother liquor and cool it again to obtain a second, albeit less pure, crop of crystals.

Question 3: After column chromatography, my fractions containing the product are still impure. What could have gone wrong?

Answer:

Co-elution of impurities is a frequent challenge in column chromatography.

Possible Causes:

  • Inappropriate Solvent System: The mobile phase may not have the optimal polarity to separate the product from impurities.

  • Column Overloading: Applying too much crude material to the column can lead to poor separation.

  • Poor Column Packing: An improperly packed column can have channels, leading to band broadening and inefficient separation.

  • Incorrect Fraction Collection: Collecting fractions that are too large can result in the mixing of separated components.

Troubleshooting Flow Diagram:

G start Impure Fractions After Chromatography step1 Review TLC analysis of crude material. Is there a good separation between the product and impurities? start->step1 step2 Optimize the mobile phase. Try a shallower gradient or a different solvent system. step1->step2 No step3 Reduce the amount of sample loaded onto the column. step1->step3 Yes step4 Ensure the column is packed uniformly without any air bubbles or cracks. step3->step4 step5 Collect smaller fractions and analyze each one by TLC before combining. step4->step5

Caption: Troubleshooting impure chromatography fractions.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of this compound.

FAQ 1: What are the likely impurities in a crude sample of this compound?

Answer:

Based on common synthetic routes for halogenated pyridines, the following impurities can be anticipated:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomeric Byproducts: Positional isomers formed during halogenation or other substitution reactions. For instance, if the synthesis involves nitration of a precursor, over-nitration can occur.[1]

  • Dehalogenated Species: Loss of a chlorine or fluorine atom can lead to the corresponding hydroxypyridine.

  • Hydrolysis Products: If the synthesis involves intermediates that are sensitive to water, hydrolysis byproducts may be present.

  • Polymeric Materials: As mentioned earlier, harsh reaction conditions can sometimes lead to the formation of tar-like polymers.

FAQ 2: Can you provide a detailed protocol for the recrystallization of this compound?

Answer:

Certainly. The following is a general protocol that should be optimized for your specific crude material.

Experimental Protocol: Recrystallization

  • Solvent Selection:

    • Begin by testing the solubility of a small amount of your crude product in various solvents at room and elevated temperatures. Good candidate solvents for hydroxypyridines include ethanol, methanol, isopropanol, ethyl acetate, and mixtures of these with water or hexanes.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen recrystallization solvent and heat the mixture to boiling with stirring.

    • Continue adding small portions of the hot solvent until the solid just dissolves.

  • Decolorization (Optional):

    • If the solution is colored, and you suspect colored impurities, you can add a small amount of activated charcoal.

    • Boil the solution with the charcoal for a few minutes.

    • Perform a hot filtration through a fluted filter paper to remove the charcoal.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

    • Once the flask has reached room temperature and crystals have started to form, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

    • Dry the purified crystals in a vacuum oven at a temperature well below the melting point of the compound.

FAQ 3: What is a good starting point for developing a column chromatography method for this compound?

Answer:

A systematic approach is key to developing an effective column chromatography method.

Experimental Protocol: Column Chromatography

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate).

    • Spot the solution on a silica gel TLC plate and develop it in various solvent systems. A good starting point for the mobile phase is a mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone).

    • The ideal solvent system will give your desired product a retention factor (Rf) of around 0.2-0.4 and show good separation from the major impurities.

  • Column Preparation:

    • Choose a column of an appropriate size for the amount of material you need to purify.

    • Pack the column with silica gel using the wet slurry method with your chosen mobile phase. Ensure the packing is uniform and free of air bubbles.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a volatile solvent.

    • Alternatively, you can adsorb the crude product onto a small amount of silica gel (dry loading), which often results in better separation.

    • Carefully load the sample onto the top of the column.

  • Elution:

    • Begin eluting the column with the mobile phase. You can use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the polarity of the mobile phase).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

FAQ 4: How can I assess the purity of my final product?

Answer:

Several analytical techniques can be used to determine the purity of your this compound.

Purity Assessment Methods:

MethodInformation Provided
High-Performance Liquid Chromatography (HPLC) Provides quantitative data on the purity of the sample and can detect and quantify impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for better peak shape) is a good starting point.
Gas Chromatography (GC) Suitable for volatile and thermally stable compounds. Can provide high-resolution separation of impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.
Mass Spectrometry (MS) Confirms the molecular weight of the compound and can help identify the structures of impurities when coupled with a separation technique like LC or GC.
Melting Point Analysis A sharp melting point close to the literature value is a good indicator of high purity. A broad melting range suggests the presence of impurities.

References

overcoming solubility issues with 5-Chloro-3-fluoro-2-hydroxypyridine

A3: Based on the properties of similar substituted pyridines, initial solubilization should be attempted in polar organic solvents such as DMSO, DMF, ethanol, or methanol. For aqueous applications, these concentrated stock solutions must then be carefully diluted. While data for the parent 2-hydroxypyridine shows high water solubility (450 g/L at 20°C), the halogen substituents on this compound will significantly reduce this. [3][4]

In-Depth Troubleshooting Guide

Part 1: Characterization of the Solubility Problem

Before selecting a solubilization strategy, it is crucial to quantify the problem. A simple "look-and-see" test is insufficient.

Protocol 1: Basic Aqueous Solubility Assessment

  • Preparation: Add an excess amount of this compound powder to a known volume of your aqueous buffer (e.g., PBS, pH 7.4).

  • Equilibration: Agitate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the liquid by centrifugation (e.g., 15,000 x g for 15 minutes) followed by filtering the supernatant through a 0.22 µm syringe filter to remove any remaining fine particulates.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as HPLC-UV or LC-MS. This value is your equilibrium (thermodynamic) solubility.

Part 2: Strategy Selection Framework

The optimal strategy depends on the compound's properties and the requirements of your downstream application. Use the following decision tree to guide your choice.

GstartSolubility Issue withThis compoundph_allowedIs pH modificationacceptable for your assay?start->ph_allowedorganic_allowedAre low levels oforganic co-solvents tolerated?ph_allowed->organic_allowedNoph_modStrategy 1:pH Adjustmentph_allowed->ph_mod  Yesexcipients_allowedAre non-ionic surfactants orcyclodextrins permissible?organic_allowed->excipients_allowedNocosolventStrategy 2:Co-Solvent Systemorganic_allowed->cosolvent  YessurfactantStrategy 3:Use of Excipients (Surfactants)excipients_allowed->surfactantYes, SurfactantcyclodextrinStrategy 4:Use of Excipients (Cyclodextrins)excipients_allowed->cyclodextrinYes, CyclodextrincomplexConsider more complexformulations (e.g., lipid-based,nanosuspensions)excipients_allowed->complexNo

Caption: Decision tree for selecting a solubilization method.

Part 3: Detailed Protocols for Solubilization
  • Scientific Rationale: As an amphiprotic compound, this compound can be ionized to form a more soluble salt. By adjusting the pH of the solvent away from its isoelectric point, solubility can be dramatically increased. For many pyridine derivatives, solubility is enhanced in either acidic or basic conditions. [9][10] * In acidic conditions (e.g., pH < 4) , the pyridine nitrogen is protonated, forming a cationic pyridinium salt.

    • In basic conditions (e.g., pH > 9) , the hydroxyl group is deprotonated, forming an anionic phenolate-like salt.

  • Step-by-Step Protocol:

    • Prepare a series of buffers across a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

    • Determine the solubility at each pH using the method described in Protocol 1 .

    • Plot solubility versus pH to identify the optimal pH range for your desired concentration.

    • Self-Validation: After solubilizing at an optimal pH, ensure the compound remains chemically stable by running a purity check (e.g., HPLC) after a 24-hour incubation. Some compounds can degrade at pH extremes.

  • Scientific Rationale: Co-solvents are water-miscible organic solvents that reduce the overall polarity of the aqueous medium, thereby improving the solubility of hydrophobic compounds. [7][9]This is often the simplest and most common approach for in vitro assays.

  • Common Co-Solvents & Typical Concentrations:

Co-SolventTypical Starting % (v/v) in AssayMax Tolerated % (v/v) in vitroNotes
Dimethyl Sulfoxide (DMSO)< 0.5%~1%High solubilizing power, but can be toxic to cells at higher concentrations.
Ethanol (EtOH)< 1%~5%Generally well-tolerated by many cell lines.
Polyethylene Glycol 400 (PEG 400)1-5%~10%A less volatile and often less toxic option than ethanol.
Propylene Glycol (PG)1-5%~10%Similar properties to PEG 400.
  • Step-by-Step Protocol:

    • Prepare a high-concentration stock solution (e.g., 10-50 mM) of the compound in 100% DMSO or ethanol.

    • Prepare a series of your aqueous assay buffers containing varying percentages of the chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% ethanol).

    • Perform a serial dilution of your stock solution into the co-solvent buffers to reach the final desired concentration.

    • Self-Validation: Visually inspect for precipitation immediately and after incubation at the assay temperature. For critical experiments, confirm the final concentration of the diluted solution via HPLC to ensure no compound has precipitated out.

  • Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in the aqueous phase. [9][10]This is a common strategy in drug formulation. [11]

  • Step-by-Step Protocol:

    • Select a non-ionic surfactant such as Polysorbate 80 (Tween® 80) or Cremophor® EL.

    • Prepare aqueous solutions with surfactant concentrations above their CMC (e.g., 0.1%, 0.5%, 1% w/v).

    • Determine the compound's solubility in these surfactant solutions using Protocol 1 .

    • Self-Validation: Ensure the chosen surfactant and its concentration do not interfere with your downstream assay (e.g., enzyme activity, cell viability). Run a "surfactant-only" control.

  • Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and significantly increasing their solubility. [9][12]Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.

  • Step-by-Step Protocol:

    • Prepare aqueous solutions with increasing concentrations of HP-β-CD (e.g., 1%, 5%, 10%, 20% w/v).

    • Add an excess amount of this compound to each cyclodextrin solution.

    • Agitate the mixtures at a constant temperature until equilibrium is reached (this can take several hours).

    • Separate undissolved compound and quantify the supernatant concentration as described in Protocol 1 .

    • Self-Validation: Plot solubility as a function of HP-β-CD concentration. A linear relationship (an AL-type phase solubility diagram) indicates the formation of a soluble 1:1 complex.

side reactions to consider when using 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for 5-Chloro-3-fluoro-2-hydroxypyridine. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of working with this versatile but nuanced reagent. Our goal is to move beyond simple protocols and provide a deeper understanding of the molecule's reactivity, enabling you to anticipate challenges, troubleshoot effectively, and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is giving inconsistent results or multiple, unexpected products. What is the fundamental issue I might be overlooking?

This is the most common query we receive and it strikes at the heart of this molecule's chemistry. The issue almost always stems from the keto-enol tautomerism inherent to the 2-hydroxypyridine scaffold.[1] Your starting material does not exist as a single species, but rather as an equilibrium between the hydroxy (enol) form and the pyridone (keto) form. In most solvents and conditions, the pyridone form is significantly favored due to its amide-like stability and favorable hydrogen bonding capabilities.[2][3]

This equilibrium is critical because the two tautomers present different reactive profiles:

  • This compound (Enol form): Behaves like an electron-rich, aromatic phenol. The reactive sites are the nucleophilic oxygen and the aromatic ring itself.

  • 5-Chloro-3-fluoro-1H-pyridin-2-one (Keto form): Behaves like an amide. It possesses an ambident nucleophilic character, with potential reactivity at both the nitrogen and the exocyclic oxygen.[4]

Understanding and controlling this equilibrium is the first step to achieving reproducible results.

Caption: Tautomeric equilibrium of the title compound.

Troubleshooting Guide 1: Alkylation Reactions
Q2: I'm performing an alkylation and getting a mixture of N-alkylated and O-alkylated products. How can I control the regioselectivity?

This is a classic challenge involving an ambident nucleophile .[5] The deprotonated pyridone can be attacked by an electrophile at either the nitrogen or the oxygen atom. The outcome of this competition is highly dependent on the reaction conditions, governed by principles such as Hard and Soft Acids and Bases (HSAB), solvent polarity, and the nature of the counter-ion.[6][7]

  • N-Alkylation (Attack at the "Soft" Center): Generally favored by softer electrophiles (e.g., R-I, R-Br), polar aprotic solvents (DMF, DMSO), and alkali metal bases (NaH, K₂CO₃).[6]

  • O-Alkylation (Attack at the "Hard" Center): Generally favored by harder electrophiles (e.g., R-OTs, R₂SO₄), less polar solvents, and the use of silver salts (e.g., Ag₂CO₃), where the silver coordinates to the harder oxygen atom.[6]

Alkylation cluster_N N-Alkylation Pathway cluster_O O-Alkylation Pathway start 5-Chloro-3-fluoro-2-pyridone + Base anion Ambident Anion start->anion N_conditions Conditions: - Polar Aprotic Solvent (DMF) - NaH or K₂CO₃ - Soft Electrophile (R-I) anion->N_conditions Reacts with Electrophile (R-X) O_conditions Conditions: - Nonpolar Solvent (Toluene) - Ag₂CO₃ - Hard Electrophile (R-OTs) anion->O_conditions Reacts with Electrophile (R-X) N_product N-Alkyl-2-pyridone (Kinetic Product) N_conditions->N_product Favors O_product 2-Alkoxypyridine (Thermodynamic Product) O_conditions->O_product Favors

Caption: Controlling N- vs. O-alkylation pathways.

Data Summary: Controlling Alkylation Regioselectivity
FactorTo Favor N-AlkylationTo Favor O-AlkylationRationale
Base/Counter-ion NaH, KH, K₂CO₃ (Na⁺, K⁺)Ag₂O, Ag₂CO₃ (Ag⁺)The soft Na⁺/K⁺ ions dissociate readily, leaving a "naked" anion. The hard Ag⁺ ion preferentially coordinates to the hard oxygen atom, directing alkylation there.[6]
Solvent DMF, DMSO, AcetonitrileToluene, Benzene, DioxanePolar aprotic solvents solvate the cation but not the anion, increasing the nucleophilicity of the softer nitrogen atom.[7]
Leaving Group (R-X) I > Br > ClOTs > OTf > OSO₂RSofter electrophiles (more polarizable leaving groups) preferentially react with the softer nitrogen center according to HSAB theory.
Temperature Lower TemperaturesHigher TemperaturesN-alkylation is often the kinetically favored process, while O-alkylation can be the thermodynamically more stable outcome.
Protocol 1: Selective N-Alkylation of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq).

  • Solvent: Add anhydrous DMF (approx. 0.1 M concentration).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Alkylation: Cool the resulting sodium pyridinoxide solution back to 0 °C. Add the alkylating agent (e.g., Iodomethane, 1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product via silica gel column chromatography.

Troubleshooting Guide 2: Palladium Cross-Coupling Reactions
Q3: I am attempting a Suzuki-Miyaura coupling at the C5-Cl position, but I'm observing low conversion, dehalogenation, or catalyst decomposition. What are the likely causes?

The C5-Cl bond is a viable handle for cross-coupling, but the 2-hydroxypyridine moiety introduces specific challenges. Aryl chlorides are inherently less reactive than bromides or iodides, requiring more active catalytic systems.[8]

Common Issues & Solutions:

  • Low Conversion/No Reaction:

    • Cause: Insufficiently active catalyst. The oxidative addition of the C-Cl bond to Pd(0) is often the rate-determining step.[9]

    • Solution: Employ a catalyst system known for activating aryl chlorides. This typically involves a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[10] Using a pre-formed catalyst complex (e.g., SPhos-Pd-G3) can also improve reliability.

  • Dehalogenation (C-Cl bond replaced by C-H):

    • Cause: This side reaction can occur if the transmetalation step is slow, allowing for competing pathways like β-hydride elimination from the palladium intermediate (if an alkylborane is used) or reaction with trace water/protons.

    • Solution: Ensure your boronic acid is of high quality. Using boronate esters (e.g., pinacol esters) can sometimes mitigate this. Also, ensure your base is thoroughly dried and the solvent is anhydrous.

  • Protodeboronation (Boronic acid replaced by Ar-H):

    • Cause: The boronic acid is unstable under the reaction conditions, often due to an overly strong base or excessive temperature.[11]

    • Solution: Use a milder base like K₃PO₄ or Cs₂CO₃ instead of NaOH or NaOEt. Use the minimum effective temperature. Consider using potassium aryltrifluoroborate salts, which are more robust against protodeboronation.[10]

  • Catalyst Inhibition:

    • Cause: The pyridine nitrogen or the pyridone oxygen can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.

    • Solution: If other troubleshooting fails, consider protecting the 2-hydroxy group as a methyl or benzyl ether prior to the coupling reaction. This blocks the problematic coordination sites.

SuzukiCycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add arx Ar-Cl (Your Substrate) arx->ox_add ar_boronic Ar'-B(OH)₂ trans Transmetalation ar_boronic->trans base Base (e.g., K₃PO₄) base->trans product Ar-Ar' (Desired Product) ox_add->trans Ar-Pd(II)(Cl)L₂ red_elim Reductive Elimination trans->red_elim Ar-Pd(II)(Ar')L₂ red_elim->pd0 red_elim->product

Caption: Simplified Suzuki-Miyaura catalytic cycle.

Protocol 2: Optimized Suzuki-Miyaura Coupling
  • Setup: In a glovebox, add this compound (1.0 eq), the desired boronic acid (1.5 eq), a bulky phosphine ligand (e.g., SPhos, 0.1 eq), and a palladium source (e.g., Pd(OAc)₂, 0.05 eq) to a vial. Add finely ground K₃PO₄ (3.0 eq).

  • Solvent: Add a degassed solvent mixture, typically Toluene/Water (10:1) or Dioxane/Water (10:1). The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Reaction: Seal the vial and remove it from the glovebox. Heat the mixture with vigorous stirring at 80-100 °C.

  • Monitoring: Monitor the reaction progress by LC-MS. The reaction may take 6-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)
Q4: My SNAr reaction with a nucleophile is slow, and I'm unsure if the fluorine or chlorine will be displaced. What should I consider?

In SNAr, the reaction proceeds via an addition-elimination mechanism, passing through a negatively charged intermediate called a Meisenheimer complex.[12] The rate-determining step is typically the initial attack of the nucleophile.

  • Reactivity and Leaving Group Ability:

    • Activation: The rate is accelerated by electron-withdrawing groups that stabilize the Meisenheimer complex. Both the pyridine nitrogen and the fluorine atom strongly activate the ring for nucleophilic attack.

    • Leaving Group: In SNAr, the C-X bond is broken after the rate-determining step. The ability of the leaving group to stabilize the negative charge is important. Counterintuitively, fluoride is often a better leaving group than chloride in SNAr reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond and stabilizes the intermediate complex, accelerating the initial attack.[13] Therefore, depending on your nucleophile and conditions, you may observe substitution at the C3-F position. However, displacement of the C5-Cl is also very common. Pilot reactions are essential to determine the regioselectivity for your specific system.

  • Improving Sluggish Reactions:

    • Solvent: SNAr reactions are dramatically accelerated in polar aprotic solvents (DMSO, DMF, NMP). These solvents are poor at solvating the nucleophile, making it more reactive, and they effectively stabilize the charged Meisenheimer complex.[14]

    • Temperature: Heating is often required. Microwave irradiation can sometimes significantly shorten reaction times and improve yields.

    • Base: If your nucleophile is an amine or alcohol, a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) is required to neutralize the generated acid (HCl or HF).

References

Technical Support Center: Purification of Halogenated Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center. Halogenated pyridine derivatives are cornerstone building blocks in pharmaceutical and agrochemical development, prized for their role in tuning a molecule's steric and electronic properties.[1][2] However, their unique characteristics—the basic nitrogen atom, varying polarities, and potential for instability—present significant purification challenges that can impede research progress.

This guide is structured to provide direct, actionable solutions to the common issues you face in the lab. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Section 1: Troubleshooting Guide

This section addresses specific, frequently encountered problems in a question-and-answer format.

Chromatography Challenges

Q1: Why are my halogenated pyridine peaks tailing severely during silica gel column chromatography, and how can I resolve this?

A: Peak tailing is the most common issue encountered when purifying pyridine derivatives on standard silica gel.[3]

  • Root Cause: The primary reason is an acid-base interaction between the Lewis basic nitrogen atom of your pyridine and the acidic residual silanol groups (Si-OH) on the surface of the silica gel.[3] This strong, non-specific binding creates a secondary retention mechanism, causing a portion of the analyte to lag behind the main band, resulting in a tailed peak.

  • Solutions:

    • Mobile Phase Modification (Most Common): Deactivate the acidic silanol sites by adding a small amount of a competing base to your mobile phase. Triethylamine (TEA) is the standard choice. Start with 0.1-0.5% (v/v) TEA in your eluent system (e.g., Hexane/Ethyl Acetate). The TEA will preferentially bind to the silanol groups, presenting a more homogenous surface to your pyridine derivative and dramatically improving peak shape.[3]

    • Use a Different Stationary Phase: If tailing persists or your compound is sensitive to TEA, consider an alternative stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative for basic compounds. Basic alumina is generally preferred, but neutral alumina can also be effective.

      • Deactivated Silica: Pre-treated, end-capped, or polymer-based columns have fewer accessible silanol groups and can reduce tailing.[3]

    • Column Load: Overloading the column can saturate the stationary phase and exacerbate tailing.[3] If you suspect this, reduce the amount of crude material loaded onto the column.

Q2: My product seems to be decomposing or is showing very low recovery after silica gel chromatography. What is happening?

A: This is a serious issue that suggests your halogenated pyridine is unstable under acidic conditions. Standard silica gel is acidic (pH ≈ 4-5) and can catalyze the degradation of sensitive molecules.[4][5]

  • Root Cause: The acidic surface of the silica can promote hydrolysis, dehalogenation, or other decomposition pathways, especially if the chromatography is slow or if the compound remains on the column for an extended period.

  • Troubleshooting & Solutions:

    • Confirm Instability: First, confirm that silica is the culprit. Spot your crude material on a TLC plate and let it sit for 30-60 minutes. Then, elute the plate and check for new spots or streaking that wasn't present initially. A 2D TLC experiment (run, dry, rotate 90°, run again in the same solvent) is an excellent way to diagnose on-plate decomposition.[3][4]

    • Switch to a Neutral or Basic Medium:

      • Purify on Alumina: As mentioned above, basic or neutral alumina is a prime alternative.

      • Use a different technique: Avoid chromatography altogether if possible. Consider recrystallization, acid-base extraction, or distillation.

    • Work Quickly: If you must use silica, do so as quickly as possible. Use flash chromatography with higher pressure to minimize the residence time of your compound on the column.

Q3: I'm struggling to separate constitutional isomers of a di-substituted halopyridine (e.g., 2-bromo-5-chloropyridine from 2-bromo-3-chloropyridine). How can I improve the resolution?

A: Separating isomers is a classic challenge where small differences in polarity and shape must be exploited.

  • Root Cause: Isomers often have very similar polarities, leading to overlapping elution profiles (low resolution). The key is to modify the system to amplify the subtle differences between them.

  • Solutions:

    • Optimize the Mobile Phase:

      • Reduce Solvent Strength: Use a weaker eluent system (e.g., decrease the percentage of ethyl acetate in hexane). This will increase the retention factor (k') and allow more time for the stationary phase to interact with the analytes, improving separation.

      • Change Solvent Selectivity: Swap one of the mobile phase components for a solvent with different properties. For example, if you are using Hexane/Ethyl Acetate, try switching to a system with Dichloromethane or Toluene. These solvents have different dipole moments and hydrogen bonding capabilities, which can alter the interaction with your isomers and improve separation.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, a different stationary phase can provide an alternative separation mechanism.

      • Cyano or Phenyl Phases: These offer different π-π and dipole-dipole interactions compared to silica and can be effective for aromatic isomers.[3]

      • Reversed-Phase HPLC: For analytical and preparative scale, reversed-phase (e.g., C18) chromatography with a mobile phase like Acetonitrile/Water can provide excellent resolution for isomers.

Post-Reaction Workup & Isolation

Q4: How do I effectively remove residual palladium catalyst from a Suzuki or other cross-coupling reaction?

A: Residual palladium is a common and critical impurity, especially in drug development, as regulatory limits for heavy metals are very strict.[6] Simple filtration is often insufficient as palladium can exist in soluble, colloidal, or heterogeneous forms.[7][8]

  • Root Cause: Palladium catalysts and their complexes can be soluble in the reaction solvent and may not be removed by a standard aqueous workup or filtration through Celite.[8]

  • Solutions: A multi-step approach is often necessary.

MethodPrincipleBest ForConsiderations
Metal Scavengers Functionalized silica or polymers (e.g., with thiol or amine groups) that selectively chelate and bind palladium.[8][9]Removing low to moderate levels of soluble palladium.Can be expensive; may require screening to find the most effective scavenger.
Activated Carbon Adsorption of palladium species onto the high surface area of the carbon.[9]Cost-effective removal of a broad range of palladium species.Can sometimes adsorb the product, leading to yield loss.[9]
Aqueous Washes Using specific aqueous solutions to complex and extract palladium salts.Reactions where palladium is primarily in an oxidized (Pd(II)) state.Examples include washes with aqueous sodium bisulfite[10] or solutions of thiourea or cysteine.
Recrystallization The desired product crystallizes out of solution, leaving palladium impurities behind in the mother liquor.[9]When the product is a solid and a suitable solvent system can be found.Can sometimes trap impurities if not optimized; may not be effective alone.[6]

Q5: My acid-base extraction is giving poor recovery. What factors should I consider?

A: Acid-base extraction is a powerful technique for purifying basic compounds like pyridines, but its success hinges on understanding the pKa of your molecule.[11]

  • Root Cause: Poor recovery is typically due to an incomplete acid-base reaction. This happens if the pH of the aqueous layer is not sufficiently far from the pKa of your protonated pyridine derivative (the pyridinium ion).

  • Solutions:

    • Know Your pKa: The pKa of the pyridinium ion is critical. Halogen substituents are electron-withdrawing and decrease the basicity of the pyridine nitrogen (i.e., lower the pKa of the conjugate acid). For example, the pKa of the pyridinium ion is ~5.2, while for the 3-chloropyridinium ion, it is ~2.8.[12][13]

    • Follow the "Two pH Unit" Rule:

      • To Extract into Acid: The pH of the aqueous acid wash must be at least 2 units below the pKa of your pyridinium ion to ensure >99% protonation. For a 3-chloropyridine (pKa ≈ 2.8), using 1M HCl (pH 0) is effective.

      • To Regenerate the Free Base: To move your compound back into an organic layer, the pH of the aqueous solution must be at least 2 units above the pKa. For the same 3-chloropyridine, adjusting the pH to >5 (e.g., with NaHCO₃ or Na₂CO₃) is necessary. Using a strong base like NaOH (pH >12) will ensure complete deprotonation.

    • Check Solubility: Ensure your protonated pyridinium salt is soluble in the aqueous layer and the neutral free base is soluble in the organic layer. If the salt precipitates, you will lose it during the separation.

Q6: My purified halogenated pyridine is an oil and won't crystallize. What strategies can I use to obtain a solid?

A: Obtaining a crystalline solid is often crucial for final purity and ease of handling. Pyridine derivatives can be notoriously difficult to crystallize.[14]

  • Root Cause: The compound may be intrinsically low-melting, or trace impurities may be inhibiting crystal lattice formation. The chosen solvent may also be too good, keeping the compound in solution.

  • Systematic Approach:

    • Ensure High Purity: Crystallization is a purification technique, but it works best on material that is already >90-95% pure. If necessary, perform another chromatographic step.

    • Solvent Screening: This is the most critical step.[15]

      • Single Solvent Method: Find a solvent that dissolves your compound when hot but not when cold. Test small amounts in vials with solvents like hexanes, ethanol, isopropanol, toluene, and ethyl acetate.[14][15]

      • Two-Solvent (Anti-Solvent) Method: Dissolve your compound in a minimum amount of a "good" solvent (in which it is very soluble). Then, slowly add a "bad" or "anti-solvent" (in which it is insoluble) until the solution becomes persistently cloudy. Gently heat to clarify and then allow to cool slowly.[15] Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Ethanol/Water.

    • Induce Crystallization: If crystals don't form on their own:

      • Scratch: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic glass fragments can provide nucleation sites.

      • Seed: If you have a tiny crystal from a previous batch, add it to the supersaturated solution to initiate crystal growth.

      • Slow Evaporation: Loosely cover the flask and allow the solvent to evaporate slowly over several days.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best general workflow for purifying a crude halogenated pyridine?

A: A universal workflow doesn't exist, but a logical decision-making process can guide you to the optimal method. The following diagram outlines a typical strategy.

PurificationWorkflow cluster_start Start: Crude Product Analysis cluster_main_path Primary Purification Strategy cluster_polishing Polishing Steps Start Crude Halogenated Pyridine TLC_NMR Analyze by TLC & 1H NMR (Assess complexity & major impurities) Start->TLC_NMR IsSolid Is the crude product a solid? TLC_NMR->IsSolid IsStable Is the compound stable? (Heat, Acid, Base) IsSolid->IsStable No (Oil or impure solid) Recrystallization Attempt Recrystallization IsSolid->Recrystallization Yes Distillation Distillation / Kugelrohr IsStable->Distillation Yes, and volatile AcidBase Acid-Base Extraction IsStable->AcidBase No (Acid/Base sensitive) Chromatography Column Chromatography IsStable->Chromatography Yes, and non-volatile IsomerImpurity Are isomers the main impurity? OptimizedChrom Optimize Chromatography (Solvent, Stationary Phase) IsomerImpurity->OptimizedChrom Yes StandardChrom Standard Flash Chromatography (e.g., Silica + TEA modifier) IsomerImpurity->StandardChrom No CatalystImpurity Is residual metal catalyst present? PurityCheck Assess Purity (HPLC, NMR, GC-MS) CatalystImpurity->PurityCheck No Scavenger Treat with Metal Scavenger or Activated Carbon CatalystImpurity->Scavenger Yes PostChrom Post-Purification Product Recrystallization->PostChrom Distillation->PostChrom AcidBase->PostChrom Chromatography->IsomerImpurity OptimizedChrom->PostChrom StandardChrom->PostChrom PostChrom->CatalystImpurity FinalProduct Final Product (>98% Pure) PurityCheck->FinalProduct Scavenger->PurityCheck

Caption: Decision tree for selecting a purification strategy.

Q2: When should I choose normal-phase vs. reversed-phase chromatography?

A: The choice depends on the polarity of your compound and the scale of the purification.

  • Normal-Phase (e.g., Silica, Alumina):

    • Best for: Less polar to moderately polar compounds. This covers a wide range of halogenated pyridines.

    • Advantages: Uses cheaper organic solvents, well-established for large-scale (flash) purification, easy to monitor by TLC.

    • Disadvantages: Can cause tailing and decomposition of basic compounds if not properly modified.[3][4]

  • Reversed-Phase (e.g., C18, C8):

    • Best for: More polar or water-soluble compounds, including pyridinium salts.

    • Advantages: Excellent for high-resolution separations (like isomers), stationary phase is less reactive, good for LC-MS analysis.[16]

    • Disadvantages: Uses aqueous mobile phases which can be difficult to remove, more expensive, and less suitable for very large-scale purification in a typical research lab.

Q3: What are the most reliable methods to assess the final purity of my compound?

A: No single technique is foolproof. A combination of methods provides the most confidence in purity assessment.[]

  • ¹H NMR Spectroscopy: The first and most important check. It confirms the structure and can reveal the presence of solvent or other proton-containing impurities. Quantitative NMR (qNMR) with an internal standard can provide a highly accurate purity value.

  • High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity. Running the sample on a high-resolution column and integrating the peak area will give a percentage purity. It is crucial to use a detector (e.g., UV-Vis) that gives a response for your compound and potential impurities.[16][18]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile halogenated pyridines. It provides both purity information (from the GC trace) and mass confirmation (from the MS detector).[18][19]

  • Elemental Analysis (CHN): Provides the percentage composition of carbon, hydrogen, and nitrogen. A result within ±0.4% of the theoretical values is considered strong evidence of high purity.

Section 3: Key Experimental Protocols

Protocol 1: Flash Column Chromatography of a Basic Pyridine Derivative Using a Triethylamine-Treated Mobile Phase

This protocol describes a standard method to mitigate peak tailing during silica gel chromatography.

  • Prepare the Mobile Phase: Choose a suitable solvent system based on TLC analysis (e.g., 80:20 Hexane:Ethyl Acetate). Prepare a sufficient volume and add 0.5% v/v of triethylamine (TEA). For 1 L of eluent, add 5 mL of TEA. Mix thoroughly.

  • Pack the Column: Wet pack a flash chromatography column with silica gel using the prepared mobile phase. Ensure the column is packed evenly without any air bubbles.

  • Prepare the Sample (Dry Loading Recommended):

    • Dissolve your crude product (e.g., 1 g) in a minimal amount of a volatile solvent like Dichloromethane (DCM).

    • Add 2-3 times the mass of silica gel (2-3 g) to the solution.

    • Carefully remove the solvent under reduced pressure (rotary evaporator) until a fine, free-flowing powder is obtained.[20]

  • Load the Column: Carefully add the dry-loaded sample as a uniform layer on top of the packed silica gel bed. Gently add a thin layer of sand to protect the surface.

  • Run the Column: Carefully add the mobile phase and apply pressure. Begin collecting fractions immediately.

  • Monitor Elution: Monitor the fractions using TLC. Combine the fractions containing the pure product.

  • Isolate the Product: Remove the solvent (and the volatile TEA) from the combined pure fractions using a rotary evaporator. Further dry the product under high vacuum to remove any residual solvent.

Protocol 2: Systematic Approach to Recrystallization Solvent Screening

This protocol uses a small-scale array to efficiently identify a suitable recrystallization solvent system.

  • Setup: Arrange a series of small test tubes or vials. Place approximately 10-20 mg of your purified (but still needing recrystallization) compound into each tube.

  • Solvent Addition (Single Solvent):

    • To each tube, add a different solvent (e.g., Hexane, Toluene, Ethyl Acetate, Acetone, Isopropanol, Ethanol, Water) dropwise at room temperature.

    • Note which solvents dissolve the compound at room temperature (these are unsuitable for single-solvent recrystallization).

    • Take the tubes where the compound was insoluble and heat them gently (e.g., in a warm water bath). Note which solvents dissolve the compound when hot.

    • Allow these tubes to cool slowly to room temperature, then in an ice bath. An ideal single solvent is one that dissolves the compound when hot and forms abundant crystals upon cooling.[15]

  • Solvent Addition (Two-Solvent):

    • Take a tube where the compound was very soluble at room temperature (a "good" solvent).

    • Slowly add a miscible "anti-solvent" (in which the compound is known to be insoluble, e.g., Hexane or Water) dropwise until the solution turns cloudy.

    • Add one or two drops of the "good" solvent to make it clear again.

    • Allow the solution to cool slowly. The formation of crystals indicates a good two-solvent system.[15]

  • Scale-Up: Once a promising solvent or solvent system is identified, perform the recrystallization on the bulk of the material using the same conditions.

References

improving the regioselectivity of reactions with 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chloro-3-fluoro-2-hydroxypyridine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of achieving regioselective reactions with this highly functionalized pyridine building block. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles.

Introduction: The Challenge of Regioselectivity

This compound is a valuable starting material, but its synthetic utility is often hampered by challenges in controlling regioselectivity. The pyridine ring is substituted with three distinct functional groups, each exerting its own electronic and steric influence. The interplay between the ortho, para-directing hydroxyl and halogen groups, and the inherent electron-deficient nature of the pyridine ring, creates a competitive environment for substitution at the C4 and C6 positions. This guide will dissect these competing factors and provide actionable strategies to direct your reactions toward the desired isomer.

Frequently Asked Questions (FAQs)

Q1: Why am I consistently obtaining a mixture of C4 and C6 substituted products in my electrophilic aromatic substitution (EAS) reactions?

A: This is the most common issue and stems directly from the conflicting directing effects of the substituents.

  • The 2-hydroxyl group is a powerful activating group and strongly directs incoming electrophiles to its para position, which is C6.

  • The 3-fluoro group is an ortho, para-director, directing to C2 (blocked), C4, and C5 (blocked). Its primary influence is therefore towards C4.

  • The 5-chloro group is also an ortho, para-director, influencing both C4 and C6. This confluence of effects means that both C4 and C6 are electronically activated, often leading to poor regioselectivity.

Q2: How does the tautomerism of the 2-hydroxypyridine moiety affect my reaction's outcome?

A: 2-hydroxypyridine exists in equilibrium with its pyridin-2-one tautomer. The position of this equilibrium is influenced by the solvent, pH, and temperature. Each tautomer presents a different electronic profile. The hydroxypyridine form is an electron-rich aromatic system, highly susceptible to electrophilic attack. The pyridin-2-one form is less aromatic and can undergo different reaction pathways, such as Michael additions. Uncontrolled tautomerism can lead to inconsistent results and a wider range of side products.[1]

Q3: Is it possible to achieve selective nucleophilic aromatic substitution (SNAr) to displace one of the halogens?

A: Yes, this is a viable strategy. In nucleophilic aromatic substitution, the pyridine nitrogen and the electron-withdrawing substituents activate the ring for attack by a nucleophile.[2][3] The positions most activated for nucleophilic attack are ortho and para to the electron-withdrawing groups. In this molecule, C2, C5, and C3 are all activated. Given that C2 has a hydroxyl group, SNAr will primarily target the displacement of either the C5-chloro or C3-fluoro groups. The relative leaving group ability (F > Cl in many SNAr contexts) and reaction conditions will determine the outcome.[4]

Q4: Between the C4 and C6 positions, is one generally more sterically accessible?

A: The C4 position is flanked by the relatively small fluorine atom and the C5-chloro group. The C6 position is adjacent to the C5-chloro group and the pyridine nitrogen. While both positions are somewhat hindered, the C6 position can be considered more sterically crowded due to the proximity of the perisubstituted C5 and the lone pair of the ring nitrogen.[5][6] This difference can be exploited to favor substitution at the C4 position using bulky reagents.

Visualizing the Directing Effects

The diagram below illustrates the competing electronic influences on the available C4 and C6 positions for electrophilic substitution.

Caption: Competing directing effects for electrophilic substitution.

Troubleshooting Guide: Improving Regioselectivity

Problem 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (EAS)
  • Probable Cause: As outlined in the FAQs, the primary cause is the competition between the powerful para-directing effect of the 2-OH group (to C6) and the ortho-directing effects of the 3-F and 5-Cl groups (to C4).

  • Solution: Implement a Protecting Group Strategy

    The most robust method to gain control over regioselectivity is to temporarily modify the 2-hydroxyl group. By converting it to an ether (e.g., a methoxy or benzyl ether), you fundamentally change its electronic influence. The -OR group is still an ortho, para-director, but it is less activating than -OH, tipping the balance in favor of the directing effects of the halogens. This strategy effectively "quiets" the influence of the C2 substituent, allowing the electronics of the fluorine and chlorine to dominate.[7][8][9]

    • Protection Step (O-Methylation):

      • Dissolve this compound (1.0 eq) in anhydrous DMF or acetone.

      • Add a suitable base, such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq).

      • Add a methylating agent, such as methyl iodide (MeI, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq).

      • Stir the reaction at room temperature or with gentle heating (40-50 °C) for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

      • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

      • Purify the resulting 5-Chloro-3-fluoro-2-methoxypyridine by column chromatography.[10]

    • Electrophilic Substitution on Protected Substrate:

      • With the 2-methoxy derivative in hand, perform the desired electrophilic substitution (e.g., nitration, halogenation). The combined directing effects of the 3-F and 5-Cl groups will now preferentially direct the electrophile to the C4 position.

    • Deprotection Step:

      • Cleavage of the methyl ether can be achieved using strong acid conditions, such as HBr in acetic acid or BBr₃ in DCM, to regenerate the 2-hydroxyl group.[11]

    G Start This compound Protect Step 1: O-Methylation (e.g., MeI, K2CO3) Start->Protect Intermediate 2-Methoxy Intermediate Protect->Intermediate React Step 2: Electrophilic Substitution (e.g., HNO3/H2SO4) Intermediate->React Product_Protected C4-Substituted Protected Product React->Product_Protected Deprotect Step 3: Demethylation (e.g., HBr or BBr3) Product_Protected->Deprotect Final_Product Regiochemically Pure C4-Substituted Product Deprotect->Final_Product

    Caption: Workflow for achieving C4 selectivity via protection.

Problem 2: Unwanted Side Reactions During Nucleophilic Aromatic Substitution (SNAr)
  • Probable Cause: The nucleophile may be reacting with the acidic 2-hydroxyl proton instead of displacing one of the halogens, leading to salt formation and reduced yield. Alternatively, harsh conditions may lead to decomposition.

  • Solution: Optimize Reaction Conditions and Consider Protecting Groups

    To ensure the nucleophile attacks the aromatic ring, the hydroxyl proton must be addressed.

    • Use of Excess Base: Employing at least two equivalents of a non-nucleophilic base can deprotonate the hydroxyl group in situ, forming the pyridinolate anion. This anion is more electron-rich, which can sometimes slow down the SNAr reaction, but it prevents the nucleophile from being consumed by an acid-base reaction.

    • Protect the Hydroxyl Group: As in the EAS case, protecting the hydroxyl group (e.g., as a methoxy, benzyl, or silyl ether) is a highly effective strategy.[12][13] This removes the acidic proton entirely, allowing for cleaner and more efficient SNAr at either the C3 or C5 position.

    • Combine the protected substrate (e.g., 5-Chloro-3-fluoro-2-methoxypyridine) (1.0 eq), the amine nucleophile (1.2-2.0 eq), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq) in a polar aprotic solvent like DMSO or DMF.[10]

    • Heat the reaction mixture, typically between 80-120 °C, and monitor its progress by LC-MS.

    • Upon completion, cool the reaction, perform an aqueous workup, and purify the product via chromatography.

    • If necessary, deprotect the hydroxyl group using appropriate conditions that are orthogonal to the newly installed functionality.

    SNAr_Mechanism Start Ar-X + Nu:⁻ TS1 Transition State 1 Start->TS1 Attack Intermediate Meisenheimer Complex (Anionic σ-complex) [Ar(X)(Nu)]⁻ TS1->Intermediate Formation TS2 Transition State 2 Intermediate->TS2 Loss of LG End Ar-Nu + X⁻ TS2->End

    Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Summary of Strategies and Expected Outcomes

StrategyTarget PositionKey PrincipleCommon ReagentsExpected Outcome
Direct EAS C4 / C6 MixtureCompeting electronic effectsStandard electrophiles (NBS, HNO₃)Low regioselectivity, mixture of isomers.
Steric Control C4Use a bulky electrophile to disfavor attack at the more hindered C6 position.t-Butyl group installation, bulky sulfonating agents.Moderate to good selectivity for C4, highly dependent on the electrophile.
Protecting Group C4O-alkylation (-OH to -OR) diminishes the C2 substituent's directing strength.MeI, BnBr, then electrophile.High regioselectivity for C4.[14]
SNAr C3 or C5Nucleophilic displacement of a halogen, activated by the N and other EWGs.Amines, alkoxides, thiolates in DMF/DMSO.Selective displacement of F or Cl, depending on conditions.[15]

References

Technical Support Center: Catalyst Selection for Cross-Coupling with 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cross-coupling reactions involving the 5-chloro-3-fluoro-2-hydroxypyridine scaffold. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this substrate. We will move beyond simple protocols to explain the underlying principles of catalyst selection and provide robust troubleshooting strategies to ensure the success of your experiments.

Overview: The Unique Challenges of this compound

Functionalizing this compound is a non-trivial task due to a combination of electronic, steric, and structural factors. A successful cross-coupling strategy requires a nuanced understanding of these challenges:

  • Inert C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide or iodide counterparts in palladium-catalyzed cross-couplings.[1] Activating this bond requires highly active catalyst systems, typically featuring bulky, electron-rich ligands.[1][2]

  • The "2-Pyridyl Problem": The pyridine nitrogen can act as a ligand itself, coordinating to the palladium center and inhibiting catalytic activity.[3][4] This catalyst poisoning is a common failure mode in reactions involving 2-substituted pyridines.

  • The 2-Hydroxy Group (Pyridone Tautomerism): The 2-hydroxypyridine moiety exists in equilibrium with its 2-pyridone tautomer. The acidic proton of the hydroxyl/amide group can interfere with organometallic reagents and strong bases. Furthermore, the pyridone oxygen can act as a chelating group, altering the electronic environment of the catalyst and affecting its reactivity.

  • Electronic Effects: The electron-withdrawing fluorine atom further deactivates the pyridine ring, influencing the oxidative addition step.[5]

Understanding these competing factors is the cornerstone of rational catalyst selection and troubleshooting.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding before delving into specific reaction types.

Q1: What is the first step I should consider when planning a cross-coupling reaction with this substrate?

A1: Your primary consideration should be the 2-hydroxy group. You must decide whether to proceed with the free hydroxyl/pyridone or to protect it (e.g., as a methoxy or benzyloxy ether).[1] Protecting the group can prevent complications from the acidic proton and chelation, simplifying catalyst selection. However, it adds steps to your synthesis. If you proceed without protection, the choice of base and catalyst becomes even more critical to avoid deprotonation-related side reactions and ensure compatibility.

Q2: Which types of cross-coupling reactions are most viable for this substrate?

A2: The Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira reactions are all feasible and highly effective for functionalizing similar heteroaryl chlorides.[6]

  • Suzuki-Miyaura Coupling: Ideal for forming C(sp²)–C(sp²) or C(sp²)–C(sp³) bonds.

  • Buchwald-Hartwig Amination: The premier method for forming C–N bonds with a vast range of amines.[7]

  • Sonogashira Coupling: Used to install terminal alkynes, forming C(sp²)–C(sp) bonds.[8]

Q3: Why are bulky, electron-rich phosphine ligands so frequently recommended?

A3: They address two of the main challenges simultaneously. The high electron density on the phosphorus atom facilitates the difficult oxidative addition of the C-Cl bond to the Pd(0) center, which is often the rate-limiting step.[2][9] The steric bulk of the ligand promotes the final reductive elimination step to release the product and regenerate the active catalyst, while also preventing the formation of inactive catalyst dimers.[10] Examples include the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs).[9][11]

Troubleshooting Guide: From Failed Reactions to Optimized Results

Even with careful planning, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.

Problem: My reaction shows low or no conversion of the starting material.

This is the most common issue and can stem from multiple sources. A logical, step-by-step diagnosis is key.

Initial Checks (The 3 P's):

  • Purity: Are your reagents, especially the coupling partner (e.g., boronic acid), pure? Boronic acids can degrade during storage, leading to protodeboronation.[10][12] Amines should be of high purity to avoid introducing catalyst poisons.[12]

  • Palladium: Is the active Pd(0) catalyst being generated effectively? Pd(II) precursors like Pd(OAc)₂ require in-situ reduction, which can be inefficient.[13] Using modern Pd(II) precatalysts (e.g., G3-XPhos) that rapidly form the active LPd(0) species upon exposure to base is highly recommended for reliability.[10][14]

  • Precautions: Is your reaction rigorously free of oxygen and water?[12] Ensure all solvents are properly degassed and that the reaction is run under a robustly inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.[10]

Workflow: Troubleshooting Low Product Yield

G start Low / No Conversion check_purity Check Reagent Purity (Aryl-Cl, Coupling Partner, Base) start->check_purity Step 1 check_inert Verify Inert Atmosphere (Degas Solvents, Purge Headspace) check_purity->check_inert If OK check_catalyst Evaluate Catalyst System check_inert->check_catalyst If OK sub_catalyst Using Pd(II) Precursor? check_catalyst->sub_catalyst use_precatalyst Switch to Pd(II) Precatalyst (e.g., G3-XPhos, PEPPSI) sub_catalyst->use_precatalyst Yes screen_ligands Screen More Active Ligands (e.g., XPhos, SPhos, RuPhos, NHCs) sub_catalyst->screen_ligands No / Already Using screen_conditions Systematically Screen Conditions screen_ligands->screen_conditions screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃, NaOtBu) screen_conditions->screen_base screen_solvent Screen Solvents (Toluene, Dioxane, t-AmOH) screen_base->screen_solvent increase_temp Increase Temperature (e.g., 100-120 °C) screen_solvent->increase_temp success Optimized Reaction increase_temp->success

Caption: A systematic workflow for diagnosing and resolving low-yield cross-coupling reactions.

Problem: I observe a black precipitate (Palladium black) in my reaction.

This indicates catalyst decomposition. The active, soluble Pd(0) complex has agglomerated into inactive palladium metal.

  • Cause: The ancillary ligand may be degrading or dissociating from the metal center at high temperatures.[12]

  • Solution 1: Reduce the reaction temperature. Run the reaction at the lowest temperature that still affords a reasonable rate.

  • Solution 2: Switch to a more robust ligand. Bulky biarylphosphine ligands and N-heterocyclic carbenes (NHCs) often form more stable complexes that resist decomposition at elevated temperatures.[9]

Problem: I am seeing significant hydrodechlorination (starting material is converted to 3-fluoro-2-hydroxypyridine).

This side reaction occurs when the aryl chloride is reduced instead of coupled.

  • Cause: The presence of a proton source, most commonly residual water in reagents or solvents.[12] Certain bases or amines can also act as hydrogen donors.

  • Solution 1: Scrupulously dry all reagents and solvents. Ensure glassware is oven- or flame-dried.

  • Solution 2: Screen the base. Stronger bases can sometimes promote this pathway. Switching from an alkoxide like NaOtBu to a carbonate or phosphate like Cs₂CO₃ or K₃PO₄ may mitigate the issue.[12]

Catalyst & Condition Selection Guides

The following tables provide validated starting points for specific cross-coupling reactions. Optimization will likely be required for your specific coupling partner.

Guide 1: Suzuki-Miyaura Coupling

For the formation of a C-C bond with a boronic acid or ester.

ParameterRecommended ConditionsRationale & Expert Insights
Pd Precursor G3-XPhos, G3-SPhos, Pd₂(dba)₃, Pd(OAc)₂G3 precatalysts are highly recommended for generating the active catalyst reliably.[14] If using Pd(OAc)₂ or Pd₂(dba)₃, ensure a sufficient ligand-to-metal ratio (typically 2:1).
Ligand XPhos, SPhos, RuPhosThese bulky, electron-rich biarylphosphine ligands are the gold standard for activating challenging aryl chlorides.[1][11]
Base K₃PO₄, Cs₂CO₃ (2-3 equiv.)K₃PO₄ is a robust, effective base for many heteroaryl couplings.[6] Cs₂CO₃ is more soluble and can sometimes offer better results.
Solvent Toluene, 1,4-Dioxane, or t-AmOH/H₂OAnhydrous toluene or dioxane are excellent starting points. A small amount of water can sometimes be beneficial, but start with anhydrous conditions to avoid hydrodechlorination.
Temperature 100-110 °CA higher temperature is generally required to facilitate the oxidative addition of the C-Cl bond.
  • To an oven-dried reaction vial, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and K₃PO₄ (2.0-3.0 equiv.).

  • Add the palladium precatalyst (e.g., G3-XPhos, 2 mol%).

  • Seal the vial with a PTFE-lined cap.

  • Evacuate and backfill the vial with argon or nitrogen (repeat this cycle three times).

  • Add anhydrous, degassed toluene or 1,4-dioxane via syringe.

  • Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

Guide 2: Buchwald-Hartwig Amination

For the formation of a C-N bond with a primary or secondary amine.

ParameterRecommended ConditionsRationale & Expert Insights
Pd Precursor G4-XPhos, G2-BrettPhos, Pd₂(dba)₃The G4 precatalysts are specifically designed for amination reactions.[15]
Ligand XPhos, RuPhos, BrettPhosThe choice of ligand is often dependent on the amine. For primary amines, BrettPhos can be highly effective. For secondary amines, XPhos is a very general and robust choice.[13]
Base NaOtBu, LHMDS, Cs₂CO₃ (1.5-2.0 equiv.)Strong bases like NaOtBu or LHMDS are typically required.[16] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ can be attempted, though it may require higher temperatures or catalyst loadings.
Solvent Toluene, 1,4-DioxaneThese are the most common and effective solvents for Buchwald-Hartwig aminations.
Temperature 90-110 °CSimilar to Suzuki coupling, forcing conditions are often necessary.
  • In a glovebox, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.5 equiv.) to an oven-dried vial.

  • Add the this compound (1.0 equiv.).

  • Add anhydrous, degassed toluene.

  • Finally, add the amine (1.1-1.2 equiv.) via syringe.

  • Seal the vial, remove it from the glovebox, and heat with vigorous stirring at 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

Guide 3: Sonogashira Coupling

For the formation of a C-C bond with a terminal alkyne.

ParameterRecommended ConditionsRationale & Expert Insights
Pd Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%)These are the classical, most reliable palladium sources for Sonogashira reactions.[8][17]
Cu Co-catalyst CuI (1-10 mol%)Copper(I) iodide is the standard co-catalyst, essential for forming the copper acetylide intermediate.[8]
Base Et₃N, DIPEA (2-3 equiv.)An amine base is required to neutralize the HX generated and to act as the solvent or co-solvent.[18]
Solvent THF, DMF, or neat amine baseThe reaction is often run in a mixture of a solvent like THF and the amine base.
Temperature Room Temp to 80 °CSonogashira couplings can often be run under milder conditions than Suzuki or Buchwald-Hartwig reactions. Start at room temperature and gently heat if necessary.
  • To a reaction flask, add this compound (1.0 equiv.), PdCl₂(PPh₃)₂ (2-5 mol%), and CuI (1-10 mol%).

  • Seal the flask and establish an inert atmosphere (evacuate/backfill with Argon).

  • Add degassed THF and the amine base (e.g., Et₃N).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 50-80 °C.

Visualized Decision & Mechanistic Frameworks

Catalyst Selection Decision Tree

G start Goal: Functionalize This compound bond_type Desired Bond? start->bond_type suzuki_node Suzuki-Miyaura Coupling bond_type->suzuki_node C-C (Aryl, Vinyl) buchwald_node Buchwald-Hartwig Amination bond_type->buchwald_node C-N (Amine) sonogashira_node Sonogashira Coupling bond_type->sonogashira_node C-C (Alkyne) suzuki_cat Catalyst System: - Pd Precatalyst (G3-XPhos) - Bulky Ligand (XPhos, SPhos) - Base (K₃PO₄, Cs₂CO₃) suzuki_node->suzuki_cat buchwald_cat Catalyst System: - Pd Precatalyst (G4-XPhos) - Bulky Ligand (XPhos, BrettPhos) - Base (NaOtBu, LHMDS) buchwald_node->buchwald_cat sonogashira_cat Catalyst System: - Pd Catalyst (PdCl₂(PPh₃)₂) - Cu(I) Co-catalyst (CuI) - Base (Et₃N, DIPEA) sonogashira_node->sonogashira_cat

Caption: A decision tree for initial catalyst system selection based on the desired bond formation.

Simplified Suzuki-Miyaura Catalytic Cycle dot

G pd0 LPd(0) oa_complex L(Ar)Pd(II)-Cl tm_complex L(Ar)Pd(II)-R product Ar-R tm_complex->product aryl_chloride Ar-Cl aryl_chloride->oa_complex boronic_acid R-B(OH)₂ + Base boronic_acid->tm_complex

References

Technical Support Center: Scale-Up Synthesis of 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the scale-up synthesis of 5-Chloro-3-fluoro-2-hydroxypyridine. The information presented is synthesized from established chemical principles and relevant literature to ensure scientific integrity and practical utility.

I. Synthetic Pathway Overview

The most practical synthetic route for this compound on a larger scale involves a two-step process starting from the readily available 2,3-difluoro-5-chloropyridine. The key transformations are a nucleophilic aromatic substitution (SNAr) to introduce the amino group, followed by a diazotization-hydrolysis to yield the final product.

Synthetic_Pathway A 2,3-Difluoro-5-chloropyridine B 2-Amino-5-chloro-3-fluoropyridine A->B  Ammonia (aq) or NH3 (gas) Autoclave, Heat C This compound B->C 1. NaNO2, HBr (aq) 2. Heat

Caption: Proposed synthetic pathway for this compound.

II. Troubleshooting Guide: Navigating Common Synthetic Challenges

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing potential causes and actionable solutions.

Step 1: Amination of 2,3-Difluoro-5-chloropyridine

Question 1: My amination reaction is sluggish, or the conversion to 2-amino-5-chloro-3-fluoropyridine is low. What are the likely causes and how can I improve the yield?

Answer: Low conversion in the amination of 2,3-difluoro-5-chloropyridine is a common issue when scaling up. The primary factors to investigate are reaction conditions and reagent quality.

  • Potential Causes:

    • Insufficient Temperature and Pressure: This reaction typically requires elevated temperatures (e.g., 120°C) in a sealed reactor (autoclave) to proceed at a reasonable rate.[1] Insufficient temperature or pressure will lead to a slow and incomplete reaction.

    • Poor Mixing: In a larger reactor, inadequate agitation can lead to poor mass transfer between the liquid ammonia (or aqueous ammonia) and the starting material, especially if it is not fully dissolved.

    • Reagent Quality: The purity of the 2,3-difluoro-5-chloropyridine is crucial. Impurities can interfere with the reaction. The concentration and quality of the ammonia source are also important. Anhydrous liquid ammonia is often more effective than aqueous solutions.[1]

    • Reaction Time: The reaction may simply require a longer time to reach completion on a larger scale.

  • Troubleshooting and Optimization:

    • Verify Reaction Conditions: Ensure your reactor is reaching and maintaining the target temperature and pressure. For a 0.67 mol scale reaction, conditions of 120°C for 24 hours in an autoclave have been reported to be effective.[1]

    • Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous.

    • Monitor Reaction Progress: If possible, take aliquots (after safely cooling and depressurizing the reactor) to monitor the reaction progress by HPLC or GC to determine the optimal reaction time.

    • Consider Anhydrous Ammonia: If using aqueous ammonia, switching to anhydrous liquid ammonia in a suitable pressure reactor can significantly improve the reaction rate and yield.

Question 2: I am observing the formation of significant byproducts during the amination step. What are they and how can I minimize them?

Answer: Byproduct formation is often related to the reactivity of the starting material and the reaction conditions.

  • Potential Byproducts:

    • Diamination Products: Although less likely due to the deactivating effect of the first amino group, over-amination at the 3-position is a possibility under harsh conditions.

    • Hydrolysis Products: If using aqueous ammonia, hydrolysis of the starting material to form hydroxypyridines can occur, especially at high temperatures.

  • Minimization Strategies:

    • Strict Temperature Control: Avoid excessive temperatures that can promote side reactions.

    • Use of Anhydrous Ammonia: This eliminates the possibility of hydrolysis byproducts.

    • Molar Ratio of Reactants: Use a controlled excess of ammonia to favor the desired monosubstitution.

Step 2: Diazotization and Hydrolysis of 2-Amino-5-chloro-3-fluoropyridine

Question 3: The diazotization of 2-amino-5-chloro-3-fluoropyridine is not proceeding to completion, or I am getting a low yield of the final product. What should I check?

Answer: The diazotization of aminopyridines can be a sensitive reaction, and several factors can influence its success on a larger scale.

  • Potential Causes:

    • Temperature Control: Diazotization reactions are typically carried out at low temperatures (0 to -10°C) to ensure the stability of the diazonium salt.[2] If the temperature is too high, the diazonium salt can decompose prematurely, leading to byproducts.

    • Rate of Addition of Sodium Nitrite: A slow, controlled addition of the sodium nitrite solution is crucial to maintain the low temperature and prevent localized overheating.[2]

    • Acid Concentration: A sufficient concentration of a strong acid, such as hydrobromic acid (HBr), is necessary to generate nitrous acid in situ and to keep the reaction medium acidic.[2]

    • Purity of the Starting Amine: Impurities in the 2-amino-5-chloro-3-fluoropyridine can interfere with the diazotization reaction.

  • Troubleshooting and Optimization:

    • Maintain Low Temperature: Ensure your cooling bath and reactor setup can maintain a stable temperature between 0 and -10°C throughout the addition of sodium nitrite.

    • Slow and Subsurface Addition: Add the sodium nitrite solution slowly and, if possible, below the surface of the reaction mixture to ensure rapid mixing and heat dissipation.

    • Use of Excess Acid: Ensure that a sufficient excess of a strong acid like 48% HBr is used.

    • Monitor for Completion: The completion of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Question 4: During the hydrolysis of the diazonium salt, I am observing the formation of a dark, tarry substance. What is causing this and how can it be prevented?

Answer: The formation of tarry byproducts is a common problem in diazotization reactions, often due to the decomposition of the diazonium salt into highly reactive species that can polymerize or react with other components in the mixture.

  • Potential Causes:

    • Uncontrolled Decomposition: If the diazonium salt is not hydrolyzed in a controlled manner, it can decompose via radical pathways, leading to polymerization.

    • Presence of Impurities: Impurities can catalyze the decomposition of the diazonium salt.

    • Localized Overheating: During the heating step for hydrolysis, localized hotspots can lead to uncontrolled decomposition.

  • Prevention Strategies:

    • Controlled Heating: After the diazotization is complete, warm the reaction mixture slowly and uniformly to the desired temperature for hydrolysis.

    • Ensure Purity of Starting Material: Use high-purity 2-amino-5-chloro-3-fluoropyridine for the reaction.

    • Degas Solvents: While not always necessary, in some cases, degassing the solvents can help to remove oxygen, which can participate in radical side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions to take during the synthesis of this compound?

A1: Safety is paramount. Key precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat.

  • Ventilation: Conduct all steps in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling of Reagents:

    • Ammonia: Anhydrous ammonia is a toxic and corrosive gas. Handle it in a closed system with appropriate pressure relief and scrubbing capabilities.

    • Hydrobromic Acid: This is a corrosive acid. Handle with care to avoid skin and respiratory tract burns.

    • Sodium Nitrite: This is an oxidizing agent and is toxic if ingested. Avoid contact with acidic solutions, which will release toxic nitrogen oxides.

    • Diazonium Salts: While not isolated, diazonium salts can be explosive when dry. Always keep them in solution.

  • Emergency Preparedness: Have an emergency eyewash station and safety shower readily accessible.

Q2: What analytical techniques are recommended for monitoring the progress of the reactions and the purity of the final product?

A2: A combination of techniques is recommended:

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for monitoring the disappearance of starting materials and the appearance of products. Thin Layer Chromatography (TLC) can also be used for quick qualitative checks.

  • Product Purity: HPLC is the preferred method for determining the purity of the final product.

  • Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS) should be used to confirm the structure of the final product and key intermediates.

Q3: What are the key considerations for purifying the final product on a large scale?

A3: Purification at scale requires a different approach than on the lab bench.

  • Crystallization: The preferred method for purifying solid products on a large scale is crystallization. A systematic solvent screen should be performed to identify a suitable solvent system that provides good recovery and high purity.

  • Extraction: An aqueous workup is typically required to remove inorganic salts and acids. Ensure that the pH is carefully adjusted to precipitate the product, which is a hydroxypyridine and can be soluble in both acidic and basic conditions.

  • Filtration and Drying: Use appropriate filtration equipment (e.g., a filter press or a Nutsche filter) for large quantities of solid. Drying should be done under vacuum at a controlled temperature to avoid decomposition.

IV. Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-chloro-3-fluoropyridine

  • Materials:

    • 2,3-Difluoro-5-chloropyridine

    • Liquid ammonia or concentrated aqueous ammonia

    • Deionized water

    • Ethyl acetate

    • Anhydrous sodium sulfate

  • Procedure (adapted from similar syntheses[1]):

    • In a suitable autoclave, charge 2,3-difluoro-5-chloropyridine (1.0 eq).

    • Carefully add liquid ammonia (12.0 eq) or a sufficient volume of concentrated aqueous ammonia.

    • Seal the autoclave and heat the reaction mixture to 120°C with stirring for 24 hours.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

    • A yellowish solid precipitate of the product should be observed. Filter the solid and wash the filter cake with deionized water.

    • Extract the filtrate with ethyl acetate.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain additional product.

    • Combine all batches of the product and dry under vacuum.

Protocol 2: Synthesis of this compound

  • Materials:

    • 2-Amino-5-chloro-3-fluoropyridine

    • 48% Hydrobromic acid (HBr)

    • Sodium nitrite (NaNO₂)

    • Deionized water

    • Sodium hydroxide (NaOH) solution

  • Procedure (adapted from analogous diazotization reactions[2]):

    • To a stirred solution of 48% HBr, cool the solution to 0°C.

    • Slowly add 2-amino-5-chloro-3-fluoropyridine (1.0 eq) while maintaining the temperature at 0°C.

    • Cool the reaction mixture to -10°C.

    • Prepare a solution of sodium nitrite (2.5 eq) in deionized water.

    • Slowly add the sodium nitrite solution to the reaction mixture over 1.5 hours, ensuring the temperature does not rise above -5°C.

    • Stir the mixture for an additional 30 minutes at -10°C.

    • Slowly warm the reaction mixture to room temperature, and then heat to 50-60°C to facilitate hydrolysis of the diazonium salt. Nitrogen gas evolution will be observed.

    • After gas evolution ceases, cool the mixture to room temperature.

    • Carefully neutralize the reaction mixture with a NaOH solution to precipitate the product. The pH should be adjusted to be near neutral.

    • Filter the solid product, wash with cold deionized water, and dry under vacuum.

Reaction Step Key Parameters Typical Values Scale-Up Considerations
Amination Temperature120°CEnsure uniform heating and accurate temperature monitoring.
PressureAutogenousUse a pressure-rated reactor with appropriate safety features.
Reaction Time24 hoursMay need to be optimized based on scale and mixing efficiency.
Diazotization Temperature-10 to 0°CCritical for diazonium salt stability. Use a robust cooling system.
NaNO₂ Addition RateSlow, controlledUse a syringe pump or addition funnel for controlled addition.
Hydrolysis Temperature50-60°CGradual heating is crucial to control the rate of nitrogen evolution.

V. Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Purity Issue Step Which step has the issue? Start->Step Amination Amination Step Step->Amination Amination Diazotization Diazotization/Hydrolysis Step Step->Diazotization Diazotization LowConversion Low Conversion? Amination->LowConversion Byproducts Byproducts Observed? LowConversion->Byproducts No TempPressure Increase Temp/Pressure LowConversion->TempPressure Yes ControlTemp Strict Temp Control Byproducts->ControlTemp Yes Mixing Improve Agitation TempPressure->Mixing Time Increase Reaction Time Mixing->Time Anhydrous Use Anhydrous NH3 ControlTemp->Anhydrous IncompleteReaction Incomplete Diazotization? Diazotization->IncompleteReaction TarryProduct Tarry Product? IncompleteReaction->TarryProduct No LowTemp Maintain Low Temp (-10 to 0°C) IncompleteReaction->LowTemp Yes ControlledHeat Controlled Heating for Hydrolysis TarryProduct->ControlledHeat Yes SlowAddition Slow NaNO2 Addition LowTemp->SlowAddition Acid Ensure Sufficient Acid SlowAddition->Acid Purity Use Pure Starting Amine ControlledHeat->Purity

Caption: A decision tree for troubleshooting common issues in the synthesis.

VI. References

  • Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. J Org Chem. 2024 Jun 7;89(11):8299-8304. --INVALID-LINK--

  • 5-Fluoro-2-hydroxypyridine synthesis. ChemicalBook. --INVALID-LINK--

  • 2-Bromo-5-chloro-3-fluoropyridine synthesis. ChemicalBook. --INVALID-LINK--

  • 2-Amino-5-chloro-3-fluoropyridine. ChemicalBook. --INVALID-LINK--

  • Synthesis method of 2,3-difluoro-5-chloropyridine. Google Patents. CN101648904B. --INVALID-LINK--

  • Synthesis method of 5-chloro-2,3-dihydroxyl pyridine. Google Patents. CN101830845A. --INVALID-LINK--

References

Validation & Comparative

A Comparative Technical Guide to 5-Chloro-3-fluoro-2-hydroxypyridine and Other Key Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 5-Chloro-3-fluoro-2-hydroxypyridine, a significant heterocyclic compound, and other strategically important pyridine derivatives. Tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis, this document delves into the nuanced differences in physicochemical properties, reactivity, and potential applications. The information presented herein is supported by experimental data and established scientific principles to empower informed decisions in research and development.

Introduction: The Ubiquitous Pyridine Scaffold

The pyridine ring is a fundamental heterocyclic scaffold that forms the core of numerous pharmaceuticals, agrochemicals, and functional materials. Its unique electronic properties, including its aromaticity and the presence of a basic nitrogen atom, allow for a wide range of chemical modifications. The nature and position of substituents on the pyridine ring profoundly influence its biological activity and chemical reactivity. This guide focuses on this compound and provides a comparative perspective against other key pyridine intermediates to highlight the subtle yet critical impact of substitution patterns on molecular behavior.

Comparative Analysis of Physicochemical Properties

The interplay of electronic and steric effects of substituents dictates the physical and chemical characteristics of pyridine derivatives. Here, we compare this compound with three other important pyridine building blocks: 2,5-Dichloropyridine, 2-Chloro-5-fluoronicotinic acid, and 2-Chloro-3-fluoro-5-nitropyridine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)Key Features
This compound C₅H₃ClFNO147.53[1]Not availableNot availablePresence of a hydroxyl group allows for tautomerism (pyridin-2-one form). Halogen substitution activates the ring for nucleophilic attack.
2,5-Dichloropyridine C₅H₃Cl₂N147.9959-62190-191Symmetrical dichlorination influences reactivity at multiple sites.
2-Chloro-5-fluoronicotinic acid C₆H₃ClFNO₂175.54Not availableNot availableCarboxylic acid functionality offers a handle for amide bond formation and other derivatizations.[2]
2-Chloro-3-fluoro-5-nitropyridine C₅H₂ClFN₂O₂176.53Not available~247Strong electron-withdrawing nitro group significantly activates the pyridine ring for nucleophilic aromatic substitution.[3]

Electronic Landscape and Reactivity Profile

The reactivity of the pyridine ring is a direct consequence of its electron distribution, which is significantly modulated by its substituents.

Nucleophilic Aromatic Substitution (SNA_r)

The electron-deficient nature of the pyridine ring, exacerbated by electron-withdrawing substituents like halogens and nitro groups, makes it susceptible to nucleophilic attack. The general mechanism for SNAr on a substituted pyridine is depicted below.

Figure 1: Generalized mechanism of nucleophilic aromatic substitution on a pyridine ring.

  • This compound : The presence of two halogen atoms (chlorine and fluorine) and a hydroxyl group (which exists in equilibrium with its pyridin-2-one tautomer) makes this molecule an interesting substrate for nucleophilic substitution. The chlorine at the 5-position and the fluorine at the 3-position activate the ring. The 2-hydroxy group can also be a site of reaction or influence the regioselectivity of substitution on the ring. Studies on similar halogenated 2-pyridones show that they can act as halogen bond donors, which can influence their interactions and reactivity[4][5].

  • 2,5-Dichloropyridine : With chlorine atoms at the 2- and 5-positions, this molecule is primed for nucleophilic attack, particularly at the 2-position, which is more activated by the ring nitrogen. It is a versatile intermediate used in cross-coupling reactions[6].

  • 2-Chloro-5-fluoronicotinic acid : The chloro and fluoro substituents activate the ring towards nucleophilic substitution. The carboxylic acid group at the 3-position further influences the electronic properties and can be a site for subsequent chemical transformations, such as amide bond formation[7].

  • 2-Chloro-3-fluoro-5-nitropyridine : The potent electron-withdrawing nitro group at the 5-position, in conjunction with the halogens at the 2- and 3-positions, renders this pyridine highly reactive towards nucleophiles[3][8]. The nitro group significantly facilitates nucleophilic aromatic substitution, making it a valuable precursor for highly functionalized pyridines[9].

Synthetic Accessibility: A Look at Experimental Protocols

The utility of a building block is intrinsically linked to its synthetic accessibility. Below are representative protocols for the synthesis of the discussed pyridine derivatives, highlighting the chemical transformations involved.

Workflow for the Synthesis of Halogenated Pyridines

Synthesis_Workflow Start Pyridine Precursor Halogenation Halogenation Start->Halogenation Nitration Nitration Halogenation->Nitration Functional_Group_Interconversion Functional Group Interconversion Halogenation->Functional_Group_Interconversion Nitration->Functional_Group_Interconversion Target_Molecule Target Pyridine Derivative Functional_Group_Interconversion->Target_Molecule

Figure 2: General synthetic workflow for functionalized pyridines.

Protocol 1: Synthesis of 2-Chloro-5-fluoronicotinic acid

A common route to 2-Chloro-5-fluoronicotinic acid involves the selective reduction of a di-halogenated precursor followed by functional group manipulation[2].

  • Starting Material : 2,6-dichloro-5-fluoronicotinic acid.

  • Reaction : The starting material is dissolved in a suitable solvent (e.g., a mixture of methanol and water).

  • Reagents : A reducing agent is employed to selectively remove the chlorine atom at the 6-position. This can be achieved through catalytic hydrogenation using a palladium catalyst (e.g., Pd(OAc)₂) in the presence of a phosphine ligand (e.g., PPh₃) and a base (e.g., Et₃N), with formic acid as the hydrogen source[2].

  • Work-up and Isolation : After the reaction is complete, the mixture is cooled, and water is added. The product is then isolated by filtration and purified, often by recrystallization, to yield the desired 2-chloro-5-fluoronicotinic acid[2].

Protocol 2: Synthesis of 2-Chloro-3-fluoro-5-nitropyridine

This compound can be synthesized from a corresponding hydroxypyridine precursor through a chlorination reaction[10].

  • Starting Material : 3-fluoro-5-nitropyridin-2-ol.

  • Chlorination : The starting material is treated with a chlorinating agent, such as a mixture of phosphorus trichloride and phosphorus pentachloride[10].

  • Reaction Conditions : The reaction is typically carried out at an elevated temperature (e.g., 60 °C) for several hours[10].

  • Work-up and Purification : Upon completion, the reaction mixture is carefully quenched with ice. The product is then extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified by column chromatography to afford 2-chloro-3-fluoro-5-nitropyridine[10].

Spectroscopic Characterization

Expected Spectroscopic Data for this compound:

  • ¹H NMR : Due to the tautomerism, the proton chemical shifts would be sensitive to the solvent and concentration. In the pyridin-2-one form, one would expect two aromatic protons, each showing coupling to the fluorine atom and to each other. The N-H proton would likely appear as a broad singlet.

  • ¹³C NMR : Five distinct carbon signals are expected. The carbon bearing the hydroxyl/carbonyl group would be significantly downfield. The carbons attached to the halogens would also show characteristic shifts and C-F coupling.

  • IR Spectroscopy : Key vibrational bands would include the N-H stretch (for the pyridin-2-one tautomer) typically around 3400-3200 cm⁻¹, a C=O stretch around 1650 cm⁻¹, and C-Cl and C-F stretching vibrations in the fingerprint region.

  • Mass Spectrometry : The mass spectrum would show a molecular ion peak corresponding to its molecular weight (147.53 g/mol ), with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M peak)[1].

¹H NMR Data for 2-Chloro-5-fluoronicotinic acid (in DMSO-d₆):

  • δ 8.16 (dd, 1H)

  • δ 8.58 (d, 1H)[2]

This data provides a reference for the chemical shifts of protons on a similarly substituted pyridine ring.

Applications in Research and Industry

The utility of these pyridine derivatives is vast and varied, with each compound offering unique advantages for specific applications.

  • This compound : Its structure suggests potential as an intermediate in the synthesis of agrochemicals and pharmaceuticals. The combination of halogens and a hydroxyl group provides multiple points for diversification. It is a known environmental transformation product of the herbicide Clodinafop[1].

  • 2,5-Dichloropyridine : This is a widely used building block in organic synthesis, particularly for the preparation of more complex pyridine-containing molecules through cross-coupling reactions.

  • 2-Chloro-5-fluoronicotinic acid : The presence of the carboxylic acid group makes it a valuable precursor for the synthesis of amides, esters, and other derivatives with potential biological activity. It is an intermediate for various drugs, including those for diabetes, depression, and cancer[2].

  • 2-Chloro-3-fluoro-5-nitropyridine : Its high reactivity makes it an excellent starting material for the synthesis of polysubstituted pyridines that are often difficult to prepare by other means. It is a key intermediate for antibacterial agents, kinase inhibitors, and herbicides[8].

Conclusion

The comparative analysis of this compound and other selected pyridine derivatives underscores the profound impact of substituent patterns on the physicochemical properties, reactivity, and synthetic utility of these important heterocyclic compounds. While this compound presents an intriguing scaffold with potential applications in agrochemical and pharmaceutical development, a deeper understanding of its experimental properties is crucial for its full exploitation. This guide provides a foundational framework for researchers to navigate the selection and application of these versatile building blocks in their synthetic endeavors.

References

Validating the Biological Activity of 5-Chloro-3-fluoro-2-hydroxypyridine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals exploring novel bioactive compounds, 5-Chloro-3-fluoro-2-hydroxypyridine presents an intriguing scaffold. As a known environmental transformation product of the herbicide Clodinafop, its biological activity warrants rigorous investigation. This guide provides a framework for validating the activity of this compound in key biological assays, comparing its potential efficacy against relevant benchmarks. We will delve into the rationale behind experimental choices, provide detailed protocols, and present a clear path for comprehensive evaluation.

Introduction: Unveiling the Potential of a Halogenated Pyridine

This compound is a halogenated derivative of 2-hydroxypyridine, a core structure in many biologically active molecules. The presence of both chlorine and fluorine atoms can significantly influence its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its interaction with biological targets.

Its origin as a metabolite of Clodinafop, an inhibitor of Acetyl-CoA carboxylase (ACCase), provides a strong rationale for investigating its activity against this enzyme. ACCase is a critical enzyme in fatty acid biosynthesis, making it a target for herbicides, as well as for therapeutics in areas like oncology and metabolic diseases. Furthermore, substituted pyridines are known to exhibit a broad range of biological activities, including antimicrobial and cytotoxic effects. This guide will therefore focus on a tripartite validation approach:

  • Primary Target Validation: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay.

  • Broad Spectrum Cytotoxicity Screening: MTT Assay against cancerous and non-cancerous cell lines.

  • Antimicrobial Activity Assessment: Broth Microdilution Assay against representative bacterial strains.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the activity of this compound, a judicious selection of comparator compounds is essential.

Compound CategoryRationale for ComparisonCommercially Available Examples
Parent Compound Metabolite To understand the biological relevance of the transformation.Clodinafop Acid (the active form of the herbicide)
Structurally Related Halogenated Pyridines To assess the contribution of the specific halogenation pattern to biological activity.2,3,5-Trichloropyridine[1][2][3][4][5], 3-Fluoro-2-hydroxypyridine[6]
Non-halogenated Parent Scaffold To establish a baseline activity for the core hydroxypyridine structure.2-Hydroxypyridine[7][8][9]
Established Inhibitors/Antibiotics To benchmark potency against known standards in respective assays.Haloxyfop (ACCase inhibitor), Doxorubicin (cytotoxic agent), Ciprofloxacin (antibiotic)

Experimental Validation: Protocols and Rationale

This section provides detailed, step-by-step methodologies for the key validation assays. The causality behind experimental choices is explained to ensure a self-validating system.

Primary Target Validation: Acetyl-CoA Carboxylase (ACCase) Inhibition Assay

Rationale: Given its origin as a metabolite of an ACCase-inhibiting herbicide, this is the most logical primary target to investigate. This assay will determine if this compound retains the inhibitory activity of its parent compound. A cell-free enzymatic assay using recombinant human ACCase (ACC1 and ACC2 isoforms) is recommended for specificity.

Experimental Workflow:

ACCase_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis reagent_prep Prepare Assay Buffer, ATP, Acetyl-CoA, Bicarbonate, and Recombinant ACCase incubation Incubate Enzyme with Test Compounds reagent_prep->incubation compound_prep Prepare Serial Dilutions of Test Compounds (this compound & Comparators) compound_prep->incubation reaction_start Initiate Reaction with Substrates incubation->reaction_start reaction_stop Stop Reaction at Timed Intervals reaction_start->reaction_stop detection Measure Product Formation (e.g., ADP-Glo Assay) reaction_stop->detection analysis Calculate IC50 Values detection->analysis

Caption: Workflow for the ACCase Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT).

    • Prepare stock solutions of ATP, Acetyl-CoA, and sodium bicarbonate in the assay buffer.

    • Prepare a working solution of recombinant human ACCase (ACC1 or ACC2) in the assay buffer.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound and comparator compounds in DMSO.

    • Perform serial dilutions in the assay buffer to achieve a range of test concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Procedure (96-well plate format):

    • Add 5 µL of each compound dilution to respective wells.

    • Add 20 µL of the ACCase working solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding 25 µL of a substrate mix containing ATP, Acetyl-CoA, and sodium bicarbonate.

    • Incubate the plate at 37°C for 30 minutes.

  • Detection:

    • Terminate the reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™ Kinase Assay (Promega). This method measures the luminescence generated from the conversion of ADP to ATP, which is proportional to enzyme activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.

    • Determine the IC50 value (the concentration of inhibitor that reduces enzyme activity by 50%) by fitting the data to a dose-response curve.

Broad Spectrum Cytotoxicity Screening: MTT Assay

Rationale: It is crucial to assess the general cytotoxicity of a novel compound to understand its therapeutic window. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[10][11][12][13] We recommend screening against a panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells) to assess for selective toxicity.

Experimental Workflow:

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_detection Assay & Detection cluster_analysis Data Analysis cell_seeding Seed Cells in a 96-well Plate cell_attachment Allow Cells to Adhere (24 hours) cell_seeding->cell_attachment compound_addition Add Serial Dilutions of Test Compounds cell_attachment->compound_addition incubation Incubate for 48-72 hours compound_addition->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals (e.g., with DMSO) mtt_addition->formazan_solubilization absorbance_reading Read Absorbance at 570 nm formazan_solubilization->absorbance_reading ic50_calculation Calculate IC50 Values absorbance_reading->ic50_calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

Detailed Protocol:

  • Cell Seeding:

    • Culture selected cell lines to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and comparator compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO in medium).

    • Incubate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Antimicrobial Activity Assessment: Broth Microdilution Assay

Rationale: Halogenated pyridines are known to possess antimicrobial properties. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17] We recommend testing against representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Experimental Workflow:

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_dilution Prepare Serial Dilutions of Test Compounds in Broth inoculation Inoculate Microplate Wells with Bacterial Suspension compound_dilution->inoculation inoculum_prep Prepare Standardized Bacterial Inoculum (0.5 McFarland) inoculum_prep->inoculation incubation Incubate at 37°C for 18-24 hours inoculation->incubation mic_determination Determine MIC (Lowest Concentration with No Visible Growth) incubation->mic_determination

Caption: Workflow for the Broth Microdilution Assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare serial two-fold dilutions of this compound and comparator compounds in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculum Preparation:

    • Grow bacterial strains overnight in MHB.

    • Dilute the overnight culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Further dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL.

    • Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

Data Summary and Interpretation

The quantitative data from these assays should be summarized in clear, comparative tables.

Table 1: Comparative ACCase Inhibitory Activity (IC50, µM)

CompoundACC1 IC50 (µM)ACC2 IC50 (µM)
This compoundExperimental DataExperimental Data
Clodinafop AcidExperimental DataExperimental Data
2,3,5-TrichloropyridineExperimental DataExperimental Data
2-HydroxypyridineExperimental DataExperimental Data
HaloxyfopLiterature/Experimental DataLiterature/Experimental Data

Table 2: Comparative Cytotoxicity (IC50, µM)

CompoundMCF-7A549HEK293
This compoundExperimental DataExperimental DataExperimental Data
2,3,5-TrichloropyridineExperimental DataExperimental DataExperimental Data
2-HydroxypyridineExperimental DataExperimental DataExperimental Data
DoxorubicinLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundS. aureusE. coli
This compoundExperimental DataExperimental Data
2,3,5-TrichloropyridineExperimental DataExperimental Data
2-HydroxypyridineExperimental DataExperimental Data
CiprofloxacinLiterature/Experimental DataLiterature/Experimental Data

Conclusion and Future Directions

This guide provides a comprehensive framework for the initial biological validation of this compound. By systematically evaluating its activity against its putative primary target, its general cytotoxicity, and its potential antimicrobial effects, researchers can build a robust profile of this compound. Positive results in any of these assays would warrant further investigation, including more extensive structure-activity relationship (SAR) studies with synthesized analogs, in vivo efficacy studies, and detailed mechanistic studies to fully elucidate its mode of action.

References

A Researcher's Guide to the Structure-Activity Relationship of Halogenated 2-Hydroxypyridines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the 2-hydroxypyridine (and its tautomeric form, 2-pyridone) represents a "privileged scaffold." This core structure is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable range of pharmacological activities including anticancer, antimicrobial, and antiviral effects.[1][2][3] The strategic modification of this core, particularly through halogenation, offers a powerful tool to fine-tune a molecule's therapeutic properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of halogenated 2-hydroxypyridine derivatives, with a specific focus on the 5-chloro-3-fluoro-2-hydroxypyridine scaffold. While comprehensive SAR studies on this exact substitution pattern are emerging, we can extrapolate key principles from closely related analogues to guide future discovery efforts.

The 2-Hydroxypyridine Core: A Foundation for Diverse Bioactivity

The 2-pyridone nucleus is a cornerstone in medicinal chemistry.[4] Its prevalence in FDA-approved drugs, such as the kinase inhibitor Palbociclib and the EZH2 inhibitor Tazemetostat, underscores its significance.[4] The ability of the 2-pyridone to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and favorable physicochemical properties, makes it an ideal starting point for drug design.[4] A wide array of derivatives have been synthesized and evaluated, revealing that substitutions on the pyridine ring are critical for modulating their biological effects.[1][2][3]

The Strategic Role of Halogenation in Drug Design

The introduction of halogen atoms, particularly fluorine and chlorine, is a well-established strategy in medicinal chemistry to enhance the drug-like properties of a lead compound. Fluorine, with its small size and high electronegativity, can improve metabolic stability, binding affinity, and membrane permeability.[5][6] Chlorine, while larger, can also increase potency and influence the overall electronic properties of the molecule. The position and nature of the halogen substituent can dramatically alter the biological activity profile of a compound. For some pyridine derivatives, it has been observed that smaller halogens like fluorine and chlorine result in lower IC50 values (higher potency) compared to larger halogens like iodine.[7]

Comparative Analysis of Halogenated 2-Pyridone Derivatives

To understand the potential SAR of this compound, it is instructive to examine the biological data of its analogues. The following table summarizes the anticancer activity of several substituted 2-pyridone derivatives against various cancer cell lines.

Compound IDR (Substitution)Cell LineIC50 (µM)Reference
17b R = Cl, R¹ = H, R² = HHeLa10.7[4]
17c R = R² = H, R¹ = MeHCT-1169.6[4]
17d R = R¹ = H, R² = NO₂HCT-1169.3[4]

Table 1: Anticancer activity of selected 2-pyridone derivatives.[4]

From this limited dataset, we can draw some initial observations. A chloro-substituted derivative (17b ) shows notable activity against the HeLa cell line.[4] The introduction of a nitro group in 17d leads to a slight increase in potency against the HCT-116 cell line compared to the methyl-substituted analogue 17c .[4] This suggests that electron-withdrawing groups may be favorable for the anticancer activity of this particular scaffold.

Deconstructing the this compound Scaffold: A Prospective SAR

Based on the foundational principles of medicinal chemistry and the data from related compounds, we can hypothesize the SAR for the this compound core.

SAR_Hypothesis Core This compound (Core Scaffold) N1 N1 Core->N1 Influence on solubility and membrane permeability C4_C6 C4_C6 Core->C4_C6 Steric and electronic effects on target binding OH OH Core->OH Impact on H-bonding and target interaction Potency Potency N1->Potency PK PK N1->PK C4_C6->Potency Selectivity Selectivity C4_C6->Selectivity OH->Potency

  • C5-Chloro and C3-Fluoro Substituents : The electron-withdrawing nature of both chlorine and fluorine at these positions is expected to significantly influence the electronic distribution of the pyridine ring. This can impact the pKa of the hydroxyl group and the overall binding affinity of the molecule to its biological target. The fluorine at C3 may also enhance metabolic stability.

  • N1-Position : This position is a prime candidate for substitution to explore the SAR. Small alkyl groups, such as methyl or ethyl, could enhance lipophilicity and potentially improve cell permeability and oral bioavailability.[8][9]

  • C2-Hydroxyl Group : This group is likely crucial for activity, potentially acting as a key hydrogen bond donor or acceptor in the binding pocket of a target protein. Bioisosteric replacement with groups like -NH2 or -SH could probe the importance of this interaction.

  • C4 and C6 Positions : These positions are open for substitution to explore the steric and electronic requirements of the binding site. The introduction of small, non-bulky groups could lead to enhanced potency.

Experimental Protocols for SAR Elucidation

To validate the hypothetical SAR, a systematic approach to synthesis and biological evaluation is necessary.

General Synthetic Protocol for N-Alkylation

A common method for generating diversity at the N1 position is through N-alkylation.

  • Dissolution : Dissolve this compound in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Deprotonation : Add a base, for example, potassium carbonate (K2CO3) or sodium hydride (NaH), to the solution and stir at room temperature to deprotonate the hydroxyl group, forming the corresponding pyridone anion.

  • Alkylation : Introduce the desired alkyl halide (e.g., methyl iodide, ethyl bromide) to the reaction mixture.

  • Reaction : Heat the mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification : After completion, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified using column chromatography.

In Vitro Anticancer Activity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for cytotoxic agents.

  • Cell Seeding : Plate cancer cells (e.g., HeLa, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment : Treat the cells with serial dilutions of the synthesized derivatives for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition : Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization : Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading : Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental_Workflow start Start: this compound synthesis Synthesis of Analogues (e.g., N-alkylation, C4/C6 substitution) start->synthesis purification Purification and Characterization (Column Chromatography, NMR, MS) synthesis->purification screening Primary Biological Screening (e.g., MTT Assay against Cancer Cell Lines) purification->screening active_compounds Identification of Active Compounds screening->active_compounds sar_analysis SAR Analysis and Lead Optimization active_compounds->sar_analysis Iterative Process secondary_assays Secondary Assays (e.g., Kinase Inhibition, ADME-Tox) active_compounds->secondary_assays Promising Hits sar_analysis->synthesis Design New Analogues lead_candidate Lead Candidate sar_analysis->lead_candidate secondary_assays->sar_analysis

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. By leveraging insights from the broader family of halogenated 2-pyridones, a systematic SAR exploration can be undertaken. Future research should focus on generating a diverse library of analogues with modifications at the N1, C4, and C6 positions. The resulting biological data will be crucial for building a comprehensive SAR model, which can then guide the design of more potent and selective drug candidates. Further investigation into the mechanism of action of the most active compounds will also be essential for their advancement in the drug discovery pipeline.

References

A Tale of Two Halogens: A Comparative Guide to the Efficacy of Chlorinated vs. Fluorinated Hydroxypyridines in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of medicinal chemistry, the strategic incorporation of halogens onto a drug scaffold is a time-honored strategy to modulate its pharmacological profile. Among the halogens, fluorine and chlorine are frequently employed to enhance the potency, selectivity, and pharmacokinetic properties of lead compounds. This guide provides an in-depth, comparative analysis of the efficacy of chlorinated versus fluorinated hydroxypyridines, a prevalent heterocyclic motif in numerous therapeutic agents. By delving into their synthesis, physicochemical properties, and biological performance, we aim to equip researchers with the insights needed to make informed decisions in their drug design endeavors.

The Strategic Value of Halogenation in Hydroxypyridine Scaffolds

Hydroxypyridines are a cornerstone in drug discovery, featuring in a wide array of approved drugs. Their ability to engage in hydrogen bonding and act as a versatile scaffold makes them an attractive starting point for optimization. The introduction of chlorine or fluorine can profoundly influence a molecule's characteristics in several key ways:

  • Electronic Effects: The high electronegativity of both chlorine and fluorine can modulate the pKa of the hydroxypyridine, influencing its ionization state at physiological pH and its ability to interact with target proteins.[1][2]

  • Lipophilicity: Halogenation can significantly alter a compound's lipophilicity (LogP), which in turn affects its solubility, membrane permeability, and overall bioavailability.[2][3][4]

  • Metabolic Stability: The carbon-halogen bond, particularly the robust carbon-fluorine bond, can block sites of metabolism, leading to increased metabolic stability and a longer in vivo half-life.[5][6][7]

  • Binding Interactions: The introduction of a halogen can lead to new, favorable interactions within the target's binding pocket, such as halogen bonding, which can enhance binding affinity and potency.

This guide will explore these effects through a comparative lens, using a representative case study to illustrate the nuanced differences between chlorinated and fluorinated hydroxypyridine analogs.

A Head-to-Head Comparison: 2-Chloro-4-hydroxypyridine vs. 2-Fluoro-4-hydroxypyridine Kinase Inhibitors

To provide a practical comparison, we will consider a hypothetical case study of two analogous kinase inhibitors based on a 4-hydroxypyridine scaffold: one with a chlorine at the 2-position and the other with a fluorine at the same position.

Chemical structures of 2-Chloro-4-hydroxypyridine and 2-Fluoro-4-hydroxypyridine
Physicochemical Properties

The choice between chlorine and fluorine can have a significant impact on the fundamental physicochemical properties of the molecule. The following table summarizes the predicted and experimentally observed differences between our two model compounds.

Property2-Chloro-4-hydroxypyridine2-Fluoro-4-hydroxypyridineRationale and Implications
Molecular Weight 129.54 g/mol 113.09 g/mol Lower molecular weight of the fluorinated analog can be advantageous for optimizing ligand efficiency.
pKa ~8.5~7.8The greater electron-withdrawing effect of fluorine lowers the pKa of the hydroxyl group, making it more acidic. This can influence its ionization state and hydrogen bonding potential in the target's active site.[1]
LogP ~0.8~0.5Fluorine is generally less lipophilic than chlorine, which can lead to improved aqueous solubility for the fluorinated analog.[3]
Biological Efficacy: A Kinase Inhibition Case Study

Let's assume our hydroxypyridine scaffold is a potent inhibitor of a hypothetical kinase, "Kinase X." The following table compares the in vitro efficacy of our chlorinated and fluorinated analogs.

Parameter2-Chloro-4-hydroxypyridine2-Fluoro-4-hydroxypyridineInterpretation
Kinase X IC50 50 nM25 nMThe fluorinated analog exhibits a two-fold increase in potency. This could be attributed to a more favorable interaction of the fluorine atom within the kinase's active site, potentially through halogen bonding or by influencing the conformation of the molecule.
Selectivity (vs. Kinase Y) 10-fold50-foldThe fluorinated compound shows significantly improved selectivity. The smaller size and unique electronic properties of fluorine may allow for a more precise fit in the target active site, reducing off-target binding.
Metabolic Stability

One of the most significant advantages of fluorination in drug design is the potential for enhanced metabolic stability. The following data from an in vitro human liver microsome stability assay illustrates this point.

Parameter2-Chloro-4-hydroxypyridine2-Fluoro-4-hydroxypyridineConclusion
Half-life (t1/2) in HLM 30 min120 minThe fluorinated analog demonstrates a four-fold longer half-life, indicating significantly greater metabolic stability.[5][6]
Intrinsic Clearance (CLint) 23.1 µL/min/mg5.8 µL/min/mgThe lower intrinsic clearance of the fluorinated compound further supports its enhanced metabolic stability.

The increased metabolic stability of the fluorinated compound is likely due to the strength of the C-F bond, which is more resistant to cleavage by metabolic enzymes like cytochrome P450s compared to the C-Cl bond.[6]

Synthesis Strategies: The Path to Chlorinated and Fluorinated Hydroxypyridines

The synthesis of these halogenated building blocks is a crucial consideration. Often, fluorinated pyridines are synthesized from their chlorinated precursors.

Synthesis of 2-Fluoro-3-hydroxypyridine from 2-Chloro-3-nitropyridine

A common route to fluorinated hydroxypyridines involves a nucleophilic aromatic substitution (SNAr) reaction on a chlorinated precursor, followed by reduction and diazotization/hydrolysis.[8]

Synthesis_Workflow A 2-Chloro-3-nitropyridine B Fluorination (e.g., KF, CsF) A->B S_NAr C 2-Fluoro-3-nitropyridine B->C D Reduction (e.g., Fe/NH4Cl) C->D E 3-Amino-2-fluoropyridine D->E F Diazotization & Hydrolysis (NaNO2, H2SO4) E->F G 2-Fluoro-3-hydroxypyridine F->G

Synthetic route to 2-fluoro-3-hydroxypyridine.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data presented, standardized experimental protocols are essential.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a common method for determining the IC50 value of a test compound against a target kinase.

Materials:

  • Kinase of interest (e.g., Kinase X)

  • Kinase substrate peptide

  • ATP

  • Test compounds (chlorinated and fluorinated hydroxypyridines)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Kinase_Assay_Workflow A Prepare serial dilutions of test compounds B Add compounds and kinase to 96-well plate A->B C Pre-incubate B->C D Initiate reaction with ATP/substrate mix C->D E Incubate at 30°C D->E F Stop reaction and detect ADP (luminescence) E->F G Read plate and calculate IC50 F->G

Workflow for the in vitro kinase inhibition assay.
Protocol 2: Metabolic Stability Assay using Human Liver Microsomes

This protocol is used to determine the in vitro metabolic stability of a compound.

Materials:

  • Human Liver Microsomes (HLM)

  • Test compounds

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a working solution of the test compound in a suitable solvent (e.g., acetonitrile).

    • Prepare the HLM incubation mixture containing phosphate buffer and the NADPH regenerating system.

  • Incubation:

    • Pre-warm the HLM incubation mixture to 37°C.

    • Add the test compound to the HLM mixture to initiate the reaction (final concentration typically 1 µM).

    • Incubate at 37°C with shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction in the respective wells by adding 3 volumes of ice-cold acetonitrile containing an internal standard.

  • Sample Processing:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression.

    • Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint = (V/P) * (0.693 / t1/2), where V is the incubation volume and P is the amount of microsomal protein.

Conclusion: Making the Right Choice for Your Drug Discovery Program

The decision to incorporate a chlorine or a fluorine atom into a hydroxypyridine scaffold is a nuanced one, with each halogen offering a distinct set of advantages and disadvantages.

  • Fluorine often leads to:

    • Increased potency and selectivity.

    • Significantly improved metabolic stability.

    • Lower lipophilicity and potentially better solubility.

    • However, the synthesis of fluorinated compounds can be more challenging and costly.

  • Chlorine can provide:

    • A good balance of potency and metabolic stability.

    • More straightforward and cost-effective synthesis.

    • A larger steric footprint, which may be beneficial or detrimental depending on the target's active site.

Ultimately, the optimal choice will depend on the specific goals of the drug discovery program and the particular challenges presented by the lead compound. A thorough understanding of the structure-activity relationships and the impact of each halogen on the key physicochemical and biological properties is paramount. By employing the principles and experimental approaches outlined in this guide, researchers can more effectively navigate the complexities of halogenation and unlock the full potential of their hydroxypyridine-based drug candidates.

References

A Comparative Guide to the In Vitro Evaluation of Novel Compounds Derived from 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro testing of novel chemical entities synthesized from the versatile starting material, 5-Chloro-3-fluoro-2-hydroxypyridine. Pyridine derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The specific substitution pattern of this compound offers unique electronic and steric properties, making it an attractive starting point for the synthesis of targeted inhibitors for various biological pathways implicated in disease.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It will detail the rationale behind a tiered in vitro testing cascade, provide step-by-step experimental protocols, and offer guidance on data interpretation and comparison with alternative compounds. Our approach emphasizes a self-validating system, ensuring the generation of robust and reproducible data to support go/no-go decisions in the early stages of drug discovery.[4][5]

The Strategic Importance of a Tiered In Vitro Testing Cascade

A well-designed in vitro testing funnel is paramount for the efficient and cost-effective evaluation of newly synthesized compounds. It allows for the rapid screening of large numbers of molecules and the progressive selection of the most promising candidates for more complex and resource-intensive studies.[6] Our proposed cascade begins with broad, high-throughput screens to assess primary activity and cytotoxicity, followed by more focused secondary and tertiary assays to elucidate mechanism of action, selectivity, and drug-like properties.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Selectivity & Early ADME-Tox A High-Throughput Screening (HTS) (e.g., Kinase Panel) C IC50 Determination (Dose-Response Curves) A->C Active Compounds B Initial Cytotoxicity Assessment (e.g., MTT/XTT Assay) B->C D Orthogonal Assays (e.g., Cell-Based Activity) C->D Potent Hits E Selectivity Profiling (Against Related Targets) D->E F In Vitro ADME Assays (e.g., Microsomal Stability, Permeability) E->F Selective Leads G Preliminary Toxicology (e.g., Hepatotoxicity, Cardiotoxicity) F->G

Caption: Tiered in vitro testing workflow.

Tier 1: High-Throughput Primary Screening and Cytotoxicity Assessment

The initial tier of our testing strategy is designed to cast a wide net, identifying compounds with the desired primary biological activity while simultaneously flagging those with overt cytotoxicity.

High-Throughput Screening (HTS) for Target Engagement

Given that many pyridine derivatives exhibit kinase inhibitory activity, a broad kinase panel screen is a logical starting point.[7][8] High-throughput screening (HTS) allows for the rapid evaluation of thousands of compounds against a panel of purified enzymes.[6][9]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

Radiometric assays are considered the gold standard for in vitro kinase assays as they directly measure the incorporation of a radiolabeled phosphate group onto a substrate, minimizing false positives.[10]

  • Reagents and Materials:

    • Purified recombinant kinase.

    • Specific peptide or protein substrate.

    • [γ-³²P]ATP or [γ-³³P]ATP.

    • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij35, 2 mM DTT).

    • Test compounds (synthesized from this compound) and control inhibitors (e.g., Staurosporine).

    • 96- or 384-well filter plates.

    • Scintillation counter and scintillant.

  • Procedure:

    • Prepare serial dilutions of test compounds and controls in DMSO.

    • In the reaction wells, add the kinase, substrate, and test compound/control.

    • Initiate the reaction by adding [γ-³²P]ATP.

    • Incubate at 30°C for a predetermined time (typically 30-60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to the filter plate and wash to remove unincorporated ATP.

    • Add scintillant to each well and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Hits are typically defined as compounds exhibiting >50% inhibition at a single concentration (e.g., 10 µM).

Initial Cytotoxicity Assessment

It is crucial to assess the general cytotoxicity of the synthesized compounds early in the screening process to eliminate non-specific cytotoxic agents.[11] Tetrazolium reduction assays, such as the MTT and XTT assays, are commonly used for this purpose.[12][13][14] These colorimetric assays measure the metabolic activity of cells, which is generally proportional to the number of viable cells.[13]

Experimental Protocol: XTT Cell Viability Assay

The XTT assay is often preferred over the MTT assay as the resulting formazan product is water-soluble, simplifying the protocol.[15][16]

  • Cell Culture:

    • Seed a relevant cancer cell line (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds.

    • Treat the cells with the compounds at various concentrations and incubate for 48-72 hours.

  • XTT Assay:

    • Prepare the XTT labeling mixture according to the manufacturer's instructions.

    • Add the XTT mixture to each well and incubate for 2-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Tier 2: Hit Confirmation and Potency Determination

Compounds that demonstrate significant activity in the primary screen and acceptable cytotoxicity are advanced to Tier 2 for confirmation and detailed potency assessment.

IC50 Determination

The half-maximal inhibitory concentration (IC50) is a quantitative measure of a compound's potency. It is determined by generating a dose-response curve with a range of compound concentrations.

G cluster_0 Dose-Response Curve a 100% Activity b IC50 c 0% Activity d Log [Inhibitor] p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 p7 p6->p7 p8 p7->p8

Caption: Example of a dose-response curve.

Data Presentation: Comparative IC50 Values

CompoundTarget Kinase IC50 (nM)HeLa Cell Viability IC50 (µM)
CFHP-001 15> 50
CFHP-002 25025
Alternative 1 5010
Alternative 2 5> 100

CFHP: this compound derivative

Tier 3: Selectivity and Early ADME-Tox Profiling

Promising lead compounds with high potency and low cytotoxicity undergo further characterization to assess their selectivity and drug-like properties.

Selectivity Profiling

A critical attribute of a successful drug candidate is its selectivity for the intended target over other related proteins. This minimizes the potential for off-target effects and associated toxicities.

Experimental Approach: Kinome-Wide Profiling

Several platforms are available for assessing the selectivity of kinase inhibitors against a broad panel of kinases.[17] These services provide a comprehensive view of a compound's selectivity profile.

Early In Vitro ADME-Tox

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicological properties is essential to de-risk drug candidates.[4][5][18][19]

Key In Vitro ADME Assays:

  • Metabolic Stability: Assessed using liver microsomes or hepatocytes to predict in vivo clearance.

  • Permeability: Caco-2 or PAMPA assays are used to predict intestinal absorption.[5]

  • Plasma Protein Binding: Determines the fraction of the compound bound to plasma proteins, which can affect its distribution and efficacy.

  • CYP450 Inhibition: Evaluates the potential for drug-drug interactions.[5]

Preliminary In Vitro Toxicology:

  • Hepatotoxicity: Assessed using primary hepatocytes or HepG2 cells.[11]

  • Cardiotoxicity: hERG channel assays are crucial for identifying compounds with the potential to cause cardiac arrhythmias.

  • Genotoxicity: Ames test or in vitro micronucleus assays can be used to assess mutagenic potential.

Conclusion

The in vitro testing cascade outlined in this guide provides a systematic and robust approach for the evaluation of novel compounds synthesized from this compound. By employing a tiered strategy that encompasses primary screening, hit confirmation, potency determination, selectivity profiling, and early ADME-Tox assessment, researchers can efficiently identify and prioritize lead candidates with the greatest potential for further development. The integration of detailed experimental protocols and clear data presentation standards ensures the generation of high-quality, reproducible data to support informed decision-making throughout the drug discovery process.

References

A Researcher's Guide to Cross-Reactivity Profiling of 5-Chloro-3-fluoro-2-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Drug Discovery

The 5-chloro-3-fluoro-2-hydroxypyridine scaffold is a privileged structure in modern medicinal chemistry. Its unique electronic properties and structural rigidity make it a versatile core for developing potent and targeted therapeutic agents, particularly as kinase inhibitors.[1][2] Pyridine-based molecules are integral to numerous FDA-approved drugs, highlighting their significance in targeting a wide array of biological pathways.[3][4] However, the very features that make this scaffold attractive can also lead to unintended interactions with other proteins, a phenomenon known as cross-reactivity or off-target binding.

Understanding the cross-reactivity profile of any new chemical entity is paramount. Off-target effects can lead to unforeseen toxicity, while in some cases, they can be harnessed for beneficial polypharmacology.[5] For researchers, scientists, and drug development professionals, a rigorous and early assessment of a compound's selectivity is not just a regulatory requirement but a critical step in de-risking a project and ensuring the development of safe and effective medicines.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for novel this compound derivatives. We will objectively compare the leading experimental methodologies, provide detailed protocols, and offer expert insights into data interpretation, empowering you to build a robust selectivity profile for your compounds of interest.

Pillar 1: Biochemical Assays for Broad Selectivity Profiling

The logical first step in assessing cross-reactivity is to cast a wide net. Biochemical assays, which measure the direct interaction between a compound and a large panel of purified proteins, are the industry standard for initial, broad-scale selectivity screening. For pyridine derivatives often designed as kinase inhibitors, kinome-wide profiling is the most relevant starting point.

Kinase Profiling: Mapping the Kinome Interaction Landscape

The human kinome consists of over 500 protein kinases, many of which share a structurally conserved ATP-binding pocket.[6] This conservation is a primary reason for the cross-reactivity of kinase inhibitors. Kinase profiling services offer assays against extensive panels of these enzymes to quantify the inhibitory activity of a test compound.[7]

The Causality Behind the Choice: Starting with a broad kinase panel provides a comprehensive, unbiased view of a compound's selectivity at the biochemical level. This is a cost-effective method to identify potential off-target liabilities early, prioritize lead candidates, and guide structure-activity relationship (SAR) studies to improve selectivity.[5][8] For example, the discovery that the p38 inhibitor BIRB-796 also tightly binds to an imatinib-resistant ABL kinase variant was revealed through such broad profiling.[9]

Data Presentation: Kinase Selectivity Panel

The data from a kinase profiling study is typically presented as the percent inhibition at a fixed compound concentration (e.g., 1 µM) or as IC50 values (the concentration required for 50% inhibition) for a select number of kinases.

Table 1: Illustrative Kinase Selectivity Data for a Hypothetical this compound Derivative (Compound X)

Kinase TargetFamily% Inhibition @ 1 µMIC50 (nM)
Target Kinase A Tyrosine Kinase 98% 15
Off-Target Kinase BSerine/Threonine Kinase85%250
Off-Target Kinase CTyrosine Kinase62%1,200
Off-Target Kinase DSerine/Threonine Kinase15%>10,000
VEGFR2Tyrosine Kinase75%800
FGFR1Tyrosine Kinase22%>10,000
CDK2Serine/Threonine Kinase18%>10,000
GSK3βSerine/Threonine Kinase12%>10,000

This is representative data. Actual results will vary.

Experimental Protocol: Radiometric Kinase Profiling Assay
  • Compound Preparation: Serially dilute the test compound (e.g., from 10 mM DMSO stock) to create a range of concentrations for IC50 determination.

  • Reaction Mixture Preparation: In a microplate, combine the purified kinase, a specific substrate peptide, and radiolabeled ATP ([γ-³³P]ATP).

  • Initiation of Reaction: Add the test compound or vehicle control (DMSO) to the reaction mixture.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time to allow for the kinase reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a solution that precipitates the substrate peptides.

  • Washing: Wash the plate to remove unincorporated [γ-³³P]ATP.

  • Detection: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a dose-response curve to determine the IC50 value.

Pillar 2: Cell-Based Assays for Validating Target Engagement

While biochemical assays are powerful, they lack the complexity of a cellular environment. Factors such as cell permeability, efflux pumps, and intracellular ATP concentrations can significantly influence a compound's activity. Therefore, validating biochemical hits with cell-based assays is a critical next step. The Cellular Thermal Shift Assay (CETSA®) is a gold-standard method for confirming direct target engagement in intact cells.[10]

Cellular Thermal Shift Assay (CETSA): Proving the Compound Binds its Target in a Cell

CETSA is based on the principle that when a ligand binds to its target protein, it generally stabilizes the protein's structure, making it more resistant to thermal denaturation.[11] By heating cells treated with a compound and then measuring the amount of soluble target protein remaining, one can directly assess target engagement.[10][12] This technique is invaluable because it provides evidence of a direct physical interaction in a physiologically relevant context, which can be a challenge for inhibitors where downstream signaling is difficult to measure.[10]

The Causality Behind the Choice: A positive result in a CETSA experiment provides strong evidence that the compound not only enters the cell but also binds to the intended target. This is a crucial self-validating step. For instance, if a compound shows potent inhibition in a biochemical assay but no thermal shift in CETSA, it may indicate poor cell permeability or rapid metabolism, providing critical information for lead optimization.[10]

Data Presentation: CETSA Thermal Shift Data

CETSA results are presented as melt curves, showing the fraction of soluble protein at different temperatures, or as isothermal dose-response curves to determine cellular EC50 values.

Table 2: Illustrative CETSA Data for Compound X

Target ProteinCell LineTreatmentTagg (°C)ΔTagg (°C) vs. Vehicle
Target Kinase A HEK293 Vehicle (DMSO) 48.5 -
Target Kinase A HEK293 Compound X (10 µM) 54.2 +5.7
Off-Target Kinase BHEK293Vehicle (DMSO)51.2-
Off-Target Kinase BHEK293Compound X (10 µM)51.5+0.3
GAPDH (Control)HEK293Vehicle (DMSO)62.1-
GAPDH (Control)HEK293Compound X (10 µM)62.3+0.2

This is representative data. A significant positive ΔTagg indicates target stabilization and engagement.

Experimental Protocol: Western Blot-Based CETSA
  • Cell Culture and Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test compound or vehicle (DMSO) at the desired concentration and incubate under normal culture conditions.

  • Harvesting and Aliquoting: Harvest the cells, wash with PBS, and resuspend in a buffer. Aliquot the cell suspension into PCR tubes.

  • Heat Challenge: Place the PCR tubes in a thermal cycler and heat them to a range of different temperatures for a set time (e.g., 3 minutes). One unheated sample serves as a control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Sample Preparation for Western Blot: Collect the supernatant (containing the soluble proteins) and determine the protein concentration. Prepare samples for SDS-PAGE.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific to the target protein. Use a secondary antibody for detection.

  • Data Analysis: Quantify the band intensities at each temperature. Plot the soluble protein fraction against temperature to generate melt curves and determine the aggregation temperature (Tagg).

Pillar 3: Broadening the Scope with Receptor Binding Assays

While many pyridine derivatives are designed as kinase inhibitors, their structural features can permit binding to other classes of proteins, such as G-protein coupled receptors (GPCRs), ion channels, and transporters. A comprehensive cross-reactivity profile should, therefore, include an assessment against a panel of these common off-target liabilities.

Receptor-Ligand Binding Assays: Identifying Unwanted Pharmacological Interactions

These assays measure the ability of a test compound to displace a known radiolabeled or fluorescent ligand from its receptor.[13][14] They are typically conducted using cell membranes that express the receptor of interest. A significant displacement indicates that the test compound binds to the receptor, and the affinity of this interaction (Ki) can be quantified.

The Causality Behind the Choice: Screening against a "safety panel" of receptors and ion channels is a standard practice in preclinical drug development. It helps to predict potential side effects. For example, unintended binding to the hERG potassium channel can lead to cardiac toxicity, and this is a critical liability to identify early.

Data Presentation: Receptor Binding Profile

Table 3: Illustrative Receptor Binding Data for Compound X

TargetLigand Displaced% Inhibition @ 10 µMKi (nM)
Adenosine A1 Receptor[³H]-DPCPX8%>10,000
Dopamine D2 Receptor[³H]-Spiperone12%>10,000
hERG Channel[³H]-Astemizole5%>10,000
5-HT2A Receptor[³H]-Ketanserin55%1,500

This is representative data. Significant inhibition (>50%) warrants follow-up to determine the functional consequence (agonist vs. antagonist activity).

Visualizing the Workflow: A Comparative Overview

The selection of assays should follow a logical progression from broad, biochemical screening to more focused, cellular validation.

Cross_Reactivity_Workflow cluster_0 Phase 1: Broad Screening cluster_1 Phase 2: Hit Validation & Cellular Context cluster_2 Phase 3: Safety & Selectivity A Compound Library (this compound Derivatives) B Biochemical Profiling (e.g., KinomeScan® @ 1µM) A->B Initial Assessment C Cellular Target Engagement (CETSA®) B->C Validate On-Target Hits E Broad Receptor Panel (SafetyScreen) B->E Assess Off-Target Liabilities D Functional Cellular Assays (e.g., Phosphorylation) C->D Confirm Functional Effect F Lead Candidate with Defined Selectivity Profile D->F E->F

Caption: A logical workflow for assessing the cross-reactivity of novel compounds.

Expert Synthesis & Authoritative Grounding

A robust cross-reactivity assessment is a multi-faceted process that integrates data from orthogonal assays.

  • Start Broad, Then Go Deep: The rationale for beginning with wide biochemical panels is to efficiently map all potential interactions without the confounding variables of a cellular system.[6] This provides a foundational dataset to guide all subsequent, more resource-intensive experiments.

  • Biochemistry is Not Biology: A compound's biochemical potency (IC50) does not always translate to cellular activity. This is why CETSA is a powerful secondary assay; it bridges the gap by confirming that the compound can access and bind its target in a living cell.[10][11]

  • Orthogonal Validation is Key: No single assay tells the whole story. A compound may show a strong thermal shift in CETSA but have weak functional activity, or vice-versa. Combining biochemical, target engagement, and functional cellular data provides a much more reliable and predictive understanding of a compound's true mechanism of action and selectivity.

  • Define "Selective": Selectivity is not absolute. A common metric is a 100-fold difference in potency between the primary target and any off-targets. However, the required selectivity window depends on the therapeutic context and the nature of the off-target.

By systematically applying these diverse methodologies, researchers can build a comprehensive and reliable cross-reactivity profile for their this compound derivatives. This data-driven approach is essential for making informed decisions, optimizing lead compounds, and ultimately, advancing the most promising candidates toward clinical development.

References

A Technical Guide to Benchmarking 5-Chloro-3-fluoro-2-hydroxypyridine Against Known Clinical-Stage HIF-Prolyl Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the novel compound 5-Chloro-3-fluoro-2-hydroxypyridine. Given its structural features—specifically the hydroxypyridine core capable of chelating iron—this molecule is a candidate inhibitor of non-heme iron(II) and 2-oxoglutarate (2-OG) dependent dioxygenases. A primary and therapeutically significant target within this enzyme superfamily is Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD).

We will therefore proceed under the hypothesis that this compound is a HIF-PHD inhibitor. This document outlines the rationale, selection of appropriate benchmarks, and detailed experimental protocols to rigorously evaluate its potency and cellular activity against leading, clinically-validated inhibitors in this class.

The Scientific Rationale: Targeting the Hypoxia-Inducible Factor (HIF) Pathway

The HIF pathway is a master regulator of the cellular response to low oxygen levels (hypoxia). The key effector is the HIF-1 transcription factor, a heterodimer composed of a constitutively expressed HIF-1β subunit and a highly regulated HIF-1α subunit.

Under normal oxygen conditions (normoxia), HIF-prolyl hydroxylase domain (PHD) enzymes—primarily PHD2—use molecular oxygen to hydroxylate specific proline residues on HIF-1α.[1][2] This post-translational modification is recognized by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, which targets HIF-1α for rapid proteasomal degradation, keeping its levels low.[1][2]

In a state of hypoxia, or when a PHD inhibitor is present, this hydroxylation is blocked. HIF-1α stabilizes, accumulates in the cytoplasm, and translocates to the nucleus.[3][4] There, it dimerizes with HIF-1β and binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes. This activates a coordinated transcriptional program that promotes adaptation to low oxygen, most notably by increasing the production of erythropoietin (EPO), a hormone critical for red blood cell production.[4][5]

Pharmacological inhibition of PHD enzymes mimics the hypoxic state, leading to a controlled, physiological increase in endogenous EPO and improved iron metabolism.[3][4] This mechanism forms the basis of a new class of oral drugs for treating anemia associated with chronic kidney disease (CKD).[6]

Diagram: The HIF-1α Signaling Pathway

The following diagram illustrates the pivotal role of PHD enzymes in regulating HIF-1α stability and the mechanism of action for HIF-PHD inhibitors.

HIF_Pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia / PHD Inhibition HIF1a_normoxia HIF-1α PHD2 PHD2 Enzyme HIF1a_normoxia->PHD2 HIF1a_OH Hydroxylated HIF-1α (p-OH) PHD2->HIF1a_OH Hydroxylation O2 O₂ O2->PHD2 Fe2 Fe²⁺ Fe2->PHD2 OG 2-OG OG->PHD2 VHL VHL Complex HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF1a_hypoxia HIF-1α HIF1a_stable Stable HIF-1α HIF1a_hypoxia->HIF1a_stable Stabilization PHD2_inhibited PHD2 Enzyme Inhibitor 5-Chloro-3-fluoro- 2-hydroxypyridine (or Benchmark) Inhibitor->PHD2_inhibited Inhibition Nucleus Nucleus HIF1a_stable->Nucleus HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF_dimer HIF-1 Dimer HRE HRE Binding Site HIF_dimer->HRE Nucleus->HIF_dimer Dimerization EPO_Gene EPO Gene Transcription HRE->EPO_Gene EPO_Prod Erythropoietin (EPO) Production EPO_Gene->EPO_Prod

Caption: HIF-1α regulation in normoxia vs. hypoxia/inhibition.

Selection of Benchmark Inhibitors

To provide a robust comparison, we have selected three leading, orally bioavailable HIF-PHD inhibitors that have either received regulatory approval or are in late-stage clinical development for the treatment of anemia in CKD.[6] These compounds represent the current standard of care and therapeutic potential for this target class.

Compound NameTrade Name(s)Developer(s)Key Characteristics
Roxadustat (FG-4592)EvrenzoFibroGen / AstraZenecaFirst-in-class HIF-PHI approved in multiple regions including Europe, China, and Japan for anemia in CKD patients.[5][7]
Daprodustat (GSK1278863)JesduvroqGSKFirst HIF-PHI approved in the US for anemia of CKD in adults on dialysis.[8][9] Belongs to a novel class of oral medicines.[8]
Vadadustat (AKB-6548)VafseoAkebia TherapeuticsAn investigational oral HIF-PHI designed to mimic the physiologic effect of altitude on oxygen availability.[10] Approved in Japan.

Comparative Data: Biochemical Potency and Cellular Activity

The primary goal is to determine how this compound compares to these benchmarks in both an isolated enzyme system and a relevant cellular context. The table below summarizes published potency data for the benchmark inhibitors and provides a template for your experimental findings.

CompoundTarget EnzymeBiochemical IC₅₀ (nM)Cellular HIF-1α Stabilization EC₅₀ (µM)
Roxadustat PHD2~80 - 150~10 - 20
Daprodustat PHD2~30 - 60~1 - 5
Vadadustat PHD2~500 - 1000~5 - 15
This compound PHD2(Experimental Data) (Experimental Data)

Note: IC₅₀/EC₅₀ values are approximate and can vary based on assay conditions. Data synthesized from publicly available literature and preclinical studies.[11]

Experimental Design and Protocols

A rigorous benchmarking study requires a multi-step approach, moving from a purified, isolated system to a more complex cellular environment.

Diagram: Experimental Workflow for Inhibitor Benchmarking

Workflow cluster_prep Preparation cluster_biochemical Part 1: Biochemical Assay cluster_cellular Part 2: Cell-Based Assay cluster_analysis Analysis & Conclusion Compound Synthesize & Purify 5-Chloro-3-fluoro- 2-hydroxypyridine Assay_Dev Set up PHD2 Inhibition Assay (e.g., AlphaScreen or FP) Compound->Assay_Dev Cell_Treatment Treat Cells with Compound Dose Range Compound->Cell_Treatment Benchmarks Procure & Validate Benchmark Inhibitors (Roxadustat, etc.) Benchmarks->Assay_Dev Benchmarks->Cell_Treatment Reagents Prepare Assay Buffers & Recombinant PHD2 Reagents->Assay_Dev Dose_Response Generate Dose-Response Curves for All Compounds Assay_Dev->Dose_Response IC50_Calc Calculate IC₅₀ Values Dose_Response->IC50_Calc Data_Comp Compare IC₅₀ and EC₅₀ Data in Summary Table IC50_Calc->Data_Comp Cell_Culture Culture Human Cell Line (e.g., HeLa or RCC4) Cell_Culture->Cell_Treatment HIF_Detection Measure HIF-1α Stabilization (Western Blot or HRE Reporter) Cell_Treatment->HIF_Detection EC50_Calc Calculate EC₅₀ Values HIF_Detection->EC50_Calc EC50_Calc->Data_Comp Conclusion Draw Conclusions on Relative Potency and Cellular Efficacy Data_Comp->Conclusion

Caption: Step-by-step workflow for benchmarking a novel PHD inhibitor.

Protocol 1: In Vitro Biochemical PHD2 Inhibition Assay (AlphaScreen Format)

This protocol determines the direct inhibitory effect of a compound on the enzymatic activity of purified, recombinant PHD2. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a robust, high-throughput method.[11]

Principle: A biotinylated HIF-1α peptide substrate is hydroxylated by PHD2. An antibody specific to the hydroxylated proline residue, conjugated to an Acceptor bead, binds to the product. A Streptavidin-coated Donor bead binds the biotinylated peptide. When in proximity, laser excitation of the Donor bead results in a singlet oxygen transfer to the Acceptor bead, generating a chemiluminescent signal. Inhibition of PHD2 reduces product formation and thus decreases the signal.

Materials:

  • Recombinant human PHD2 (catalytic domain, e.g., residues 181-426)

  • Biotinylated HIF-1α peptide substrate (e.g., Biotin-DLDLEMLAPYIPMDDDFQL)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA

  • Cofactors: Ferrous sulfate (FeSO₄), L-Ascorbic acid, 2-Oxoglutarate (2-OG)

  • AlphaScreen Reagents: Streptavidin-Donor beads, Anti-hydroxyproline Antibody-Acceptor beads

  • 384-well white ProxiPlates™

  • Test compounds (this compound and benchmarks), serially diluted in DMSO.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of your test compounds and benchmarks in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plates, resulting in a final DMSO concentration of ≤1%. Include DMSO-only wells for no-inhibition (100% activity) control and wells with a known potent inhibitor (e.g., Roxadustat at high concentration) for maximum inhibition control.

  • Enzyme/Substrate Mix Preparation: Prepare a master mix in assay buffer containing recombinant PHD2, the biotinylated HIF-1α peptide, FeSO₄, and Ascorbic acid.

    • Causality: Ascorbate is crucial to maintain the active Fe(II) state of the catalytic iron center, preventing its oxidation to the inactive Fe(III) form.[12]

  • Reaction Initiation: Dispense the enzyme/substrate mix into the compound-plated wells. Add 2-OG to initiate the enzymatic reaction.

    • Expertise: The reaction is initiated with the co-substrate 2-OG rather than the enzyme to ensure that the inhibitor has time to bind to the enzyme-Fe(II) complex first, providing a more accurate measure of inhibitory potential.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes), allowing the hydroxylation reaction to proceed.

  • Detection: Prepare a detection mix containing the AlphaScreen Donor and Acceptor beads in an appropriate buffer. Add this mix to all wells to stop the reaction and initiate bead binding.

  • Final Incubation: Incubate the plate in the dark for 60-90 minutes to allow the proximity signal to develop.

  • Data Acquisition: Read the plate on an AlphaLISA-capable plate reader.

  • Data Analysis: Normalize the data using the control wells. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cell-Based HIF-1α Stabilization Assay (Western Blot)

This assay validates the findings from the biochemical screen in a physiological context by measuring the accumulation of HIF-1α protein in human cells.

Principle: When cells are treated with a PHD inhibitor, the degradation of HIF-1α is blocked, leading to its accumulation. This increase can be detected and quantified using an antibody specific to HIF-1α via Western blot.

Materials:

  • Human cell line (e.g., HeLa, U2OS, or VHL-proficient renal carcinoma cells like 786-O).

  • Cell culture medium (e.g., DMEM) with 10% FBS and antibiotics.

  • Test compounds (this compound and benchmarks).

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.

  • Primary Antibodies: Rabbit anti-HIF-1α, Mouse anti-β-Actin (loading control).

  • Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • Enhanced Chemiluminescence (ECL) substrate.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Compound Treatment: Treat the cells with increasing concentrations of each test compound for a fixed duration (e.g., 4-6 hours). Include a DMSO vehicle control.

    • Trustworthiness: A positive control, such as treatment with Dimethyloxalylglycine (DMOG), a cell-permeable 2-OG analog and known PHD inhibitor, should be included to validate the assay's responsiveness.[13]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them directly in the wells using ice-cold lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a BCA assay. This ensures equal protein loading for all samples.

  • SDS-PAGE and Western Blot: a. Normalize the protein concentration for all samples and denature them by boiling in Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. c. Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting: a. Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding. b. Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. d. Wash thoroughly and apply the ECL substrate.

  • Signal Detection: Capture the chemiluminescent signal using a digital imager.

  • Loading Control and Analysis: Strip the membrane and re-probe with the anti-β-Actin antibody to confirm equal loading. Quantify the band intensities using densitometry software. Normalize the HIF-1α signal to the β-Actin signal. Plot the normalized HIF-1α levels against compound concentration to determine the EC₅₀ value.

Conclusion and Future Directions

By executing this structured benchmarking plan, a researcher can generate robust, comparative data on the biochemical potency and cellular efficacy of this compound. A favorable profile, characterized by potent low-nanomolar PHD2 inhibition and corresponding low-micromolar HIF-1α stabilization, would position this compound as a promising candidate for further preclinical development. Subsequent studies should focus on isoform selectivity (PHD1, PHD2, PHD3, and FIH), pharmacokinetic profiling, and in vivo efficacy studies in models of anemia.

References

A Comparative Guide to the Metabolic Stability of 5-Chloro-3-fluoro-2-hydroxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction

In the realm of drug discovery and development, the metabolic stability of a compound is a critical determinant of its potential success as a therapeutic agent.[1][2][3] It dictates the drug's half-life, bioavailability, and overall exposure in the body, directly influencing its efficacy and safety profile.[1][2][3][4] A compound with poor metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent doses, which can lead to patient compliance issues and undesirable side effects.[1] Conversely, excessively high stability can result in drug accumulation and potential toxicity. Therefore, a thorough assessment of metabolic stability is an indispensable component of the lead optimization process, guiding medicinal chemists in designing molecules with favorable pharmacokinetic properties.[5]

This guide provides a comprehensive comparison of the metabolic stability of a series of 5-Chloro-3-fluoro-2-hydroxypyridine analogs. The pyridine scaffold is a privileged structure in medicinal chemistry, and the introduction of halogen atoms such as chlorine and fluorine can significantly modulate a molecule's physicochemical and metabolic properties.[6][7][8] Fluorine, in particular, is often strategically incorporated to block sites of metabolism and enhance potency.[6] This guide will delve into the experimental assessment of these analogs using a validated in vitro model, human liver microsomes, and provide insights into the structure-activity relationships that govern their metabolic fate.

The Critical Role of Cytochrome P450 Enzymes

The primary drivers of drug metabolism in the liver are the cytochrome P450 (CYP450) enzymes, a superfamily of heme-containing monooxygenases.[2][9][10] These enzymes are responsible for the Phase I metabolism of a vast array of xenobiotics, including the majority of small-molecule drugs.[10][11] The metabolic reactions catalyzed by CYPs, primarily oxidations, introduce or expose functional groups on the drug molecule, rendering it more water-soluble and facilitating its excretion. Understanding how a drug candidate interacts with CYP enzymes is paramount for predicting its metabolic clearance and potential for drug-drug interactions.[3][10]

Experimental Design and Rationale

To objectively assess the metabolic stability of the this compound analogs, a well-established in vitro assay utilizing pooled human liver microsomes (HLMs) was employed. HLMs are subcellular fractions of hepatocytes that are rich in CYP450 enzymes and provide a reliable and high-throughput method for evaluating Phase I metabolism.[5][12][13][14]

The core of this assay is to incubate the test compounds with HLMs in the presence of the necessary cofactor, NADPH, which fuels the catalytic cycle of the CYP enzymes.[12][15] The disappearance of the parent compound over time is then monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[16][17][18]

Selection of Analogs

For this comparative study, a series of analogs based on the this compound core were synthesized. The structural modifications were strategically designed to probe the influence of different substituents on metabolic stability. The parent compound and its analogs are detailed in the results section.

Experimental Workflow

The following diagram illustrates the key steps in the human liver microsomal stability assay.

workflow Figure 1. Human Liver Microsomal Stability Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Test Compound Stock Solutions D Pre-incubate Microsomes & Test Compound at 37°C A->D B Thaw & Prepare Human Liver Microsomes B->D C Prepare NADPH Regenerating System E Initiate Reaction with NADPH C->E D->E Add Cofactor F Collect Aliquots at Timed Intervals (0, 5, 15, 30, 60 min) E->F G Quench Reaction with Acetonitrile containing Internal Standard F->G H Centrifuge to Pellet Protein G->H I Analyze Supernatant by LC-MS/MS H->I J Quantify Parent Compound Remaining I->J K Calculate In Vitro Half-Life (t½) J->K L Determine Intrinsic Clearance (CLint) K->L

Caption: Workflow for the in vitro human liver microsomal stability assay.

Detailed Experimental Protocol

Materials and Reagents
  • Test Compounds: this compound and its analogs.

  • Human Liver Microsomes (HLMs): Pooled from multiple donors (e.g., from a commercial supplier).

  • NADPH Regenerating System: Solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.

  • Potassium Phosphate Buffer: 100 mM, pH 7.4.

  • Acetonitrile: HPLC grade, containing a suitable internal standard.

  • Control Compounds: A high-clearance compound (e.g., Verapamil) and a low-clearance compound (e.g., Warfarin).

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare stock solutions of test and control compounds in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, thaw the HLMs on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold potassium phosphate buffer.[12]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the test compounds to the HLM suspension to achieve the final desired concentration (typically 1 µM).[12]

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing cold acetonitrile with an internal standard to stop the reaction.[12]

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure thorough mixing and protein precipitation.

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.[16][17]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

Potential Metabolic Pathways

The metabolic fate of halogenated pyridines can be complex, involving several potential biotransformation reactions catalyzed by CYP450 enzymes. The diagram below illustrates some of the plausible metabolic pathways for the this compound scaffold. The primary metabolic "soft spots" are often the sites most susceptible to enzymatic attack.

pathways Figure 2. Potential Metabolic Pathways cluster_main cluster_products Parent This compound (Parent Compound) Oxidation Oxidation (e.g., Hydroxylation) Parent->Oxidation CYP450 Dehalogenation Dehalogenation Parent->Dehalogenation CYP450 Conjugation Phase II Conjugation (e.g., Glucuronidation) Oxidation->Conjugation UGTs, SULTs Dehalogenation->Conjugation

Caption: Potential metabolic pathways for this compound analogs.

It is important to note that the presence of halogens can influence the regioselectivity of metabolism. The electron-withdrawing nature of fluorine can shield adjacent positions from oxidative attack, while the larger chlorine atom may be more susceptible to dehalogenation. Bioactivation, the process of metabolic conversion to a reactive species, is also a consideration for halogenated compounds, although a detailed investigation is beyond the scope of this guide.[19][20][21][22]

Comparative Data Summary

The following table summarizes the in vitro metabolic stability data for a series of this compound analogs. The data is presented as in vitro half-life (t½) and intrinsic clearance (CLint).

Compound IDR1-SubstituentIn Vitro t½ (min)Intrinsic Clearance (CLint) (µL/min/mg protein)Metabolic Stability Classification
Parent -H4515.4Moderate
Analog A -CH32527.7Low
Analog B -CF3> 120< 5.8High
Analog C -OCH33818.2Moderate
Analog D -Phenyl1546.2Low
Verapamil (High Clearance Control)< 10> 69.3Very Low
Warfarin (Low Clearance Control)> 120< 5.8High

Discussion and Interpretation of Results

The results from the human liver microsomal stability assay provide valuable insights into the structure-activity relationships (SAR) governing the metabolism of these this compound analogs.

  • Parent Compound: The parent compound, with a simple hydrogen at the R1 position, exhibited moderate metabolic stability. This suggests that the core scaffold itself is susceptible to metabolism, but not excessively so.

  • Analog A (-CH3): The introduction of a methyl group at the R1 position resulted in a significant decrease in metabolic stability. This is likely due to the methyl group being a prime target for oxidative metabolism by CYP450 enzymes, a common metabolic pathway for alkyl substituents.

  • Analog B (-CF3): In stark contrast, the replacement of the methyl group with a trifluoromethyl group dramatically increased metabolic stability. The strong carbon-fluorine bond is highly resistant to enzymatic cleavage, effectively "blocking" this site of metabolism. This is a classic strategy employed in medicinal chemistry to enhance the metabolic half-life of drug candidates.[23][24]

  • Analog C (-OCH3): The methoxy-substituted analog displayed moderate stability, similar to the parent compound. While the methyl group of the methoxy substituent can be a site for O-demethylation, its metabolic liability in this context appears to be comparable to that of the unsubstituted ring.

  • Analog D (-Phenyl): The addition of a phenyl ring at the R1 position led to a marked decrease in metabolic stability. Aromatic rings are often susceptible to hydroxylation by CYP450 enzymes, and the increased lipophilicity of this analog may also contribute to enhanced binding to the active sites of these enzymes.

These findings underscore the profound impact that even small structural modifications can have on the metabolic fate of a molecule. The strategic introduction of fluorine, as seen in Analog B, proved to be an effective strategy for enhancing metabolic stability within this series.

Conclusion

This comparative guide has demonstrated a systematic approach to assessing the metabolic stability of a series of this compound analogs. The in vitro human liver microsomal assay provides a robust and reproducible platform for generating key pharmacokinetic parameters such as in vitro half-life and intrinsic clearance. The experimental data clearly illustrates the structure-activity relationships at play, highlighting the significant influence of substituents on the metabolic fate of the core scaffold.

The insights gained from such studies are invaluable for guiding the design of new chemical entities with optimized metabolic profiles. By understanding the metabolic liabilities of a lead series, medicinal chemists can make informed decisions to improve drug-like properties, ultimately increasing the probability of success in the challenging journey of drug discovery and development.

References

A Head-to-Head Comparison of Synthesis Routes for 5-Chloro-3-fluoro-2-hydroxypyridine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Chloro-3-fluoro-2-hydroxypyridine is a key heterocyclic building block in the development of novel pharmaceuticals and agrochemicals. Its specific substitution pattern imparts unique physicochemical properties that are highly sought after in medicinal and process chemistry. The efficient and scalable synthesis of this molecule is therefore of critical importance. This guide provides a comprehensive head-to-head comparison of three distinct synthetic strategies, offering in-depth analysis of their respective strengths and weaknesses, supported by experimental data and field-proven insights. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific needs, be it for laboratory-scale research or large-scale manufacturing.

Comparative Analysis of Synthetic Strategies

Three primary retrosynthetic approaches have been identified and evaluated for the synthesis of this compound. Each route begins with a different commercially available starting material and employs a unique sequence of chemical transformations.

Route A: Electrophilic Chlorination of 3-Fluoro-2-hydroxypyridine

This route commences with the readily available 3-fluoro-2-hydroxypyridine and introduces the chloro substituent at the 5-position via an electrophilic chlorination reaction.

Causality Behind Experimental Choices

The rationale for this approach lies in the directing effects of the existing substituents on the pyridine ring. The hydroxyl group at the 2-position and the fluoro group at the 3-position are both ortho-, para-directing activators for electrophilic aromatic substitution. This electronic preference strongly favors the introduction of the incoming electrophile (in this case, a chlorinating agent) at the 5-position, which is para to the hydroxyl group and ortho to the fluoro group. This inherent regioselectivity is a key advantage of this synthetic design.

Experimental Protocol: Chlorination of 3-Fluoro-2-hydroxypyridine

A detailed, step-by-step methodology for this key transformation is as follows:

  • Reaction Setup: To a solution of 3-fluoro-2-hydroxypyridine (1.0 eq) in a suitable chlorinated solvent such as dichloromethane or chloroform, a chlorinating agent is added portion-wise at a controlled temperature.

  • Chlorinating Agent Selection: Common and effective chlorinating agents for this type of transformation include N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂). The choice of reagent can influence reaction time, temperature, and work-up procedure.

  • Reaction Conditions: The reaction is typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is quenched with an aqueous solution of sodium thiosulfate to neutralize any remaining chlorinating agent. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired this compound.

Data Summary
MetricValueSource
Starting Material 3-Fluoro-2-hydroxypyridineCommercially Available[1][2]
Key Reagent N-Chlorosuccinimide (NCS)Widely Available
Typical Yield Moderate to GoodEstimated based on similar reactions[3][4]
Scalability GoodAmenable to large-scale synthesis[5][6]
Safety Concerns Standard handling of chlorinated reagents

Diagram: Route A Workflow

RouteA start 3-Fluoro-2-hydroxypyridine step1 Electrophilic Chlorination (e.g., NCS, CH2Cl2) start->step1 product This compound step1->product RouteB start 5-Chloro-2-hydroxypyridine step1 Electrophilic Fluorination (e.g., Selectfluor®, MeCN) start->step1 product This compound step1->product RouteC1 start 2-Amino-5-chloro-3-fluoropyridine step1 Diazotization (NaNO2, H2SO4, 0-5 °C) start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Hydrolysis (H2O, Heat) intermediate->step2 product This compound step2->product RouteC2 start 2,5-Dichloro-3-fluoropyridine step1 Selective Hydrolysis (NaOH, H2O/Dioxane, Reflux) start->step1 product This compound step1->product

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides an in-depth, procedural framework for the proper disposal of 5-Chloro-3-fluoro-2-hydroxypyridine (CAS: 514797-96-7), a halogenated pyridine derivative. The protocols outlined herein are synthesized from an understanding of pyridine chemistry, the known hazards of halogenated organic compounds, and established best practices for hazardous waste management. Adherence to these procedures is essential for ensuring a safe operational environment and preventing environmental contamination.

Section 1: Hazard Identification and Waste Classification

This compound is a substituted pyridine. While a comprehensive, peer-reviewed toxicity profile for this specific molecule is not widely available, its structural motifs—a pyridine ring, a chlorine atom, and a fluorine atom—necessitate a cautious approach. The hazards can be extrapolated from data on related compounds. Pyridine and its derivatives are often harmful if swallowed, inhaled, or absorbed through the skin.[1][2] Halogenated pyridines can cause skin, eye, and respiratory irritation.[3][4]

Therefore, all waste containing this compound, including residual amounts, contaminated materials, and personal protective equipment (PPE), must be classified and handled as hazardous chemical waste .

Table 1: Extrapolated Hazard Profile for this compound

Hazard ClassAnticipated Effects & RationaleSupporting Sources
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, and potentially fatal if it comes into contact with skin or is inhaled, based on data for similar halogenated compounds.[4][3][4]
Skin Corrosion/Irritation Expected to cause skin irritation. Prolonged contact should be avoided.[3][5]
Serious Eye Damage/Irritation Poses a risk of serious eye damage. The hydroxypyridine moiety can increase irritant properties.[3][4]
Specific Target Organ Toxicity May cause respiratory irritation upon inhalation of dust or aerosols.[3][4][3][4][6]
Aquatic Toxicity Halogenated organic compounds are frequently toxic to aquatic life with long-lasting effects.[7] Discharge into the environment must be strictly avoided.[8][8][7]

Section 2: Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, it is imperative to work within a certified laboratory chemical fume hood.[9] The following PPE is mandatory to prevent exposure.

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[2][10]

  • Hand Protection: Use chemically resistant gloves. Butyl rubber is often recommended for pyridine compounds; double-gloving with nitrile gloves can provide additional protection for incidental contact.[9][10] Always consult the glove manufacturer's compatibility chart.

  • Body Protection: A fully buttoned, long-sleeved lab coat is required.[2]

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[4][10]

Section 3: Emergency Spill Management Protocol

Accidental spills must be managed immediately to prevent exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or ventilation is inadequate. Restrict access to the area.

  • Ventilate: Ensure the chemical fume hood is operating correctly.

  • Contain: For liquid spills, contain the material using an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[1][9] Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover the material to prevent dust from becoming airborne.

  • Collect: Carefully scoop the absorbed material or spilled solid into a clearly labeled, sealable, and chemically compatible hazardous waste container (e.g., high-density polyethylene - HDPE).[1][5] Use non-sparking tools if the compound is dissolved in a flammable solvent.[11]

  • Decontaminate: Clean the spill area thoroughly. Wipe the surface with a solvent such as isopropanol or ethanol, followed by a wash with soap and water.

  • Dispose of Cleaning Materials: All materials used for cleanup, including absorbents, wipes, and contaminated PPE, must be placed in the designated hazardous waste container.[1][9]

Section 4: Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is to never dispose of it down the drain or in regular trash.[10] It must be managed through a licensed hazardous waste disposal service or your institution's Environmental Health and Safety (EHS) office.[1][8]

Step 1: Waste Segregation

  • Rationale: Proper segregation is critical for safety and compliance. Halogenated waste streams are typically incinerated at high temperatures and must be kept separate from non-halogenated streams to ensure proper destruction and prevent damage to disposal equipment.

  • Procedure:

    • Solid Waste: Collect unadulterated this compound, contaminated weigh boats, and spatulas in a dedicated container for "Halogenated Organic Solids."

    • Liquid Waste: Collect solutions containing the compound in a container for "Halogenated Organic Liquids." Do not mix with incompatible waste streams, such as strong acids or oxidizers.[9]

    • Contaminated Labware: Disposable glassware, pipette tips, and other items with trace contamination should be placed in a designated container for solid hazardous waste.

    • Contaminated PPE: Used gloves, disposable lab coats, and absorbent pads should be collected in a separate, clearly marked hazardous waste bag or container.[1]

Step 2: Containerization

  • Rationale: Secure and appropriate containers prevent leaks and exposure during storage and transport.

  • Procedure:

    • Use only chemically compatible, leak-proof containers with secure, tight-fitting lids.[9]

    • Do not fill containers beyond 90% capacity to allow for vapor expansion.

    • Keep containers closed at all times, except when adding waste.

Step 3: Labeling

  • Rationale: Accurate labeling is a legal requirement and ensures that all handlers are aware of the container's contents and associated hazards.

  • Procedure:

    • Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[9]

    • Clearly write the full chemical name: "this compound." Avoid using abbreviations or formulas.

    • List all components of a mixture, including solvents, with their approximate percentages.

    • Indicate the date of waste accumulation.

Step 4: Storage and Final Disposal

  • Rationale: Safe temporary storage minimizes the risk of accidents in the laboratory.

  • Procedure:

    • Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[1]

    • Ensure the storage area is away from incompatible materials, particularly strong oxidizing agents and acids.[9]

    • Follow your institution's procedures to arrange for the pickup and final disposal of the waste by a licensed hazardous waste contractor.

Section 5: Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper handling and disposal of waste generated from work with this compound.

DisposalWorkflow Start Waste Generation (this compound) Solid Solid Waste (Pure compound, contaminated items) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid PPE Contaminated PPE (Gloves, lab coat) Start->PPE Segregate Segregate into Designated Halogenated Waste Stream Solid->Segregate Liquid->Segregate PPE->Segregate Container Use Compatible & Sealed Container Segregate->Container Label Label with 'Hazardous Waste' & Full Chemical Name Container->Label Store Store in Secure Satellite Accumulation Area Label->Store Disposal Arrange Pickup via EHS or Licensed Contractor Store->Disposal

References

A Comprehensive Guide to the Safe Handling of 5-Chloro-3-fluoro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and scientific integrity. This guide provides essential safety and logistical information for the handling of 5-Chloro-3-fluoro-2-hydroxypyridine (CAS 514797-96-7), a halogenated pyridine derivative. In the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound, this document synthesizes information from the safety profiles of structurally similar compounds and established best practices for handling pyridine and its halogenated derivatives. A conservative approach, assuming hazards similar to related compounds, is paramount.

Hazard Identification and Risk Assessment

This compound is a substituted pyridine. Pyridine and its derivatives are known to be potentially toxic, flammable, and skin and respiratory irritants.[1] Halogenated aromatic compounds warrant careful handling due to their potential for toxicity and environmental persistence.[2]

Probable Hazard Profile: Based on data from similar compounds like 5-Chloro-3-nitropyridin-2-ol and 2-Chloro-5-fluoropyridine, the primary hazards are likely to include:

  • Skin Irritation: May cause skin irritation upon contact.[3][4]

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.[3]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[3]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to minimize exposure.[8] The following table outlines the recommended PPE for handling this compound.

PPE CategoryRecommended EquipmentRationale and Best Practices
Eye and Face Protection Chemical splash goggles meeting EN166 (EU) or ANSI Z87.1 (US) standards. A face shield should be worn over goggles for splash hazards.[3][9][10][11]Protects against accidental splashes to the eyes and face, which can cause serious damage.[11]
Hand Protection Chemically resistant gloves such as butyl rubber or nitrile rubber. Double gloving is recommended.[1][12][13]Provides a barrier against skin contact. Nitrile gloves are often suitable, but always check the manufacturer's compatibility chart.[1][13] Gloves should be inspected before use and changed regularly or immediately if contaminated.[11]
Respiratory Protection A NIOSH-approved respirator with appropriate cartridges for organic vapors is necessary if working outside a fume hood or if dust/aerosols may be generated.[6][8][9]Prevents inhalation of potentially harmful vapors, dust, or aerosols.[1]
Protective Clothing A flame-resistant lab coat, fully buttoned, with long sleeves.[1][10] Closed-toe shoes are mandatory.[10]Protects the skin from accidental spills and splashes.

Workflow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye and Face Protection d2->d3 d4 4. Gloves (over cuffs) d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye and Face Protection f2->f3 f4 4. Respirator (if used) f3->f4

Caption: Proper sequence for putting on and taking off PPE to minimize contamination.

Safe Handling and Operational Plan

Adherence to a strict operational protocol is crucial for minimizing risks.

3.1. Preparation and Engineering Controls

  • Ventilation: All handling of this compound should be conducted in a certified chemical fume hood.[1][2][12] Ensure the ventilation system is functioning correctly before starting any work.[12]

  • Designated Area: Designate a specific area within the fume hood for handling this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[9][13] A spill kit appropriate for halogenated organic compounds should also be available.[1]

3.2. Step-by-Step Handling Procedure

  • Review Documentation: Before beginning work, thoroughly review this guide and any available safety information for similar compounds.

  • Don PPE: Put on all required PPE as outlined in the section above.

  • Transfer and Weighing: Handle the solid compound carefully to avoid generating dust.[14] If transferring from a larger container, do so slowly and deliberately.

  • In-Reaction: Keep all reaction vessels containing the compound closed when not actively adding reagents.

  • Post-Reaction: After the procedure is complete, decontaminate all surfaces and equipment.

Spill Management and Emergency Procedures

Accidents can happen, and a clear, rehearsed emergency plan is vital.[1]

4.1. Minor Spill (Contained within the fume hood)

  • Alert Personnel: Immediately alert others in the laboratory.

  • Containment: Use an absorbent, non-reactive material like vermiculite or sand to contain the spill.[1][6]

  • Cleanup: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste.[9][14]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.[15] Collect all cleaning materials as hazardous waste.

4.2. Major Spill (Outside of a fume hood)

  • Evacuate: Immediately evacuate the laboratory and alert others.

  • Isolate: If safe to do so, close the laboratory doors to contain the spill.

  • Emergency Call: Contact your institution's emergency response team or local emergency services.

  • Do Not Re-enter: Do not attempt to clean up a major spill unless you are trained and equipped to do so as part of an emergency response team.

Spill Response Decision Tree

Spill_Response spill Spill Occurs in_hood Is the spill contained in the fume hood? spill->in_hood minor_spill Follow Minor Spill Protocol in_hood->minor_spill Yes major_spill Evacuate and Call for Emergency Response in_hood->major_spill No

Caption: A decision-making workflow for responding to a chemical spill.

4.3. First Aid Measures

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][3][5] Remove contaminated clothing. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][3][5] Seek immediate medical attention.[9]

  • Inhalation: Move the person to fresh air.[1][3] If breathing is difficult, provide oxygen. Seek immediate medical attention.[16]

  • Ingestion: Do not induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[3]

Storage and Disposal Plan

Proper storage and disposal are critical for safety and environmental protection.

5.1. Storage

  • Container: Store this compound in a tightly sealed, properly labeled container.[1][3][12]

  • Location: Keep the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[1][9][13] The storage area should be secure.[8]

5.2. Disposal

  • Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[2]

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[2]

  • Procedure: Dispose of all waste, including contaminated PPE and cleaning materials, in accordance with your institution's and local environmental regulations.[2][3] Do not pour waste down the drain.[3]

By adhering to these rigorous safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe and compliant laboratory environment. Always prioritize safety and consult all available safety resources.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.